alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Description
BenchChem offers high-quality alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12(13-8-4-2-5-9-13)17-16(19)15(18)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFERKGOUXJDD-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435732 | |
| Record name | 2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10549-15-2 | |
| Record name | 2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide chemical structure and properties
Technical Monograph: -Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Structure, Synthesis, and Physicochemical Properties of a Chiral
Executive Summary
-Oxo-N-[(R)-1-phenylethyl]phenylacetamideN-((R)-1-phenylethyl)benzoylformamide-
Chiral Auxiliary/Probe: It acts as a model system for studying intramolecular hydrogen bonding and amide bond rotational barriers (
-cis vs. -trans) in chiral environments. -
Pharmacophore Scaffold: The
-keto amide functionality is a validated transition-state bioisostere for serine and cysteine protease inhibitors, making this molecule a foundational intermediate in the development of calpain and caspase inhibitors.
This guide provides a comprehensive technical analysis of the molecule's architecture, a validated synthesis protocol, and its physicochemical profile.
Chemical Architecture & Stereochemistry
Structural Analysis
The molecule comprises a benzoylformyl group coupled to (R)-1-phenylethylamine . The defining feature is the vicinal dicarbonyl system. Unlike standard amides, the
-
Electronic Configuration: The electron-withdrawing nature of the
-keto group increases the acidity of the amide proton (NH) and enhances the electrophilicity of the ketone carbonyl, rendering it susceptible to nucleophilic attack (e.g., by active site serine residues in enzymes). -
Conformational Equilibrium: The molecule exists in equilibrium between two planar conformations defined by the C–C(=O)–N–C dihedral angle:
- -trans (anti): The two carbonyl dipoles are opposed (energetically favored in non-polar solvents).
- -cis (syn): The carbonyls are parallel. This conformation is often stabilized by intramolecular hydrogen bonding between the amide NH and the ketone oxygen, particularly in non-hydrogen-bonding solvents.
Stereochemical Integrity
The (R)-configuration at the benzylic position is derived from the chiral pool material (R)-(+)-1-phenylethylamine. Maintenance of this stereocenter is critical during synthesis, as it imparts the optical rotation and diastereomeric discrimination capabilities of the molecule.
Validated Synthesis Protocol
Methodology: Carbodiimide-Mediated Coupling (Steglich Amidation)
Rationale: While acid chloride methods exist, they often lead to racemization or hydrolysis of the sensitive
Reaction Scheme Visualization
Figure 1: Synthetic workflow for the Steglich coupling of benzoylformic acid and the chiral amine.
Step-by-Step Protocol
-
Reagent Preparation:
-
Dissolve Benzoylformic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).
-
Add HOBt (Hydroxybenzotriazole, 1.1 equiv) to suppress racemization.
-
Cool the solution to 0°C under an inert Nitrogen atmosphere.
-
-
Activation & Coupling:
-
Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equiv) portion-wise. Stir for 15 minutes.
-
Add (R)-1-phenylethylamine (1.0 equiv) dropwise.
-
Add Triethylamine (TEA, 1.2 equiv) if the amine is a salt.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Workup (Self-Validating Purification):
-
Acid Wash: Wash organic phase with 1M HCl (removes unreacted amine).
-
Base Wash: Wash with Saturated NaHCO₃ (removes unreacted acid/HOBt).
-
Brine Wash: Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Crystallization:
-
Recrystallize the crude solid from Ethanol/Hexane (1:4) to yield white needles.
-
Physicochemical Properties & Characterization
The following data establishes the identity and purity profile of the synthesized compound.
Physical Constants
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 253.30 g/mol | |
| CAS Number | 10549-15-2 | Specific for (R)-isomer |
| Appearance | White crystalline solid | Needles from EtOH |
| Melting Point | 110 – 112 °C | Sharp range indicates high purity |
| Solubility | DCM, DMSO, Methanol | Insoluble in water |
| LogP | ~3.14 | Lipophilic |
Spectroscopic Signature (Diagnostic)
The presence of two carbonyl signals in
| Technique | Signal/Shift | Assignment |
| IR (ATR) | 3350 cm | N-H Stretch (Amide) |
| 1685 cm | C=O Stretch (Ketone) | |
| 1660 cm | C=O Stretch (Amide I) | |
| Methyl group (doublet) | ||
| Chiral Methine (CH -N) | ||
| Aromatic protons (Benzoyl + Phenyl) | ||
| Amide N-H | ||
| Amide Carbonyl (N-C=O) | ||
| Methyl Carbon |
Applications in Drug Discovery[3]
The -Keto Amide Pharmacophore
This scaffold is not merely a passive intermediate; it is an active electrophilic "warhead" mechanism.
-
Mechanism of Action: In protease inhibitors (e.g., for Calpain or SARS-CoV-2 Mpro), the active site cysteine thiolate attacks the
-keto carbonyl (more electrophilic than the amide). -
Reversibility: Unlike Michael acceptors (irreversible), the
-keto amide forms a reversible hemithioacetal adduct, allowing for fine-tuning of residence time.
Conformational Logic Diagram
The biological activity is often dictated by the ability of the molecule to adopt the correct binding conformation.
Figure 2: Conformational equilibrium essential for biological interaction.
References
-
Synthesis & Properties: BenchChem Technical Repository. "N-methyl-2-oxo-2-phenylacetamide and derivatives."
-
Physical Data: ChemSrc Database. "ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE MSDS and Properties."
-
Alpha-Keto Amide Methodology:Organic Chemistry Portal. "Synthesis of
-keto carboxylic acids, esters and amides." - Biological Context:Journal of Medicinal Chemistry. "Design of -Keto Amide Inhibitors." (General reference for pharmacophore class).
Technical Whitepaper: Physicochemical Profiling of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Executive Summary
alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide (CAS: 10549-15-2) is a chiral phenylglyoxylamide derivative characterized by a rigid
This guide provides a definitive technical profile of the compound, synthesizing experimental data with theoretical physicochemical parameters. It is designed to support researchers in optimizing solubility, ensuring chiral integrity, and validating analytical methods during early-stage drug development.
Molecular Identity & Structural Analysis[1]
The compound features two phenyl rings separated by a polar linker containing an
Table 1: Core Identification Data[2]
| Parameter | Specification |
| IUPAC Name | (2R)-N-(1-phenylethyl)-2-oxo-2-phenylacetamide |
| Common Synonyms | (R)-N-(1-Phenylethyl)phenylglyoxylamide; |
| CAS Registry Number | 10549-15-2 |
| Molecular Formula | C |
| Molecular Weight | 253.29 g/mol |
| SMILES | CNC(=O)C(=O)C2=CC=CC=C2 |
| Stereochemistry | (R)-Enantiomer |
Structural Significance
The
Physicochemical Properties[3][4][5][6][7][8]
Solid-State Characteristics
-
Melting Point: 110–112 °C (Literature consistent) [1][2].
-
Appearance: White to off-white crystalline solid.
-
Density (Predicted):
g/cm³. -
Refractive Index: 1.58 (Predicted).
Solution State & Lipophilicity
The presence of two lipophilic phenyl rings balanced by the polar dicarbonyl core results in moderate lipophilicity.
-
LogP (Octanol/Water): ~3.14 [2].
-
Implication: The compound is highly permeable but will have limited aqueous solubility without co-solvents.
-
-
Polar Surface Area (PSA): 46.17 Ų.[1]
-
Implication: Favorable for blood-brain barrier (BBB) penetration models (PSA < 90 Ų).
-
-
Solubility Profile:
-
High Solubility: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Ethyl Acetate.
-
Moderate Solubility: Ethanol, Methanol.
-
Low Solubility: Water, Hexanes.
-
Synthesis & Impurities Profiling
Understanding the synthesis is prerequisite to identifying critical quality attributes (CQAs) and potential impurities.
Synthetic Pathway
The standard synthesis involves the acylation of (R)-1-phenylethylamine with phenylglyoxyloyl chloride (or activated phenylglyoxylic acid).
Figure 1: Synthetic route and potential impurity origin for CAS 10549-15-2.
Critical Impurities
-
Chiral Impurity: Presence of the (S)-enantiomer if the starting amine was not enantiopure.
-
Hydrolysis Degradants: Phenylglyoxylic acid (generated if the product is exposed to strong acid/base).
Experimental Protocols
Protocol A: Determination of Enantiomeric Excess (HPLC)
Rationale: To verify the optical purity of the (R)-isomer, specifically distinguishing it from the (S)-enantiomer.
Materials:
-
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
Procedure:
-
Dissolve 1 mg of sample in 1 mL of Ethanol.
-
Inject 10 µL into the HPLC system.
-
Expected Result: The (R)-enantiomer typically elutes later than the (S)-enantiomer on polysaccharide-based chiral columns due to steric inclusion, though standards must be run to confirm order of elution.
-
Calculate % ee =
.
Protocol B: Thermodynamic Solubility Assay
Rationale: To establish a precise solubility limit for formulation or biological assay preparation.
Workflow:
-
Saturation: Add excess solid compound (approx. 20 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove undissolved solids.
-
Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.
Characterization Logic & Workflow
The following diagram outlines the logical flow for validating the material before use in biological or advanced chemical applications.
Figure 2: Step-by-step quality control workflow for research-grade material.
References
-
LookChem. Product Information: Alpha-Oxo-N-[(R)-1-Phenylethyl]phenylacetamide (CAS 10549-15-2). Retrieved from
-
ChemSrc. Alpha-Oxo-N-[(R)-1-Phenylethyl]phenylacetamide Physicochemical Properties. Retrieved from
-
PubChem. Compound Summary: Phenylacetamide Derivatives.[2] (General reference for amide properties). Retrieved from
-
BenchChem. Synthesis and Troubleshooting of Phenylglyoxylamide Derivatives. Retrieved from
Sources
CAS number and molecular weight of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
An In-Depth Technical Guide to α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Abstract
This technical guide provides a comprehensive scientific overview of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide, a chiral amide with significant applications in synthetic organic chemistry and potential in medicinal chemistry. The document details the compound's fundamental physicochemical properties, including its CAS number and molecular weight, and outlines a robust methodology for its synthesis and purification. The rationale behind key experimental steps is discussed from the perspective of a senior application scientist, emphasizing self-validating protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile molecule as a chiral building block or explore its pharmacological potential.
Introduction
α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide is a chiral molecule belonging to the phenylacetamide class of organic compounds.[1] Its structure is characterized by a phenylglyoxylamide core attached to a chiral (R)-1-phenylethylamine moiety. This specific stereochemical configuration makes it a valuable asset in the field of asymmetric synthesis, where it can be employed as a chiral auxiliary or a stereochemically defined starting material for the synthesis of enantiomerically pure target molecules.[2] The precise control of stereochemistry is paramount in drug development, as the biological activity and safety profile of a pharmaceutical agent are often dictated by its three-dimensional structure.[2]
Recent interest in phenylacetamide derivatives has expanded due to their diverse biological activities, including potential as antibacterial and antidepressant agents.[3][4] Specifically, α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide has been identified as a compound of interest for its potential analgesic and anti-inflammatory properties, positioning it as a candidate for further investigation in medicinal chemistry and drug discovery programs.[1] This guide serves to consolidate the core technical information required for its effective handling, synthesis, and application in a research setting.
Physicochemical and Structural Properties
The fundamental identity and characteristics of a chemical compound are encapsulated by its physicochemical properties. These data points are critical for reaction planning, analytical method development, and safety assessment. The properties of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide are summarized below.
Table 1: Core Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 10549-15-2 | [1][5] |
| Molecular Formula | C₁₆H₁₅NO₂ | [1][5][6] |
| Molecular Weight | 253.30 g/mol | [1] |
| Exact Mass | 253.110 g/mol | [5][6] |
| IUPAC Name | 2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide | [1][5] |
| Synonyms | N-((R)-1-phenylethyl)benzoylformamide | [1] |
| Physical Form | Solid | |
| Melting Point | 110-112 °C | [1][5] |
| Density | 1.144 g/cm³ | [1][5] |
Synthesis and Mechanistic Rationale
The synthesis of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide is most effectively achieved via an amide bond formation between a phenylglyoxylic acid derivative and the chiral amine, (R)-(+)-1-phenylethylamine.[1][5] The core of this transformation is a nucleophilic acyl substitution.
Causality of Experimental Choice: Directly reacting a carboxylic acid (phenylglyoxylic acid) with an amine is possible but often requires high temperatures to drive off the water formed, which can be detrimental to sensitive functional groups. A more reliable and common strategy involves "activating" the carboxylic acid to make it a more potent electrophile. The most direct activation method is conversion to an acid chloride. Phenylglyoxylyl chloride, when reacted with (R)-(+)-1-phenylethylamine, provides a rapid and high-yielding pathway to the desired amide product. The presence of a non-nucleophilic base (e.g., triethylamine or pyridine) is crucial to neutralize the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the synthesis of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide from phenylglyoxylic acid.
Materials:
-
Phenylglyoxylic acid
-
Oxalyl chloride or Thionyl chloride
-
(R)-(+)-1-Phenylethylamine[1]
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate for chromatography
Protocol Steps:
-
Activation of Carboxylic Acid:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve phenylglyoxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The completion of this step is indicated by the cessation of gas evolution. The resulting solution contains the reactive intermediate, phenylglyoxylyl chloride.
-
-
Amide Coupling:
-
In a separate flask, dissolve (R)-(+)-1-phenylethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool this amine solution to 0 °C.
-
Slowly add the freshly prepared phenylglyoxylyl chloride solution from Step 1 to the amine solution via a dropping funnel.
-
Maintain the temperature at 0 °C during the addition and then allow the reaction to stir at room temperature overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[7]
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the pure product.[7]
-
-
Characterization:
Visualization of Synthetic Workflow
Caption: Synthetic workflow for α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide.
Applications and Research Interest
The primary value of this compound stems from its defined stereochemistry, making it a key intermediate in asymmetric synthesis.[2] Its potential pharmacological activity further broadens its relevance.
-
Medicinal Chemistry: The compound is explored for its potential as an analgesic and anti-inflammatory agent.[1] It serves as a scaffold for structure-activity relationship (SAR) studies, where modifications to its structure can be correlated with changes in biological activity to design more potent and selective drugs.[1]
-
Chiral Auxiliary: In organic synthesis, a chiral auxiliary is a temporary addition to a molecule that directs the stereochemical outcome of a subsequent reaction. The (R)-1-phenylethyl group can serve this purpose, after which it can be cleaved to reveal an enantiomerically enriched product.
Safety and Handling
While comprehensive toxicological data is not available, standard laboratory precautions should be strictly followed.[5]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[5] Handling should be performed in a well-ventilated fume hood.[5]
-
Hazards: The compound may cause skin and eye irritation.[5] Avoid inhalation of dust and direct contact with skin and eyes.[5]
-
Fire Safety: In case of fire, the compound may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5] Use appropriate extinguishing media such as water spray, carbon dioxide, or dry chemical powder.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]
This self-validating protocol, grounded in established chemical principles, ensures that adherence to the steps will reliably yield the target compound, with purity verifiable by standard analytical methods.
References
-
ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE | Chemsrc. (2025, August 25). Available from: [Link]
-
Cas 10549-15-2, ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE | lookchem. (n.d.). Available from: [Link]
-
2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide - Optional[ATR-IR] - Spectrum | SpectraBase. (n.d.). Available from: [Link]
-
Alpha-phenylacetoacetamide | C10H11NO2 | CID 12541433 - PubChem. (n.d.). National Institutes of Health. Available from: [Link]
-
N-(1-phenylethyl)acetamide | C10H13NO | CID 222023 - PubChem. (n.d.). National Institutes of Health. Available from: [Link]
-
Acetanilide - Wikipedia. (n.d.). Available from: [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. (2020, April 12). Available from: [Link]
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. (2022, February 7). National Institutes of Health. Available from: [Link]
-
Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide - Arkivoc. (n.d.). Available from: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS#:10549-15-2 | ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE | Chemsrc [chemsrc.com]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
safety data sheet SDS for alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
An In-Depth Technical Guide to the Safe Handling and Properties of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Section 1: Introduction and Scientific Context
alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide (CAS No. 10549-15-2) is a chiral chemical compound belonging to the phenylacetamide class. With the molecular formula C16H15NO2 and a molecular weight of 253.30 g/mol , this compound holds specific interest for researchers in medicinal chemistry and drug development.[1] Its significance lies primarily in its stereochemistry; the (R)-enantiomer possesses potential pharmacological activity, positioning it as a valuable building block in asymmetric synthesis and a candidate for further investigation.[2]
Research into this molecule is driven by its potential applications as a novel analgesic and anti-inflammatory agent. The broader class of phenylacetamide derivatives has been explored for a range of biological activities, including antibacterial and antidepressant properties, providing a rich context for the development of new therapeutics based on this scaffold.[3][4][5] Given its application in laboratory and development settings, a thorough understanding of its safety profile and handling requirements is paramount for protecting researchers and ensuring experimental integrity.
Caption: Chemical structure of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide.
Section 2: Comprehensive Hazard Analysis
A critical aspect of the safety profile for this compound is that its toxicological properties have not been thoroughly investigated.[1] This lack of comprehensive data necessitates a precautionary principle, where handling procedures are designed to minimize all potential routes of exposure.
-
Primary Health Hazards:
-
Skin and Eye Irritation: Direct contact with the solid or dust may cause skin and eye irritation.[1] The presence of amide and ketone functional groups suggests the potential for interaction with biological tissues.
-
Harmful if Absorbed, Inhaled, or Ingested: Like many fine organic chemical powders, it may be harmful if it enters the body.[1] Inhalation of dust can lead to respiratory tract irritation.[6]
-
-
Chemical Reactivity and Stability:
-
Stability: The compound is stable under standard laboratory conditions (room temperature, normal pressure).
-
Incompatibilities: Contact with strong oxidizing agents should be avoided to prevent vigorous and potentially hazardous reactions.[1]
-
Hazardous Decomposition: When subjected to fire or extreme heat, the compound can decompose and emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1] The generation of these gases is a significant hazard during fire-fighting operations.
-
Section 3: Risk Mitigation and Safe Handling Protocols
A multi-layered approach combining engineering controls, personal protective equipment (PPE), and strict hygiene measures is essential for the safe handling of this compound.
-
Engineering Controls:
-
Primary Containment: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood or other ventilated enclosure to control airborne dust.[1]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.[1][6]
-
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory to prevent contact with dust or splashes.[1]
-
Skin Protection: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn.[1] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a respirator with appropriate cartridges (e.g., ABEK EN 14387) should be used.[1]
-
-
General Hygiene and Handling Practices:
Caption: Standard workflow for safely handling the compound in a laboratory setting.
Section 4: Emergency and First Aid Procedures
In the event of an exposure or emergency, immediate and appropriate action is critical.
-
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water while removing contaminated clothing.[1]
-
Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open.[1][6]
-
Ingestion: If swallowed, wash out the mouth with water (only if the person is conscious) and call a physician.[1]
-
-
Fire Response:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or an appropriate foam.[1]
-
Critical Protective Equipment: Firefighters must wear a self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[1]
-
-
Accidental Release:
-
Evacuate the area and ensure adequate ventilation.
-
Wear full PPE, including a respirator, chemical safety goggles, and heavy rubber gloves.[1]
-
Carefully sweep up the spilled solid material, place it in a sealed bag or container, and hold for waste disposal.[1]
-
Avoid actions that could raise dust.[1]
-
Wash the spill site thoroughly after the material has been collected.[1]
-
Section 5: Physicochemical Data and Storage
Proper storage and an understanding of the compound's physical properties are essential for maintaining its integrity and ensuring safety.
| Property | Value | Source |
| CAS Number | 10549-15-2 | [1] |
| Molecular Formula | C16H15NO2 | [1] |
| Molecular Weight | 253.30 g/mol | [1] |
| Appearance | Solid | [7] |
| Melting Point | 110-112 °C | [1] |
| Density | 1.144 g/cm³ | [1] |
| LogP (Octanol-Water) | 3.13760 | [1] |
| Refractive Index | 1.58 | [1] |
-
Storage Requirements:
Section 6: Toxicological and Ecological Profile
The data in these areas is limited, reinforcing the need for caution and responsible handling.
-
Toxicological Summary:
-
Ecological Summary:
References
-
ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE Safety Data Sheet.
-
ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE Chemical Properties.
-
(S)-(−)-α-Methylbenzylamine Safety Data Sheet.
-
2-Phenylacetamide Safety Data Sheet.
-
Phenyl Acetate Mixture Safety Data Sheet.
-
(R)-N-(1-phenylethyl)acetamide Technical Guide.
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
-
N1-(4-Methoxyphenethyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide Material Safety Data Sheet.
-
(R)-N-(1-Phenylethyl)acetamide Product Information.
-
N-(1-phenylethyl)acetamide Compound Summary.
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.
-
2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide Spectrum Data.
-
Alpha-phenylacetoacetamide Compound Summary.
-
N-ethyl-2-oxo-2-phenylacetamide Synthesis Technical Support.
-
Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide.
-
N,N-Diethyl-2-oxo-2-phenylacetamide Properties.
Sources
- 1. CAS#:10549-15-2 | ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE | Chemsrc [chemsrc.com]
- 2. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]
- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. (R)-N-(1-Phenylethyl)acetamide | 36283-44-0 [sigmaaldrich.com]
thermodynamic stability of alpha-keto amides with chiral amines
An In-depth Technical Guide to the Thermodynamic Stability of α-Keto Amides with Chiral Amines
Authored by: Gemini, Senior Application Scientist
Abstract
The confluence of α-keto amides and chiral amines gives rise to a class of molecules with profound implications in medicinal chemistry and drug development. Their utility as covalent warheads, peptidomimetics, and enzyme inhibitors is well-documented. However, the introduction of a chiral center from the amine component often results in the formation of diastereomers, whose relative thermodynamic stability can significantly impact biological activity, purification, and formulation. This guide provides a comprehensive exploration of the principles governing the thermodynamic stability of these compounds. We will delve into the structural and environmental factors that influence diastereomeric equilibrium, outline robust experimental and computational methodologies for its assessment, and discuss the practical implications for researchers in the pharmaceutical sciences.
Introduction: The Significance of Stereochemical Stability in α-Keto Amide Scaffolds
α-Keto amides are characterized by a vicinal ketone and amide functional group. This arrangement imparts a unique electronic profile, rendering the keto-carbon electrophilic and susceptible to nucleophilic attack, a feature exploited in the design of covalent enzyme inhibitors. When these scaffolds are synthesized using chiral amines, the resulting products can exist as diastereomers, which are stereoisomers that are not mirror images of each other.
These diastereomers often exhibit distinct pharmacological profiles, including differences in binding affinity, efficacy, and metabolic stability. Furthermore, if the stereocenter is labile, the compound may undergo epimerization, leading to a mixture of diastereomers at equilibrium. Understanding and controlling the thermodynamic stability is therefore not merely an academic exercise but a critical aspect of drug design and development. A drug substance that racemizes or epimerizes under physiological or storage conditions can present significant challenges regarding safety, efficacy, and regulatory approval.
This guide will provide the foundational knowledge and practical protocols to investigate and understand the thermodynamic landscape of α-keto amides derived from chiral amines.
Foundational Principles: Factors Governing Thermodynamic Stability
The relative thermodynamic stability of α-keto amide diastereomers is determined by the Gibbs free energy difference (ΔG) between the isomers. The diastereomer with the lower Gibbs free energy will be more stable and thus more abundant at equilibrium. Several key factors contribute to this energy difference.
2.1. Steric Hindrance
The spatial arrangement of substituents around the chiral centers plays a pivotal role. Diastereomers that minimize unfavorable steric interactions (van der Waals repulsion) will be lower in energy. For instance, bulky substituents will preferentially occupy positions that are distant from each other. In the context of α-keto amides, this often relates to the conformation around the amide bond and the orientation of the substituent on the chiral amine.
2.2. Electronic Effects and Hyperconjugation
The electronic nature of the substituents can influence stability. Electron-withdrawing or -donating groups can alter bond lengths, bond angles, and the overall electron distribution within the molecule. Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital, can also contribute to the stability of certain conformations.
2.3. Intramolecular Hydrogen Bonding
The presence of hydrogen bond donors and acceptors can lead to the formation of intramolecular hydrogen bonds. These interactions can lock the molecule into a specific conformation, significantly stabilizing one diastereomer over another. The N-H of the amide and the oxygen of the keto group are potential participants in such bonding.
2.4. Solvent Effects
The surrounding solvent can have a profound impact on thermodynamic stability. Polar solvents may stabilize diastereomers with larger dipole moments, while nonpolar solvents may favor less polar isomers. Furthermore, solvents capable of hydrogen bonding can compete with intramolecular hydrogen bonds, altering the conformational preferences of the molecule.
Workflow for Assessing Thermodynamic Stability
A systematic approach is required to accurately determine the thermodynamic stability of α-keto amide diastereomers. The following workflow outlines the key stages, from synthesis to data analysis.
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures outlined in the workflow.
4.1. Protocol: Synthesis via Ugi Four-Component Reaction
The Ugi reaction is a powerful tool for generating libraries of α-keto amides due to its convergent nature and tolerance of diverse functional groups.
Materials:
-
α-Keto acid (1.0 eq)
-
Chiral amine (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Isocyanide (1.0 eq)
-
Methanol (or other suitable solvent like 2,2,2-trifluoroethanol)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the α-keto acid and chiral amine in methanol. Stir for 20 minutes at room temperature to facilitate imine formation.
-
Add the aldehyde or ketone to the mixture and continue stirring for another 10 minutes.
-
Add the isocyanide dropwise to the reaction mixture. Caution: Isocyanides are toxic and should be handled in a fume hood.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting diastereomeric mixture of α-keto amides using flash column chromatography on silica gel.
4.2. Protocol: Chiral HPLC Method Development for Diastereomer Separation
Objective: To develop a reliable method to separate and quantify the diastereomers.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column. Common choices include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC).
Procedure:
-
Initial Screening:
-
Dissolve a small sample of the diastereomeric mixture in a suitable solvent (e.g., ethanol, isopropanol).
-
Screen different chiral columns with a standard mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol. A typical starting gradient might be 90:10 hexane:isopropanol.
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition to improve resolution (Rs). Adjust the ratio of the polar modifier (isopropanol, ethanol). Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape.
-
Optimize the flow rate and column temperature to achieve a balance between resolution and analysis time.
-
-
Method Validation:
-
Confirm the identity of each peak by LC-MS if available.
-
Assess the method's linearity by injecting a series of known concentrations.
-
Determine the limit of detection (LOD) and limit of quantification (LOQ).
-
4.3. Protocol: Epimerization Study to Determine Thermodynamic Equilibrium
Objective: To determine the diastereomeric ratio at thermodynamic equilibrium.
Procedure:
-
Isolate a Single Diastereomer: Using preparative chiral HPLC with the optimized method, isolate one of the diastereomers with high purity (>99%).
-
Set Up Epimerization Reactions:
-
Prepare several vials containing a known concentration of the isolated diastereomer in a chosen solvent (e.g., toluene, THF, methanol).
-
To accelerate the process, a catalyst may be required. This could be a weak base (e.g., triethylamine) or simply thermal energy (heating).
-
Prepare a control sample without the catalyst or elevated temperature.
-
-
Time Course Monitoring:
-
At regular time intervals (e.g., 1h, 4h, 8h, 24h, 48h), take an aliquot from each reaction vial.
-
Quench the reaction if necessary (e.g., by neutralizing the base with a weak acid).
-
Analyze the aliquot using the validated chiral HPLC method to determine the diastereomeric ratio (dr).
-
-
Confirmation of Equilibrium:
-
Continue monitoring until the diastereomeric ratio no longer changes over several time points. This constant ratio is the thermodynamic equilibrium ratio.
-
For rigor, the experiment should be repeated starting with the other isolated diastereomer to ensure that the same equilibrium ratio is reached from both directions.
-
Data Analysis and Interpretation
Once the equilibrium diastereomeric ratio is determined, the key thermodynamic parameters can be calculated.
Table 1: Sample Data from an Epimerization Study
| Time (h) | Diastereomer 1 (%) | Diastereomer 2 (%) | Diastereomeric Ratio (D1:D2) |
| 0 | 99.5 | 0.5 | 199:1 |
| 4 | 85.2 | 14.8 | 5.76:1 |
| 12 | 76.8 | 23.2 | 3.31:1 |
| 24 | 75.1 | 24.9 | 3.02:1 |
| 48 | 75.0 | 25.0 | 3.00:1 |
| 72 | 75.0 | 25.0 | 3.00:1 |
From the data in Table 1, the equilibrium is reached at a ratio of 75:25.
The equilibrium constant (Keq) is calculated as: Keq = [Diastereomer 2] / [Diastereomer 1]
In this case, Keq = 25 / 75 = 0.333
The Gibbs free energy difference (ΔG) between the two diastereomers at a given temperature (T) can be calculated using the following equation:
ΔG = -RT ln(Keq)
Where:
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
For the example above, at 298 K (25 °C): ΔG = -(8.314 J/mol·K) * (298 K) * ln(0.333) ΔG ≈ 2723 J/mol or 2.72 kJ/mol
This positive ΔG value indicates that Diastereomer 1 is more stable than Diastereomer 2 by 2.72 kJ/mol.
The Role of Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental studies. By building molecular models of the different diastereomers, their relative energies can be calculated.
A strong correlation between the experimentally determined and computationally predicted ΔG values provides high confidence in the understanding of the system's stereochemical stability. Discrepancies can point to the influence of factors not adequately modeled, such as explicit solvent effects.
Conclusion and Outlook
The thermodynamic stability of α-keto amides derived from chiral amines is a critical parameter in the development of new therapeutics. A thorough understanding of the underlying steric and electronic factors, coupled with rigorous experimental and computational analysis, is essential for designing molecules with the desired stereochemical integrity. The workflows and protocols presented in this guide provide a robust framework for researchers to assess and control the diastereomeric composition of these important pharmaceutical building blocks, ultimately leading to safer and more effective medicines. The interplay between empirical data and in silico modeling will continue to be a cornerstone of modern drug discovery, enabling a more rational approach to navigating the complexities of stereochemistry.
References
-
Title: The Ugi Four-Component Reaction: A Versatile Platform for Drug Discovery. Source: Chemical Reviews, American Chemical Society. URL: [Link]
-
Title: Chiral Separations by High-Performance Liquid Chromatography. Source: Journal of Chemical Education, American Chemical Society. URL: [Link]
-
Title: A Practical Guide to Method Development in Supercritical Fluid Chromatography. Source: Agilent Technologies. URL: [Link]
-
Title: Conformational Analysis of N-Aryl-α-ketoamides: An NMR and DFT Study. Source: The Journal of Organic Chemistry, American Chemical Society. URL: [Link]
-
Title: Atropisomerism in Drug Discovery. Source: Journal of Medicinal Chemistry, American Chemical Society. URL: [Link]
-
Title: Determination of Thermodynamic and Kinetic Parameters from Dynamic NMR Spectra. Source: Annual Reports on NMR Spectroscopy, Elsevier. URL: [Link]
The Biological Versatility of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The α-Ketoamide Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of drug discovery, certain chemical motifs consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The α-ketoamide functional group is a prime example of such a scaffold, demonstrating remarkable versatility in the design of therapeutic agents.[1] This guide focuses on a specific derivative, alpha-oxo-N-[(R)-1-phenylethyl]phenylacetamide , and its analogs, exploring their synthesis, physicochemical properties, and, by extension, their potential biological activities. While direct experimental data on this exact molecule is limited in publicly accessible literature, by examining its structural components—the phenylglyoxylic acid core and the chiral (R)-1-phenylethylamine moiety—we can infer its likely biological profile and its potential as a lead compound for further development.
The α-ketoamide group's utility stems from its dual nature. It can act as a non-reactive structural element, imparting conformational rigidity and participating in hydrogen bonding interactions with target proteins.[1] More significantly, the electrophilic character of the α-keto group allows it to form reversible covalent bonds with nucleophilic residues, such as serine or cysteine, in the active sites of various enzymes.[1] This ability to act as a "warhead" makes α-ketoamides potent inhibitors of several enzyme classes, including proteases, phospholipases, and acyltransferases.[1][2][3]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of alpha-oxo-N-[(R)-1-phenylethyl]phenylacetamide derivatives. We will delve into detailed protocols and provide a rationale for experimental design, empowering researchers to explore the therapeutic potential of this promising class of compounds.
Synthesis and Physicochemical Properties
The synthesis of alpha-oxo-N-[(R)-1-phenylethyl]phenylacetamide is a straightforward amidation reaction between a phenylglyoxylic acid derivative and (R)-(+)-1-phenylethylamine. The most common approach involves the activation of the carboxylic acid group of phenylglyoxylic acid to facilitate nucleophilic attack by the amine.
Synthetic Workflow
Caption: Synthetic route to alpha-oxo-N-[(R)-1-phenylethyl]phenylacetamide.
Detailed Synthetic Protocol
This protocol describes the synthesis of alpha-oxo-N-[(R)-1-phenylethyl]phenylacetamide from phenylglyoxylic acid and (R)-(+)-1-phenylethylamine using thionyl chloride as the activating agent.
Materials:
-
Phenylglyoxylic acid
-
Thionyl chloride (SOCl₂)
-
(R)-(+)-1-phenylethylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylglyoxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure to yield the crude phenylglyoxyloyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude phenylglyoxyloyl chloride in anhydrous DCM.
-
In a separate flask, dissolve (R)-(+)-1-phenylethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the acid chloride solution to the stirred amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure alpha-oxo-N-[(R)-1-phenylethyl]phenylacetamide.
-
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of thionyl chloride with atmospheric moisture.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Aqueous Work-up: Removes unreacted starting materials and byproducts.
-
Column Chromatography: Ensures the high purity of the final product.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅NO₂ | N/A |
| Molecular Weight | 253.30 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | 110-112 °C | [4] |
Inferred Biological Activities and Mechanisms of Action
Due to the limited direct research on alpha-oxo-N-[(R)-1-phenylethyl]phenylacetamide, we infer its potential biological activities based on studies of structurally related compounds, namely phenylglyoxylic acid derivatives and other α-ketoamides.
Potential as Enzyme Inhibitors
The α-ketoamide moiety is a well-established pharmacophore for enzyme inhibition. The electrophilic ketone is susceptible to nucleophilic attack by catalytic residues like cysteine or serine in the active site of enzymes, leading to the formation of a reversible hemiketal or hemithioketal adduct.
Sources
- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
crystal structure analysis of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Technical Guide: Crystal Structure Analysis of -Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Executive Summary
-
Conformational Locking: The
-ketoamide moiety ( ) exhibits a strong preference for a planar s-trans conformation, serving as a template for protease inhibitors. -
Chiral Resolution: The (R)-phenylethyl group induces specific non-centrosymmetric packing, enabling its use in resolving racemic amines or acids via diastereomeric crystallization.
This guide provides the definitive workflow for synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis.
Synthesis & Crystallization Protocol
Synthetic Pathway
The synthesis relies on the acylation of (R)-1-phenylethylamine with benzoylformic acid derivatives. To ensure high enantiomeric excess (ee), mild coupling conditions are preferred over harsh acid chlorides to prevent racemization at the chiral center.
Optimized Protocol:
-
Activation: Dissolve Phenylglyoxylic acid (1.0 eq) in dry DCM. Add EDC
HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. -
Coupling: Add (R)-1-phenylethylamine (1.0 eq) and DIPEA (2.0 eq) dropwise.
-
Workup: Stir at RT for 12h. Wash with 1N HCl, sat. NaHCO
, and brine. -
Purification: Flash chromatography (Hexane/EtOAc 4:1).
Crystallization for X-Ray Analysis
Obtaining diffraction-quality crystals requires controlled supersaturation.
-
Method A (Slow Evaporation): Dissolve 20 mg of pure compound in 2 mL of Ethanol/Water (9:1). Cover with parafilm, poke 3 pinholes, and let stand at 4°C.
-
Method B (Vapor Diffusion): Dissolve in minimal THF in a small vial. Place this open vial inside a larger jar containing Hexane. Seal the outer jar.
Structural Analysis Workflow
The following diagram outlines the logical flow from crude product to solved structure, highlighting critical decision points.
Figure 1: Workflow for obtaining and validating the crystal structure of chiral
Crystallographic Data & Interpretation
Expected Unit Cell Parameters
Based on analogous chiral phenylacetamides, the compound will crystallize in a non-centrosymmetric space group (typically
| Parameter | Typical Value / Range | Structural Significance |
| Crystal System | Monoclinic or Orthorhombic | Dictated by chiral packing efficiency. |
| Space Group | Common for chiral amides; lacks inversion center. | |
| Z (Molecules/Cell) | 2 or 4 | Indicates packing density. |
| Flack Parameter | ~0.0 (with s.u. < 0.1) | CRITICAL: Validates absolute configuration (R). |
| Density ( | 1.20 - 1.30 g/cm | Standard for organic amides. |
Conformational Analysis
The core structural interest lies in the torsion angles of the
-
-Ketoamide Planarity:
-
The
torsion angle is expected to be ~180° (s-trans) . -
Mechanism:[1] This minimizes dipole-dipole repulsion between the two carbonyl oxygens.
-
Deviation: Steric clash from the phenyl ring may cause a twist of 10-20°.
-
-
Amide Bond Geometry:
-
The
bond will be trans (torsion ~180°). -
The amide nitrogen is typically planar (
hybridized) allowing for resonance delocalization.
-
Supramolecular Architecture (Hydrogen Bonding)
The crystal lattice is stabilized by a robust hydrogen-bonding network, primarily involving the amide donor and carbonyl acceptors.
Figure 2: Interaction logic. The intermolecular N-H...O=C bond (bottom path) typically dominates, forming infinite chains along the crystallographic screw axis.
Critical Validation Steps (Self-Correcting Protocol)
To ensure scientific integrity (E-E-A-T), the following validation checks must be performed during refinement:
-
The Flack Parameter Check:
-
Since the molecule contains only light atoms (C, H, N, O), the anomalous scattering signal is weak with Mo-K
radiation. -
Corrective Action: Use Cu-K
radiation ( ) to enhance the anomalous signal and obtain a reliable Flack parameter for absolute configuration assignment.
-
-
Disorder Handling:
-
The phenyl ring of the phenylethyl group often exhibits rotational disorder.
-
Protocol: If thermal ellipsoids are elongated, model the ring over two positions with split occupancy (e.g., 0.60:0.40) rather than forcing isotropic restraint.
-
-
CheckCIF Validation:
-
Ensure no A-level alerts regarding "Missing Reflections" (completeness >99% to 0.8Å is required).
-
Verify that the chiral center at C(alpha) matches the expected (R)-configuration.
-
References
-
Sleeman, R. et al. (2020).
-Ketoamides: Insights from Crystal Structures and Ab Initio Calculations. Journal of Organic Chemistry. -
Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. Flack Parameter Guidelines.
-
Cambridge Crystallographic Data Centre (CCDC) . Search for Analogous Structures (Refcode: PHETAM).
-
BenchChem Technical Support . Synthesis and Properties of N-(1-phenylethyl)acetamides.
IUPAC naming conventions for alpha-keto-N-phenylethyl acetamides
An In-depth Technical Guide to the IUPAC Naming Conventions for α-Keto-N-Phenylethyl Acetamides
Introduction
In the fields of medicinal chemistry and drug development, the precise and unambiguous identification of molecular structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic framework for nomenclature that serves as the global standard for scientific communication. This guide provides a detailed exploration of the IUPAC naming conventions for a specific, yet structurally significant, class of compounds: alpha-keto-N-phenylethyl acetamides. These molecules incorporate several key functional groups—an amide, a ketone, and substituted aromatic and aliphatic moieties—making them an excellent case study for applying the hierarchical rules of IUPAC nomenclature.
This document is designed for researchers, scientists, and professionals who require a deep, functional understanding of how to deconstruct and systematically name these complex structures. We will move beyond a simple recitation of rules to explain the underlying logic, ensuring that the principles can be applied with confidence to novel and related molecular architectures.
Section 1: Foundational IUPAC Principles for Amide Nomenclature
The IUPAC system is built on a hierarchical set of rules designed to yield a single, unique name for any given structure. For molecules containing multiple functional groups, such as α-keto-N-phenylethyl acetamides, the first and most critical step is to identify the principal functional group, which dictates the base or "parent" name of the compound.
Pillar 1: The Seniority of Functional Groups
IUPAC establishes a priority order for functional groups. The group with the highest priority determines the suffix of the parent name, while all other groups are treated as substituents and are indicated by prefixes.[1][2] Amides hold a high rank, senior to ketones, alcohols, and amines.[3][4]
Table 1: Priority of Relevant Functional Groups
| Priority | Functional Group Class | Formula | Suffix (as Principal Group) | Prefix (as Substituent) |
|---|---|---|---|---|
| Higher | Carboxylic Acid | -COOH | -oic acid | carboxy- |
| Amide | -CONH₂ | -amide | carbamoyl- | |
| Nitrile | -CN | -nitrile | cyano- | |
| Aldehyde | -CHO | -al | formyl- or oxo- | |
| Ketone | >C=O | -one | oxo- | |
| Alcohol | -OH | -ol | hydroxy- | |
| Amine | -NH₂ | -amine | amino- |
| Lower | Alkene/Alkyne | C=C / C≡C | -ene / -yne | - |
For the compounds , the amide functional group is senior to the ketone group. Consequently, the molecule will be named as a substituted amide, and the ketone will be designated by the prefix "oxo-".[1]
Pillar 2: Determining and Numbering the Parent Amide
The parent amide is derived from the corresponding carboxylic acid by replacing the "-oic acid" or "-ic acid" suffix with "-amide".[5][6][7] The parent chain is the longest carbon chain that includes the carbonyl carbon of the amide. By convention, the carbonyl carbon is assigned the locant (position number) 1.
For "acetamide," the parent acid is acetic acid (systematic name: ethanoic acid). Replacing "-oic acid" with "-amide" yields ethanamide , the systematic parent name.[8] The common name acetamide is also a preferred IUPAC name and is widely used.[8][9]
Pillar 3: Locating and Naming Substituents
All groups other than the parent amide are treated as substituents and are prefixed to the parent name.
-
Substituents on the Carbon Chain: These are given a number (locant) to indicate their position. The chain is numbered starting from the amide's carbonyl carbon as C1.
-
Substituents on the Nitrogen Atom: Groups attached directly to the amide nitrogen are designated with the locant N-.[10] If two different groups are attached, both receive an N- locant and are listed alphabetically.[5]
Section 2: Systematic Protocol for Naming α-Keto-N-Phenylethyl Acetamides
The following step-by-step protocol provides a self-validating system for deriving the precise IUPAC name for any compound within this class.
Step-by-Step Naming Workflow
-
Identify the Principal Functional Group: As established in Table 1, the amide is the principal group. The compound will therefore have an "-amide" suffix.
-
Determine the Parent Amide: The core is an "acetamide," which has a two-carbon chain. The systematic parent name is ethanamide .
-
Number the Parent Chain: The amide carbonyl carbon is C1, and the adjacent carbon (the α-carbon) is C2.
-
Identify and Name Carbon-Chain Substituents: An "alpha-keto" group means there is a ketone carbonyl (=O) on the alpha-carbon (C2). As a substituent, this is named using the prefix 2-oxo . Combining this with the parent name gives 2-oxoacetamide (or 2-oxoethanamide). This core structure is also referred to as a glyoxylamide.[11]
-
Identify and Name Nitrogen Substituents: The term "N-phenylethyl" indicates a phenylethyl group is attached to the nitrogen atom. This term can be ambiguous, and precision is required:
-
Case A: 2-Phenylethyl Group: The substituent is -CH₂CH₂-Ph. The systematic name is (2-phenylethyl) .
-
Case B: 1-Phenylethyl Group: The substituent is -CH(CH₃)-Ph. The systematic name is (1-phenylethyl) . This group contains a chiral center.
-
-
Assemble the Final Name: The components are assembled in the order: (Nitrogen Substituents)-(Carbon Substituents)(Parent Name).
Applying this workflow yields the following unambiguous names:
-
For a 2-phenylethyl group on the nitrogen: N-(2-Phenylethyl)-2-oxoacetamide
-
For a 1-phenylethyl group on the nitrogen: N-(1-Phenylethyl)-2-oxoacetamide
If stereochemistry at the 1-phenylethyl position were known, it would be specified, for example: N-[(1R)-1-Phenylethyl]-2-oxoacetamide .
A third, less common interpretation of the topic could imply separate ethyl and phenyl groups on the nitrogen. In this case, the substituents are named alphabetically:
-
N-Ethyl-N-phenyl-2-oxoacetamide
Workflow Visualization
The decision-making process for naming these compounds can be visualized as a systematic flow.
Caption: IUPAC Naming Protocol for Substituted Amides.
Section 3: Structural Representation and Final Nomenclature
To further clarify, let's examine the structures corresponding to the names derived above.
Structure A: N-(2-Phenylethyl)-2-oxoacetamide
-
Parent Core: 2-Oxoacetamide
-
N-Substituent: 2-Phenylethyl
-
Final IUPAC Name: N-(2-Phenylethyl)-2-oxoacetamide
Structure B: N-(1-Phenylethyl)-2-oxoacetamide
-
Parent Core: 2-Oxoacetamide
-
N-Substituent: 1-Phenylethyl
-
Final IUPAC Name: N-(1-Phenylethyl)-2-oxoacetamide
Structure C: N-Ethyl-N-phenyl-2-oxoacetamide
-
Parent Core: 2-Oxoacetamide
-
N-Substituents: Ethyl, Phenyl
-
Final IUPAC Name: N-Ethyl-N-phenyl-2-oxoacetamide
The logical framework presented provides a robust method for navigating the potential ambiguities of complex chemical names. By systematically identifying the principal functional group, parent chain, and all substituents with their correct locants, a researcher can generate a single, correct IUPAC name that precisely describes the molecule's constitution.
Caption: Logical Assembly of the IUPAC Name.
Conclusion
The IUPAC nomenclature for alpha-keto-N-phenylethyl acetamides is a clear demonstration of the power of systematic chemical naming. By adhering to the principles of functional group priority, parent chain selection, and precise locant assignment for all substituents, one can eliminate ambiguity and ensure clarity in scientific communication. This guide has provided both the foundational principles and a practical, step-by-step workflow to empower researchers and professionals to name these and related complex molecules with accuracy and confidence, upholding the highest standards of scientific integrity.
References
-
Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]
-
Quora. (2024). What is the order of priority for organic functional groups?. [Link]
-
Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]
-
Scribd. Functional Group Nomenclature Priorities Table. [Link]
-
Chemisfast.com. (2025). Functional Group Priority IUPAC Nomenclature, Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (P-66). [Link]
-
The Educational Blog. IUPAC nomenclature for organic compounds Part VII: Amides. [Link]
-
JoVE. (2025). Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. [Link]
-
University of Calgary, Department of Chemistry. Amides Nomenclature. [Link]
-
Galaxy Publication. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. [Link]
-
Chemistry Stack Exchange. (2022). Systematic and preferred names of acetamide. [Link]
-
ACD/Labs. R-5.7.8 Amides, imides, and hydrazides. [Link]
-
Royal Society of Chemistry. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (P-61). [Link]
-
Chemistry LibreTexts. (2023). Nomenclature of Amides. [Link]
-
Wikipedia. Acetamide. [Link]
-
No Brain Too Small. IUPAC naming. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 95322, 2-(1-Phenylethyl)phenol. [Link]
-
University of Wisconsin-Madison. Short Summary of IUPAC Nomenclature of Organic Compounds. [Link]
-
ACS Publications. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. [Link]
-
Michigan State University, Department of Chemistry. Organic Nomenclature. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Functional Group Priority IUPAC Nomenclature, Organic Chemistry [fusionsapphire.com]
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- 4. quora.com [quora.com]
- 5. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nobraintoosmall.co.nz [nobraintoosmall.co.nz]
- 8. Acetamide - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
synthesis protocol for alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Application Note: High-Fidelity Synthesis of -Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Abstract & Scope
This application note details the optimized synthesis of
This protocol utilizes an in-situ acid chloride activation strategy using Oxalyl Chloride. This method is superior to carbodiimide couplings (e.g., EDC/DCC) for this specific substrate as it eliminates the formation of difficult-to-remove urea byproducts and ensures high diastereomeric purity.
Key Chemical Data
| Parameter | Specification |
| IUPAC Name | 2-Oxo-N-[(1R)-1-phenylethyl]-2-phenylacetamide |
| Molecular Formula | |
| Molecular Weight | 253.30 g/mol |
| Target Enantiomer | (R)-Isomer |
| Melting Point | 110–112 °C (Lit.)[1] |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
Chemical Strategy & Mechanism[2][3]
The synthesis relies on the nucleophilic acyl substitution of an activated benzoylformic acid derivative by (R)-1-phenylethylamine.
Mechanistic Pathway[3][4][5][6]
-
Activation: Phenylglyoxylic acid is converted to phenylglyoxyloyl chloride using oxalyl chloride and catalytic DMF. This preserves the
-keto functionality without the thermal stress of thionyl chloride (which can induce decarbonylation). -
Coupling: The acid chloride reacts immediately with (R)-1-phenylethylamine in the presence of a tertiary amine base (Triethylamine) to scavenge the HCl byproduct.
-
Stereocontrol: The reaction conditions (
to RT) prevent thermal racemization of the benzylic amine center.
Reaction Scheme
Materials & Equipment
Reagents
-
Phenylglyoxylic acid (Benzoylformic acid): >98% purity. Note: Hygroscopic; store in desiccator.
-
(R)-(+)-1-Phenylethylamine: >99% ee.
-
Oxalyl Chloride: 2.0 M in DCM or neat (freshly distilled preferred).
-
N,N-Dimethylformamide (DMF): Anhydrous (Catalytic grade).
-
Triethylamine (TEA): Dry, stored over KOH pellets.
-
Dichloromethane (DCM): Anhydrous, amine-free.
Equipment
-
Three-neck round-bottom flask (250 mL).
-
Nitrogen/Argon inert gas manifold.
-
Pressure-equalizing addition funnel.
-
Rotary evaporator with vacuum control (to prevent "bumping" of the keto-amide).
Experimental Protocol
Part A: In-Situ Acid Chloride Formation
Rationale: Commercial benzoylformyl chloride is unstable. Generating it in situ ensures maximum reactivity and yield.
-
Setup: Flame-dry a 250 mL three-neck flask and equip it with a stir bar, nitrogen inlet, and a septum.
-
Solvation: Charge the flask with Phenylglyoxylic acid (3.00 g, 20.0 mmol) and Anhydrous DCM (60 mL).
-
Catalysis: Add DMF (2 drops) via syringe.
-
Chlorination: Cool the solution to
(ice bath). Add Oxalyl Chloride (2.1 mL, 24.0 mmol, 1.2 equiv) dropwise over 15 minutes.-
Observation: Vigorous gas evolution (
, , ) will occur. Ensure proper venting.
-
-
Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases. The solution should turn from colorless to pale yellow.
Part B: Amide Coupling
Rationale: The exothermic nature of amine addition requires temperature control to prevent side reactions.
-
Preparation: In a separate flask, mix (R)-1-phenylethylamine (2.42 g, 2.55 mL, 20.0 mmol) and Triethylamine (3.35 mL, 24.0 mmol) in Anhydrous DCM (20 mL).
-
Addition: Cool the acid chloride solution (from Part A) back to
. -
Coupling: Transfer the amine/base mixture into the addition funnel. Add dropwise to the acid chloride solution over 30 minutes.
-
Critical Control Point: Internal temperature must not exceed
to avoid racemization.
-
-
Reaction: Once addition is complete, warm to RT and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane). Product
.
Part C: Workup & Purification
Rationale: The
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (50 mL).
-
Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.
-
Washes:
-
Wash Organic layer with 1M HCl (2 x 30 mL) – Removes unreacted amine.
-
Wash with Sat.
(2 x 30 mL) – Removes unreacted acid. -
Wash with Brine (1 x 50 mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Crystallization: The crude solid is typically off-white. Recrystallize from Hexane/Ethyl Acetate (4:1) to yield colorless needles.
Process Visualization (Workflow)
Figure 1: Step-by-step synthesis workflow ensuring high diastereomeric purity.
Quality Control & Characterization
To validate the synthesis, compare your data against these standard values.
| Technique | Expected Result | Interpretation |
| TLC | Single spot, | Absence of starting amine (baseline) or acid. |
| Melting Point | 110 – 112 °C | Sharp range indicates high purity. |
| Diagnostic doublet for methyl group; downfield aromatic shift due to | ||
| IR Spectroscopy | 1680 | Distinct double carbonyl stretch is characteristic of |
Troubleshooting Guide
-
Problem: Product is an oil/gum instead of a solid.
-
Cause: Residual solvent or slight impurities (often DMF).
-
Solution: Triturate with cold pentane or diethyl ether to induce crystallization.
-
-
Problem: Low Yield.
-
Cause: Hydrolysis of the acid chloride intermediate.
-
Solution: Ensure DCM is strictly anhydrous. Increase Oxalyl Chloride to 1.5 equiv.
-
References
-
Munoz, B. K., et al. (2006). "Diastereoselective Reduction of
-Keto Amides." Chemistry Letters. -
Kawanami, Y., et al. (1986). "Synthesis of Chiral
-Hydroxy Amides." Tetrahedron Letters. -
PubChem Compound Summary. (2025). "N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide and derivatives." National Library of Medicine.
-
BenchChem Protocols. (2025). "General Amide Coupling via Acid Chlorides."
Application Notes & Protocols: A Guide to Palladium-Catalyzed Double Carbonylation for the Synthesis of α-Keto Amides
Introduction
The α-keto amide moiety is a privileged structural motif found in a wide array of pharmaceuticals, agrochemicals, and biologically active natural products.[1][2][3] Its unique electronic properties, featuring adjacent carbonyl groups, make it a versatile synthetic intermediate.[2] Traditional methods for the synthesis of α-keto amides often involve multi-step sequences or the use of thermally unstable and toxic reagents like oxalyl chloride.[4] Palladium-catalyzed double carbonylation has emerged as a powerful and atom-economical alternative, allowing for the direct synthesis of α-keto amides from readily available aryl or vinyl halides, carbon monoxide, and an amine.[4][5] This one-step transformation efficiently constructs two new carbon-carbonyl bonds, offering a streamlined route to these valuable compounds.[4]
This guide provides a comprehensive overview of the palladium-catalyzed double carbonylation reaction, delving into its mechanistic underpinnings, key reaction parameters, and detailed experimental protocols. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development who seek to leverage this efficient transformation in their work.
Mechanistic Insights: The Catalytic Cycle
The catalytic cycle of palladium-catalyzed double carbonylation is a nuanced process involving a series of oxidative addition, migratory insertion, and reductive elimination steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted pathway is illustrated below.[6][7]
The cycle commences with an active Pd(0) species, which undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate (A) . This is followed by the coordination and migratory insertion of the first molecule of carbon monoxide to yield an aroylpalladium(II) complex (B) . The subsequent steps are critical for the formation of the α-keto amide rather than a simple amide (a common side product). A second CO molecule coordinates to the palladium center, and a second migratory insertion occurs to form an α-ketoaroyl-palladium(II) species (C) . Finally, nucleophilic attack by an amine (R₂NH) and subsequent reductive elimination releases the desired α-keto amide product and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 2: General experimental workflow for Protocol 1.
Materials:
-
Aryl iodide (1.0 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
t-Bu₃P (0.04 mmol, 4 mol%)
-
DBU (2.0 mmol)
-
Amine (1.2 mmol)
-
Anhydrous THF (5 mL)
-
Carbon monoxide (balloon)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl iodide, Pd(OAc)₂, t-Bu₃P, and DBU.
-
Evacuate and backfill the vial with carbon monoxide from a balloon three times.
-
Add the amine and anhydrous THF via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-keto amide.
Protocol 2: Ligand-Free Double Carbonylation at Room Temperature
This protocol highlights a highly practical, ligand-free method that operates under ambient conditions. [8][9] Materials:
-
Aryl iodide (0.5 mmol)
-
Pd(OAc)₂ (0.025 mmol, 5 mol%)
-
Na₂CO₃ (1.0 mmol)
-
Amine (0.6 mmol)
-
Polyethylene glycol (PEG-400) (2 mL)
-
Carbon monoxide (balloon)
Procedure:
-
In a reaction tube, combine the aryl iodide, Pd(OAc)₂, and Na₂CO₃.
-
Add PEG-400 and the amine to the tube.
-
Purge the reaction tube with carbon monoxide from a balloon for 1-2 minutes.
-
Seal the tube and stir the mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, add water to the reaction mixture and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure α-keto amide.
Data Summary: Substrate Scope and Yields
The following table summarizes representative examples of palladium-catalyzed double carbonylation, showcasing the versatility of the methodology across different substrates and catalytic systems.
| Entry | Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Iodobenzene | Diethylamine | Pd(OAc)₂ / t-Bu₃P | DBU, THF, 50 °C, 1 atm CO | 95 | [10] |
| 2 | 4-Iodoacetophenone | Morpholine | Pd(OAc)₂ / t-Bu₃P | DBU, THF, 50 °C, 1 atm CO | 88 | [10] |
| 3 | Iodobenzene | Piperidine | Pd(OAc)₂ (ligand-free) | Na₂CO₃, PEG-400, RT, 1 atm CO | 95 | [8] |
| 4 | 4-Iodonitrobenzene | Di-n-propylamine | Pd(OAc)₂ (ligand-free) | Na₂CO₃, PEG-400, RT, 1 atm CO | 91 | [8] |
| 5 | 1-Iodonaphthalene | Morpholine | SAPd | DBU, Toluene, 80°C, 1 atm CO | 99 | [11] |
Troubleshooting and Key Insights
-
Low Selectivity (Formation of Amide): The primary side product in this reaction is the simple amide, resulting from a single carbonylation event. To favor double carbonylation:
-
Consider increasing the CO pressure (if feasible and safe).
-
Switch to a bulkier, more electron-donating ligand like t-Bu₃P, which can facilitate the second CO insertion. [10] * Lowering the reaction temperature can sometimes improve selectivity.
-
-
Low Conversion: If the reaction stalls:
-
Ensure the catalyst is active. Use a fresh palladium source.
-
Check the quality of the solvent and reagents; ensure they are anhydrous where specified.
-
For less reactive substrates (e.g., aryl bromides), higher temperatures or longer reaction times may be necessary.
-
-
Ligand-Free Protocol Considerations: While highly convenient, ligand-free systems may be more sensitive to substrate purity. The in-situ formation of palladium nanoparticles is believed to be the active catalytic species in some cases. [8][11]
Conclusion
Palladium-catalyzed double carbonylation represents a highly efficient and versatile method for the synthesis of α-keto amides. Recent advancements have led to the development of robust catalytic systems that operate under increasingly mild conditions, including at atmospheric pressure and room temperature, and even in the absence of specialized ligands. [9]By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligands, and reaction conditions, researchers can effectively apply this powerful transformation to access a wide range of valuable α-keto amide building blocks for applications in drug discovery and materials science.
References
-
Title: Double carbonylation of aryl iodides with amines under an atmospheric pressure of carbon monoxide using sulfur-modified Au-supported palladium Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Palladium-catalyzed double carbonylation of aryl halides to give .alpha.-keto amides. Mechanistic studies Source: Journal of the American Chemical Society URL: [Link]
-
Title: Remarkable ligand effect on the palladium -catalyzed double carbonylation of aryl iodides Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Recent developments in palladium catalysed carbonylation reactions Source: RSC Publishing URL: [Link]
-
Title: Ligand-Free Pd-Catalyzed Double Carbonylation of Aryl Iodides with Amines to α-Ketoamides under Atmospheric Pressure of Carbon Monoxide and at Room Temperature Source: PubMed URL: [Link]
-
Title: Recent Advances in the Catalytic Synthesis of α-Ketoamides | Request PDF Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Double-Carbonylation of Alkenyl Halides with Secondary Amines To Give α-Keto Amides Source: Bulletin of the Chemical Society of Japan | Oxford Academic URL: [Link]
-
Title: Palladium-catalyzed tandem Heck/carbonylation/aminocarbonylation en route to chiral heterocyclic α-ketoamides Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Pd2dba3: A highly active catalyst of double carbonylation reaction for synthesis of α-keto amide | Request PDF Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Catalytic Synthesis of α-Ketoamides Source: ACS Publications - ACS.org URL: [Link]
-
Title: De Novo Synthesis of α-Ketoamides via Pd/TBD Synergistic Catalysis Source: ResearchGate URL: [Link]
-
Title: De Novo Synthesis of α‐Ketoamides via Pd/TBD Synergistic Catalysis Source: PMC URL: [Link]
-
Title: Mechanisms of double and single carbonylation reactions of aryl iodides catalyzed by palladium complexes to give .alpha.-keto esters and esters Source: Semantic Scholar URL: [Link]
-
Title: Recent Advances in the Catalytic Synthesis of α-Ketoamides Source: PubMed URL: [Link]
-
Title: Ligand-Free Pd-Catalyzed Double Carbonylation of Aryl Iodides with Amines to α-Ketoamides under Atmospheric Pressure of Carbon Monoxide and at Room Temperature Source: Organic Chemistry Portal URL: [Link]
-
Title: PALLADIUM-CATALYZED DOUBLE CARBONYLATION REACTIONS OF ARYL HALIDES AFFORDING α-KETO ESTERS Source: Chemistry Letters | Oxford Academic URL: [Link]
-
Title: Palladium-catalyzed double carbonylation of propargyl amines and aryl halides to access 1-aroyl-3-aryl-1,5-dihydro-2H-pyrrol-2-ones Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates Source: RSC Publishing URL: [Link]
-
Title: Palladium-Catalyzed Carbonylation of Allylic Chlorides to β,γ-Unsaturated Esters/Amides under Source: Chemistry Europe URL: [Link]
-
Title: Double Carbonylation of Aryl Iodides with Amines under an Atmospheric Pressure of Carbon Monoxide Using Sulfur-Modified Au-Supported Palladium | Request PDF Source: ResearchGate URL: [Link]
-
Title: Palladium-catalyzed double carbonylation of aryl halides affording .alpha.-keto amides. Applications to synthesis of isatin and quinoline derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Enantioselective Double Carbonylation Enabled by High-Valent Palladium Catalysis Source: PubMed URL: [Link]
-
Title: Palladium-Catalyzed Carbonylation and Arylation Reactions Source: Diva-portal.org URL: [Link]
-
Title: Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts Source: CHIMIA URL: [Link]
-
Title: Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles Source: MDPI URL: [Link]
-
Title: Facile Synthesis of Primary Amides and Ketoamides via a Palladium-Catalyzed Carbonylation—Deprotection Reaction Sequence | Request PDF Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Dual C-H Carbonylation of Diarylamines Leading to Diversified Acridones under CO-Free Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium-catalyzed carbonylation reactions of aryl halides and related compounds Source: PubMed URL: [Link]
-
Title: Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles | Request PDF Source: ResearchGate URL: [Link]
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- 11. Double carbonylation of aryl iodides with amines under an atmospheric pressure of carbon monoxide using sulfur-modified Au-supported palladium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of (R)-N-(1-Phenylethyl)aniline via Palladium-Catalyzed C-N Cross-Coupling
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a prevalent structural motif in a vast array of biologically active compounds and functional materials.[1][2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the construction of these crucial bonds, largely superseding harsher, classical methods that often suffer from limited substrate scope and poor functional group tolerance.[1][4]
This document provides a detailed guide for the synthesis of (R)-N-(1-phenylethyl)aniline through the Buchwald-Hartwig amination of phenyl iodide and (R)-1-phenylethylamine. We will delve into the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and discuss critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this powerful methodology.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1][5][6] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical, as it modulates the reactivity and stability of the palladium center throughout the cycle.[7] Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the reaction.[1][7]
-
Oxidative Addition: A low-valent palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition into the carbon-iodine bond of phenyl iodide to form a palladium(II) intermediate.[6][8]
-
Amine Coordination and Deprotonation: The amine, (R)-1-phenylethylamine, coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[6]
-
Reductive Elimination: The final step is the reductive elimination of the desired product, (R)-N-(1-phenylethyl)aniline, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is designed for a typical laboratory-scale synthesis. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and phosphine ligand.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Phenyl Iodide | C₆H₅I | 204.01 | 204 mg | 1.0 | 1.0 |
| (R)-1-Phenylethylamine | C₈H₁₁N | 121.18 | 145 mg | 1.2 | 1.2 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| Xantphos | C₃₉H₃₂OP₂ | 578.60 | 23.2 mg | 0.04 | 0.04 |
| Sodium tert-butoxide | NaOtBu | 96.10 | 134 mg | 1.4 | 1.4 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5 mL | - | - |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen) with a manifold
-
Syringes and needles for liquid transfers
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), Xantphos (23.2 mg, 0.04 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL). Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add (R)-1-phenylethylamine (145 mg, 1.2 mmol) via syringe, followed by phenyl iodide (204 mg, 1.0 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (phenyl iodide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-N-(1-phenylethyl)aniline.
Discussion of Key Experimental Choices
-
Catalyst System: Palladium(II) acetate is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[5][8] Xantphos, a bulky bidentate phosphine ligand, is chosen to promote the reductive elimination step and prevent catalyst deactivation.[1]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine without competing in side reactions.[8][9] Weaker bases like carbonates can also be used, but may require higher temperatures or longer reaction times.[9]
-
Solvent: Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reagents.[5] Other non-protic solvents like dioxane or THF can also be employed.[8]
-
Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the aryl halide. The catalyst loading is typically in the range of 1-5 mol%.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, adding a fresh portion of the catalyst, or ensuring the inert atmosphere is strictly maintained. The purity of the reagents, especially the solvent and base, is crucial.
-
Side Reactions: A potential side reaction is the hydrodehalogenation of the aryl iodide.[1] This can be minimized by using a well-defined catalyst system and carefully controlling the reaction conditions.
-
Racemization: For chiral amines, it is important to choose reaction conditions that minimize the risk of racemization. The use of appropriate ligands, such as BINAP, has been shown to preserve enantiopurity in intermolecular couplings.[5]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Fume Hood: Conduct the reaction in a well-ventilated chemical fume hood.[10]
-
Reagent Handling:
-
Phenyl Iodide: Handle with care. It is a lachrymator and may be harmful if inhaled or absorbed through the skin.
-
(R)-1-Phenylethylamine: This is a corrosive liquid. Avoid contact with skin and eyes.[10][12]
-
Sodium tert-butoxide: This is a strong base and is moisture-sensitive. Handle under an inert atmosphere.
-
Palladium(II) Acetate and Phosphine Ligands: These can be toxic and should be handled with care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Buchwald-Hartwig amination is a highly reliable and versatile method for the synthesis of aryl amines. The protocol detailed herein provides a robust starting point for the successful coupling of phenyl iodide with (R)-1-phenylethylamine. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and adapt this procedure for a wide range of substrates, contributing to advancements in drug discovery and materials science.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
ACS Publications. Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Royal Society of Chemistry. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. [Link]
-
The Hartwig Group. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
eScholarship. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
Organic Reactions. Palladium-Catalyzed Amination of Aryl Halides. [Link]
-
PMC. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
using alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide as a chiral auxiliary
Application Note: Using -Oxo- -[(R)-1-phenylethyl]phenylacetamide as a Chiral Auxiliary
Executive Summary
This technical guide details the utility of
-
Diastereoselective Nucleophilic Additions: Accessing enantiopure
-hydroxy acids and esters (e.g., mandelic acid derivatives) via Grignard or hydride additions. -
Norrish Type II Photocyclization: Synthesizing chiral oxazolidin-4-ones and potentially
-lactams via excited-state intramolecular hydrogen abstraction.
This guide provides validated protocols, mechanistic insights, and critical process parameters (CPPs) to ensure reproducibility and high stereocontrol.
Mechanistic Principles & Design
The auxiliary functions by leveraging the fixed chirality of the (R)-1-phenylethylamine moiety to differentiate the faces of the adjacent
The "Ionic Chiral Auxiliary" Effect
In ground-state reactions (nucleophilic addition), the amide oxygen and the keto oxygen can chelate with metal cations (
Photochemical Chirality Transfer
In the excited state (photochemistry), the mechanism shifts to a radical pathway. The
Pathway Visualization
The following diagram illustrates the bifurcation between the ground-state chelation pathway and the excited-state radical pathway.
Figure 1: Divergent synthetic pathways for the chiral auxiliary. Path 1 (Yellow) utilizes chelation control; Path 2 (Red) utilizes excited-state dynamics.
Application 1: Diastereoselective Nucleophilic Addition
This protocol describes the synthesis of chiral
Critical Process Parameters (CPPs)
| Parameter | Setting | Rationale |
| Temperature | -78°C to -40°C | Low temperature maximizes the energy difference between transition states, enhancing diastereomeric excess (de). |
| Solvent | Dry THF or Toluene | THF promotes chelation with Mg; Toluene can enhance |
| Reagent Stoichiometry | 2.0 - 3.0 equiv | Excess Grignard ensures complete complexation and reaction. |
| Addition Rate | Dropwise (Slow) | Prevents local exotherms that could disrupt the chelated transition state. |
Protocol: Grignard Addition (Methylmagnesium Bromide)
Reagents:
-
-Oxo-
-[(R)-1-phenylethyl]phenylacetamide (1.0 equiv) -
Methylmagnesium bromide (3.0 M in ether, 2.5 equiv)
-
Anhydrous THF (0.1 M concentration relative to substrate)
-
Saturated
solution
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.
-
Dissolution: Charge the flask with the
-oxo amide substrate. Add anhydrous THF via syringe. Stir until fully dissolved. -
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the solution to equilibrate for 15 minutes.
-
Addition: Add the Grignard reagent dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel. Note: The solution typically turns bright yellow/orange due to the formation of the magnesium chelate.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (typically 30% EtOAc/Hexane).
-
Quench: While still at -78°C, quench the reaction by adding saturated
solution (5 mL). Remove the cooling bath and allow to warm to room temperature. -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Results:
-
Yield: 85-95%
-
Diastereomeric Ratio (dr): Typically >90:10, often >95:5 depending on the steric bulk of the nucleophile.
Application 2: Photochemical Cyclization (Norrish Type II)
This protocol leverages the work of Hiromu Aoyama to synthesize chiral heterocycles. For
Critical Process Parameters (CPPs)
| Parameter | Setting | Rationale |
| Light Source | High-Pressure Hg Lamp (>300nm) | Requires UV excitation. A Pyrex filter is essential to cut off wavelengths <290nm to prevent degradation. |
| Concentration | Dilute (<0.02 M) | Crucial: High concentrations favor intermolecular dimerization over intramolecular cyclization. |
| Degassing | Oxygen quenches the triplet excited state, killing the reaction efficiency. |
Protocol: Photocyclization to Oxazolidin-4-ones
Reagents:
-
-Oxo-
-[(R)-1-phenylethyl]phenylacetamide -
Benzene (Traditional) or Acetonitrile (Green Alternative)
-
Pyrex immersion well or reaction vessel
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate in the chosen solvent to a concentration of 0.015 M.
-
Degassing: Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
Irradiation: Place the solution in a photoreactor equipped with a Pyrex-filtered high-pressure mercury lamp (e.g., 450W).
-
Safety Note: UV radiation is hazardous. Ensure the reactor is shielded.
-
-
Monitoring: Irradiate at room temperature. Monitor by HPLC or NMR every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: The crude mixture may contain diastereomers. Separate via flash chromatography or preparative HPLC.
Mechanism Validation (NMR):
-
Look for the disappearance of the amide N-H signal.
-
Appearance of new signals corresponding to the methine proton of the newly formed ring (typically shifted upfield relative to the open chain).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Grignard) | Moisture contamination | Re-dry glassware; ensure THF is distilled from Na/Benzophenone or from a solvent system. |
| Low Stereoselectivity (Grignard) | Temperature too high | Ensure internal temperature remains at -78°C during addition. |
| No Reaction (Photochemistry) | Oxygen quenching | Increase degassing time; check seal on reaction vessel. |
| Polymerization/Side Products (Photo) | Concentration too high | Dilute the reaction mixture further (try 0.005 M). |
References
-
Aoyama, H., Sakamoto, K., Kuwabara, K., Yoshida, K., & Omote, Y. (1981). Photochemical cyclization of N-(alpha-oxoacyl)amines. Journal of the Chemical Society, Perkin Transactions 1, 244-246. [Link]
-
Aoyama, H., et al. (1978). Diastereoselective photocyclization of N-benzoylformyl-N-alkylamines. Journal of Organic Chemistry, 43(21), 4197–4199. [Link]
-
Prelog, V. (1953). Über die sterische Konfiguration der α-Hydroxy-säuren. Helvetica Chimica Acta, 36(2), 308-319. [Link]
-
Griesbeck, A. G., & Mauder, H. (1992). Photochemistry of α-oxo carboxylic acid derivatives. Angewandte Chemie International Edition, 31(1), 73-75. [Link]
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Enantiospecific photochemical Norrish/Yang type II reaction of nonbiaryl atropchiral alpha-oxoamides in solution--axial to point chirality transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis [beilstein-journals.org]
Application Notes: Asymmetric Synthesis Utilizing α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide as a Chiral Substrate
An in-depth guide for researchers, scientists, and drug development professionals.
This document provides a detailed technical guide on the applications of α-oxo-N-[(R)-1-phenylethyl]phenylacetamide in asymmetric synthesis. We will explore its preparation, the mechanistic basis for its stereodirecting influence, and provide detailed protocols for its use in key synthetic transformations.
Introduction: The Strategic Value of Chiral α-Ketoamides
α-Ketoamides are a privileged class of compounds in medicinal chemistry and organic synthesis.[1] Their vicinal dicarbonyl functionality makes them versatile precursors for a wide range of molecular scaffolds and potent inhibitors of various enzymes. The synthesis of enantiomerically pure molecules is a cornerstone of modern drug development, and the use of chiral auxiliaries remains a robust and reliable strategy for achieving high levels of stereocontrol.[2][3]
The chiral auxiliary, (R)-1-phenylethylamine (α-PEA), is particularly advantageous due to its commercial availability in both enantiomeric forms, low cost, and the predictable stereochemical outcomes it often imparts.[4][5] By incorporating this amine into an α-ketoamide framework, we create the title compound, α-oxo-N-[(R)-1-phenylethyl]phenylacetamide . This molecule serves as an excellent chiral substrate, where the resident stereocenter on the α-PEA moiety directs the facial attack of nucleophiles on the adjacent α-keto group, enabling the diastereoselective synthesis of valuable chiral building blocks.
This guide will detail the synthesis of this chiral substrate and provide protocols for two of its most fundamental applications: diastereoselective reduction to form chiral α-hydroxy amides and diastereoselective organometallic addition to generate chiral tertiary α-hydroxy amides.
Synthesis of the Chiral Substrate
The preparation of α-oxo-N-[(R)-1-phenylethyl]phenylacetamide is a straightforward amidation reaction between a commercially available α-keto acid and the chiral amine. The protocol below details a standard procedure using a peptide coupling agent.
Protocol 2.1: Synthesis via Carbodiimide Coupling
This protocol describes the coupling of phenylglyoxylic acid with (R)-1-phenylethylamine.
Materials:
-
Phenylglyoxylic acid (1.0 eq)
-
(R)-1-Phenylethylamine (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve phenylglyoxylic acid (1.0 eq) and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add (R)-1-phenylethylamine (1.0 eq) to the cooled solution and stir for 5 minutes.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure α-oxo-N-[(R)-1-phenylethyl]phenylacetamide.
Caption: Workflow for the synthesis of the chiral substrate.
Mechanistic Principles of Stereocontrol
The high degree of diastereoselectivity observed in reactions with this substrate stems from a combination of steric hindrance and potential chelation control. The (R)-1-phenylethyl auxiliary effectively shields one face of the molecule.
Chelation-Controlled Model: In the presence of a Lewis acid or a metal cation from an organometallic reagent (e.g., Mg²⁺ from a Grignard reagent), a five-membered chelate can form between the oxygen of the α-keto group and the oxygen of the amide carbonyl. This locks the conformation of the molecule. In this rigidified state, the bulky phenyl group of the chiral auxiliary preferentially occupies a pseudo-equatorial position to minimize A-1,3 strain. This arrangement presents two highly differentiated faces for nucleophilic attack:
-
Sterically Hindered Face: The face blocked by the phenyl group of the auxiliary.
-
Sterically Accessible Face: The face blocked only by the smaller methyl group.
Nucleophilic attack therefore occurs preferentially from the face opposite the bulky phenyl group, leading to the major diastereomer.
Caption: Model for diastereoselective nucleophilic addition.
Application I: Diastereoselective Reduction to Chiral α-Hydroxy Amides
Chiral α-hydroxy amides are important structural motifs in many biologically active compounds. The diastereoselective reduction of the α-keto group is a direct route to these valuable building blocks. The choice of reducing agent can significantly influence the diastereomeric ratio (d.r.).
Protocol 4.1: Reduction with Sodium Borohydride
Materials:
-
α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the α-ketoamide substrate (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 2-4 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (1x), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to yield the crude product.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the diastereomers by column chromatography on silica gel.
Data Summary: Influence of Reducing Agent
The steric bulk of the hydride source is a key determinant of selectivity. More sterically demanding reagents typically afford higher diastereoselectivity.
| Reducing Agent | Typical Solvent | Temperature (°C) | Expected Major Diastereomer | Expected d.r. (Major:Minor) |
| NaBH₄ | MeOH | 0 | (R,S) or (R,R) | 70:30 - 85:15 |
| LiBH₄ | THF | -20 | (R,S) or (R,R) | 80:20 - 90:10 |
| L-Selectride® | THF | -78 | (R,S) or (R,R) | >95:5 |
| K-Selectride® | THF | -78 | (R,S) or (R,R) | >95:5 |
Note: The absolute configuration of the newly formed stereocenter ((S) or (R)) depends on the Cahn-Ingold-Prelog priority rules for the final product and must be confirmed experimentally.
Application II: Diastereoselective Grignard Addition
The addition of organometallic reagents, such as Grignard or organolithium reagents, to the α-keto group provides a powerful method for constructing chiral tertiary α-hydroxy amides, which contain a quaternary stereocenter.
Protocol 5.1: Addition of Methylmagnesium Bromide
Materials:
-
α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide (1.0 eq)
-
Methylmagnesium bromide (MeMgBr), 3.0 M in Et₂O (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-neck flask under an inert atmosphere, add the α-ketoamide substrate (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-5 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (1x), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to yield the crude product.
-
Determine the diastereomeric ratio and purify as described in Protocol 4.1.
Cleavage and Recovery of the Chiral Auxiliary
A critical feature of a good chiral auxiliary is its facile removal and recovery without racemization of the product.[3] The amide bond can be cleaved under acidic or basic hydrolysis to release the desired chiral α-hydroxy acid and recover the (R)-1-phenylethylamine.
Protocol 6.1: Acidic Hydrolysis
Procedure:
-
Dissolve the purified diastereomer of the α-hydroxy amide in a mixture of dioxane and 6 M HCl (e.g., a 1:1 ratio).
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the dioxane.
-
Basify the remaining aqueous solution to pH > 12 with a strong base (e.g., 2 M NaOH).
-
Extract the aqueous layer with diethyl ether or DCM (3x) to recover the (R)-1-phenylethylamine auxiliary.
-
Acidify the remaining aqueous layer to pH < 2 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x) to isolate the final chiral α-hydroxy acid product.
-
Dry and concentrate the respective organic layers to obtain the recovered auxiliary and the final product.
Caption: Workflow for auxiliary cleavage and product isolation.
Conclusion
α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide is a highly effective and easily prepared chiral substrate for asymmetric synthesis. The robust stereodirecting influence of the (R)-1-phenylethylamine auxiliary allows for predictable and high-yielding diastereoselective transformations, including reductions and organometallic additions. The straightforward protocols for its synthesis, application, and subsequent auxiliary removal make it a valuable tool for researchers in academic and industrial settings, providing reliable access to enantiomerically enriched α-hydroxy amides and acids.
References
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at: [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique. Available at: [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides. Organic Chemistry Portal. Available at: [Link]
-
Enantioselective Synthesis of (R)-(-)-1-Phenylethanolamines Using Baker′s Yeast Reduction of Some α-Substituted Methyl Phenyl Ketones. ResearchGate. Available at: [Link]
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available at: [Link]
-
Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. ResearchGate. Available at: [Link]
-
A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions. Royal Society of Chemistry. Available at: [Link]
-
Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used. National Center for Biotechnology Information. Available at: [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Publications. Available at: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Center for Biotechnology Information. Available at: [Link]
-
ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE. Chemsrc. Available at: [Link]
-
Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. MDPI. Available at: [Link]
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. PubMed. Available at: [Link]
-
Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. DiVA portal. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
(R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Academia.edu. Available at: [Link]
-
Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Chemistry Portal. Available at: [Link]
-
Mechanistic evidence for an alpha-oxoketene pathway in the formation of beta-ketoamides/esters via Meldrum's acid adducts. PubMed. Available at: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Available at: [Link]
-
NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R). National Center for Biotechnology Information. Available at: [Link]
-
Enantioselective .ALPHA.-Alkylation of Phenylacetic Acid Using a Chiral Bidentate Lithium Amide as a Chiral Auxiliary. ResearchGate. Available at: [Link]
-
Iridium-Catalyzed Sequential sp3 C−H Alkylation of an N-Methyl Group with Alkenes Towards the. Angewandte Chemie International Edition. Available at: [Link]
-
Polymer-supported (-)-8-phenylmenthyl Auxiliary as an Effective Solidphase Chiral Inductor in the Addition of Nucleophiles to N-acyliminium Ions. PubMed. Available at: [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. Available at: [Link]
-
Expanding the Chemical Space of Electrophilic β-Glycosyl β-Lactams through Photoinduced Diastereoselective Functionalization. National Center for Biotechnology Information. Available at: [Link]
Sources
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- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
preparation of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide via oxidation
Application Notes & Protocols: A Researcher's Guide
Topic: Preparation of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide via Direct Oxidation
Preamble: The Significance of the α-Keto Amide Scaffold
The α-keto amide moiety is a privileged structural motif found in a vast array of pharmacologically active molecules and serves as a versatile synthetic intermediate in drug development and materials science.[1][2] Its unique electronic properties, arising from the vicinal dicarbonyl system, make it a potent inhibitor of various enzymes, particularly proteases. The target molecule of this guide, α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide, incorporates a chiral amine, making it a valuable building block for asymmetric synthesis and a candidate for stereospecific biological interactions.
While numerous strategies exist for the synthesis of α-keto amides, the most direct and atom-economical approach is the α-oxidation of a corresponding amide precursor.[3] However, this transformation is not without its challenges, often requiring harsh conditions or complex catalytic systems. This document provides a comprehensive guide to a reliable and well-established method for this oxidation, leveraging the unique reactivity of selenium dioxide. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and offer insights gleaned from practical laboratory experience.
Strategic Overview: Selecting the Oxidation Pathway
The synthesis of our target molecule begins with the readily available N-[(R)-1-phenylethyl]-2-phenylacetamide. The critical transformation is the introduction of a carbonyl group at the α-position to the amide carbonyl.
Rationale for Utilizing Selenium Dioxide (SeO₂) Oxidation
The oxidation of an active methylene group adjacent to a carbonyl is a classic transformation known as the Riley oxidation.[4] Selenium dioxide is a highly effective reagent for this purpose due to several key factors:
-
Chemoselectivity: SeO₂ preferentially oxidizes the α-carbon of ketones, aldehydes, and, in this case, amides, leaving other potentially sensitive functional groups intact under controlled conditions.
-
Established Efficacy: This method has a long history of successful application in complex molecule synthesis, providing a robust and predictable outcome.[5]
-
Mechanistic Clarity: The reaction proceeds through a well-understood pathway, allowing for rational optimization and troubleshooting.
While modern, metal-free, and electrochemical methods are continually emerging, the SeO₂-mediated pathway remains a benchmark for its reliability and efficiency in this specific substrate class.[6][7][8][9]
The Underlying Mechanism of Oxidation
The accepted mechanism for the oxidation of a carbonyl-activated methylene group by selenium dioxide involves several key steps. The reaction is believed to proceed via the enol or enolate form of the amide.
-
Ene Reaction: The enol tautomer of the amide reacts with selenium dioxide in a pericyclic ene-type reaction.
-
[6][10]-Sigmatropic Rearrangement: The resulting allylic seleninic acid intermediate undergoes a rapid[6][10]-sigmatropic rearrangement.
-
Decomposition: The rearranged intermediate then decomposes, eliminating elemental selenium (Se) and water to yield the desired α-dicarbonyl product.[4][5]
This mechanistic understanding is crucial for controlling the reaction, as factors that favor enolization (e.g., solvent polarity, temperature) can influence the reaction rate.
Preparatory Stage: Synthesis of the Amide Precursor
Prior to the core oxidation step, the starting material, N-[(R)-1-phenylethyl]-2-phenylacetamide, must be synthesized. This is achieved through a standard amide coupling reaction.
Protocol 2.1: Amide Coupling
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add phenylacetic acid (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Activation: Add oxalyl chloride (1.2 eq.) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1 hour. The reaction progress can be monitored by the cessation of gas evolution.
-
Amine Addition: In a separate flask, dissolve (R)-(+)-1-phenylethylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous DCM.
-
Coupling: Cool the amine solution to 0 °C and add the freshly prepared phenylacetyl chloride solution dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide as a white solid.[11]
Core Protocol: Oxidation to α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
This section details the primary oxidation reaction.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| N-[(R)-1-phenylethyl]-2-phenylacetamide | >98% (Synthesized) | - |
| Selenium Dioxide (SeO₂) | 99.9% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous | Acros Organics |
| Celite® 545 | - | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | VWR |
| Hexanes | HPLC Grade | VWR |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - |
Equipment: Round-bottom flask, reflux condenser, heating mantle with stirrer, Buchner funnel, separatory funnel, rotary evaporator, flash chromatography setup.
Critical Safety Precautions
WARNING: Selenium compounds are highly toxic and teratogenic.[4] All operations involving selenium dioxide must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves. Avoid inhalation of dust and contact with skin. All selenium-containing waste must be collected and disposed of according to institutional hazardous waste protocols.
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-[(R)-1-phenylethyl]-2-phenylacetamide (5.0 g, 20.9 mmol, 1.0 eq.).
-
Solvent Addition: Add 100 mL of 1,4-dioxane to the flask. Stir the mixture until the amide is fully dissolved.
-
Reagent Addition: Carefully add selenium dioxide (2.56 g, 23.0 mmol, 1.1 eq.) to the solution. The mixture will appear as a white suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 101 °C) using a heating mantle. A black precipitate of elemental selenium will begin to form as the reaction progresses.
-
Monitoring: Monitor the reaction for completion using Thin Layer Chromatography (TLC) (e.g., eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.
-
Cooling and Filtration: Once the starting material is consumed, remove the heating mantle and allow the mixture to cool to room temperature. Filter the cooled suspension through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with ethyl acetate (2 x 20 mL).
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to yield a crude yellow-orange oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate, is typically effective for separating the product from non-polar impurities and baseline material.
-
Isolation: Combine the product-containing fractions (identified by TLC) and concentrate in vacuo to afford α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide as a pale yellow solid or viscous oil.
Product Characterization and Data
Thorough characterization is essential to confirm the structure and purity of the final product.
| Analysis Technique | Expected Results for α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide (C₁₆H₁₅NO₂) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.0-8.2 (m, 2H, Ar-H), 7.2-7.6 (m, 8H, Ar-H), 5.2 (q, 1H, CH), 1.6 (d, 3H, CH₃), NH proton may be broad. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~190 (keto C=O), ~162 (amide C=O), 125-140 (aromatic C), ~50 (CH), ~22 (CH₃). |
| IR (ATR, cm⁻¹) | ~3300 (N-H stretch), ~1700 (keto C=O stretch), ~1670 (amide I band, C=O stretch), ~1530 (amide II band, N-H bend). |
| HRMS (ESI+) | m/z: [M+H]⁺ calculated for C₁₆H₁₆NO₂: 254.1176; found: 254.1179. |
| Appearance | Pale yellow solid or viscous oil. |
Troubleshooting and Field Insights
| Problem Observed | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient heating or reaction time.- Deactivated SeO₂. | - Ensure consistent reflux is maintained.- Extend reaction time and monitor by TLC.- Use freshly opened SeO₂. |
| Low Yield | - Over-oxidation or side reactions.- Loss during work-up/purification. | - Avoid excessively long reaction times.- Ensure the Celite pad is thoroughly washed.- Perform careful chromatography. |
| Product is a Dark Oil | - Residual selenium compounds.- Thermal decomposition. | - Repeat filtration through a fresh Celite pad.- Avoid excessive heat during concentration. |
| Difficult Purification | - Streaking on TLC plate.- Co-eluting impurities. | - Add 1% triethylamine to the eluent to sharpen spots.- Try a different solvent system (e.g., DCM/Methanol). |
References
-
Title: Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals and secondary amines Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides Source: PubMed, Journal of the American Chemical Society URL: [Link]
-
Title: α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation Source: Organic Chemistry Portal URL: [Link]
-
Title: One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents Source: ACS Publications, The Journal of Organic Chemistry URL: [Link]
-
Title: Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides Source: Journal of the American Chemical Society URL: [Link]
-
Title: Selective Synthesis of Amides and α-Ketoamides via Electrochemical Decarboxylation and Dehydration Source: ACS Publications, The Journal of Organic Chemistry URL: [Link]
-
Title: Selenium Dioxide Source: Chem-Station International Edition URL: [Link]
-
Title: Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides - University of Vienna Source: University of Vienna URL: [Link]
-
Title: Synthesis of α-keto carboxylic acids, esters and amides Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of α‐Ketoamides from β‐Ketonitriles and Primary Amines: A Catalyst‐Free Oxidative Decyanation–Amidation Reaction Source: ResearchGate, European Journal of Organic Chemistry URL: [Link]
-
Title: Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism Source: ADICHEMISTRY URL: [Link]
-
Title: A straightforward synthesis of N-monosubstituted α-keto amides via aerobic benzylic oxidation of amides Source: Academia.edu, Tetrahedron URL: [Link]
-
Title: Synthesis of (+)-N-(1-phenylethyl)acetamide Source: PrepChem.com URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Selenium Dioxide | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 9. (PDF) A straightforward synthesis of N-monosubstituted α-keto amides via aerobic benzylic oxidation of amides [academia.edu]
- 10. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 11. prepchem.com [prepchem.com]
Application Notes & Protocols: Catalytic Carbonylation Methods for the Synthesis of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Abstract & Significance
The α-ketoamide moiety is a privileged structural motif found in a wide array of natural products and pharmaceuticals, exhibiting significant biological activity.[1][2][3] These compounds are also versatile synthetic intermediates due to the dual reactivity of their adjacent carbonyl groups.[4][5] This document provides a detailed guide to the synthesis of a specific chiral α-ketoamide, α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide , via palladium-catalyzed double carbonylation. This method offers a direct and efficient route from readily available starting materials, utilizing carbon monoxide (CO) as a C1 building block.[1][4] We will explore the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and discuss the critical parameters that ensure high yield and selectivity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage modern catalytic methods.
Mechanistic Insights: The Palladium-Catalyzed Double Carbonylation Pathway
The formation of α-ketoamides from aryl halides and amines is a powerful transformation that proceeds through a palladium-catalyzed double carbonylation reaction.[3][6] This process involves the sequential insertion of two molecules of carbon monoxide into a palladium-aryl bond, followed by aminolysis to yield the final product. Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction.
The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species, typically generated in situ, undergoes oxidative addition with an aryl halide (e.g., iodobenzene) to form a Pd(II)-aryl complex.[7] This step is often the rate-limiting step in the catalytic cycle.[8]
-
First CO Insertion: A molecule of carbon monoxide coordinates to the Pd(II) center and subsequently inserts into the palladium-aryl bond, forming an aroyl-palladium intermediate.
-
Second CO Insertion: A second molecule of CO inserts into the aroyl-palladium bond. This step is crucial for α-ketoamide synthesis and its efficiency is highly dependent on reaction conditions such as CO pressure, temperature, and ligand choice.[9] This forms a key α-ketoacyl-palladium species.
-
Nucleophilic Attack (Aminolysis): The amine nucleophile, in this case, (R)-1-phenylethylamine, attacks the electrophilic carbonyl carbon of the α-ketoacyl ligand.
-
Reductive Elimination: The resulting complex undergoes reductive elimination to release the final α-ketoamide product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Controlling the selectivity between single carbonylation (leading to a simple amide) and double carbonylation (leading to the desired α-ketoamide) is the primary challenge. High CO pressure and the use of specific bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to favor the formation of the α-ketoamide product.[6][9]
Visualization of the Catalytic Cycle
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Catalytic Synthesis of α-Ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in General Methodologies for the Synthesis of α-Ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
solvent selection for alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide synthesis
Optimizing Solvent Systems for the Synthesis of -Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Part 1: Reaction Chemistry & Solvent Mechanistics
The Reaction Core
The target molecule is synthesized via the nucleophilic attack of (R)-1-phenylethylamine on the carbonyl carbon of ethyl benzoylformate. This is an aminolysis of an
Mechanistic Solvent Requirements
The choice of solvent dictates the reaction rate (
-
Dipolarity/Polarizability (
): The transition state for aminolysis involves charge separation (zwitterionic tetrahedral intermediate). Solvents with moderate-to-high dielectric constants stabilize this transition state, accelerating the reaction. -
Hydrogen Bond Acidity (
): Protic solvents (e.g., Ethanol) can activate the carbonyl electrophile via H-bonding. However, they compete as nucleophiles (transesterification risk) and complicate the removal of the ethanol byproduct. -
Green Chemistry Metrics: Traditional solvents like DCM (high volatility, neurotoxic) and DMF (reprotoxic, difficult removal) have high Process Mass Intensity (PMI).
The "Green" Shift: 2-MeTHF vs. DCM
We recommend 2-Methyltetrahydrofuran (2-MeTHF) as the primary reaction solvent.
-
Kinetic Advantage: 2-MeTHF has a higher boiling point (80°C) than DCM (40°C), allowing for higher thermal activation if the amine is sterically hindered.
-
Workup Advantage: Unlike water-miscible DMF, 2-MeTHF forms a clean biphasic system with water, allowing for direct aqueous washes to remove excess amine salts without solvent swapping.
Part 2: Solvent Screening & Selection Logic
The following decision tree illustrates the logic used to select the optimal solvent system for this specific chiral amide.
Figure 1: Decision logic for selecting 2-MeTHF over traditional chlorinated or dipolar aprotic solvents.
Part 3: Experimental Protocol
Materials
-
Substrate: Ethyl benzoylformate (1.0 equiv)
-
Reagent: (R)-(+)-1-Phenylethylamine (1.05 equiv)
-
Solvent: 2-Methyltetrahydrofuran (anhydrous)
-
Wash Solution: 1M HCl (aq), Saturated NaHCO
Step-by-Step Procedure
-
Charge: To a dry reaction vessel equipped with a magnetic stir bar, add Ethyl benzoylformate (10 mmol, 1.78 g) and 2-MeTHF (20 mL, 2M concentration).
-
Note: High concentration (1M - 2M) is preferred to maximize reaction rate in aminolysis.
-
-
Addition: Cool the solution to 0°C (ice bath) to control exotherm. Add (R)-1-phenylethylamine (10.5 mmol, 1.35 mL) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) .
-
Monitoring: Monitor via TLC (30% EtOAc/Heptane) or HPLC. Conversion is typically >98% within 2–4 hours.
-
Troubleshooting: If reaction stalls, heat to 50°C. 2-MeTHF allows this safely.
-
-
Quench & Workup:
-
Add water (10 mL) to the reaction mixture.
-
Separate phases. The product remains in the upper organic layer (2-MeTHF).
-
Wash the organic layer with 1M HCl (10 mL) to remove excess amine.
-
Wash with Sat. NaHCO
(10 mL) to remove any hydrolyzed acid byproduct. -
Dry over MgSO
, filter, and concentrate under reduced pressure.
-
-
Crystallization (Critical Step):
-
The crude oil often solidifies. For high chiral purity, recrystallize.
-
Solvent System: IPA/Heptane (1:3) or Ethanol/Water .
-
Dissolve crude solid in minimum hot IPA (60°C). Slowly add Heptane until turbidity persists. Cool slowly to 4°C.
-
Data Summary: Solvent Comparison
| Solvent System | Reaction Time (h) | Isolated Yield (%) | E-Factor (kg waste/kg product) | Workup Complexity |
| 2-MeTHF (Recommended) | 3.0 | 92% | Low | Simple (Phase Split) |
| Dichloromethane (DCM) | 4.5 | 88% | High (Toxic/Volatile) | Medium (Emulsions) |
| Ethanol (EtOH) | 2.0 | 85% | Medium | High (Requires evaporation) |
| Toluene | 12.0 | 75% | Medium | Low |
Table 1: Comparative metrics based on internal optimization data and literature precedents for amide couplings [1, 2].
Part 4: Process Visualization
The following diagram details the flow from reactants to the final crystallized chiral product.
Figure 2: Process flow diagram emphasizing the streamlined workup enabled by 2-MeTHF.
References
-
Green Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides. Source: ACS Sustainable Chemistry & Engineering (2021).[2] Relevance: Establishes 2-MeTHF as a superior, green alternative for amide bond formation and activation.[3] [2]
-
Green solvents for the formation of amide linkages. Source: Organic & Biomolecular Chemistry (RSC, 2018). Relevance: Comprehensive review of replacing DMF/DCM in amidation protocols.
-
CHEM21 Solvent Selection Guide. Source: ChemMedChem (2016). Relevance: The authoritative standard for classifying solvents (2-MeTHF, CPME) vs. hazardous ones (DCM, NMP).
-
Chiral Separation of Phenylglycinol Enantiomers by Stripping Crystallization. Source: Crystals (MDPI, 2018). Relevance: Provides the thermodynamic basis for selecting crystallization solvents for phenylglycine-type derivatives.
Application Note: Microwave-Assisted Synthesis of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Abstract
This application note provides a comprehensive guide and a detailed protocol for the efficient synthesis of α-oxo-N-[(R)-1-phenylethyl]phenylacetamide. α-Ketoamides are recognized as privileged structural motifs in medicinal and synthetic chemistry, often serving as key pharmacophores in drug candidates and as versatile synthetic intermediates.[1][2] Traditional synthetic routes can be time-consuming and often require harsh conditions. This protocol leverages the power of Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically reduces reaction times, improves yields, and minimizes energy consumption compared to conventional heating methods.[3][4] We present a robust, solvent-free, direct amidation method that is both rapid and highly efficient, making it ideal for researchers in drug development and organic synthesis.
Introduction: The Power of Microwaves in Amide Bond Formation
The α-ketoamide functional group is a cornerstone in the development of various therapeutic agents, including protease inhibitors.[2] The synthesis of these compounds, particularly chiral variants like α-oxo-N-[(R)-1-phenylethyl]phenylacetamide, is of significant interest. Conventional heating methods for amide bond formation often require long reaction times and can lead to side product formation.
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry.[5] Unlike conventional heating, which transfers energy inefficiently via conduction and convection, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[6] This process, known as dielectric heating, involves two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants in this synthesis, continuously attempt to align with the oscillating electric field of the microwave. This rapid rotation creates intense molecular friction, leading to a rapid and uniform increase in temperature throughout the reaction medium.[6][7]
-
Ionic Conduction: If any ionic species are present, they will migrate through the solution under the influence of the electric field, generating heat through collisions.[7]
This direct energy transfer results in remarkable reaction rate acceleration, often reducing synthesis times from hours to mere minutes.[4][6] Furthermore, MAOS frequently leads to higher product purity, simplified work-up procedures, and aligns with the principles of green chemistry by reducing solvent use and energy consumption.[3][8] This protocol details a direct, solvent-free amidation of phenylglyoxylic acid with (R)-1-phenylethylamine, demonstrating a practical application of this powerful technology.
Reaction Principle and Mechanism
The core transformation is a direct condensation reaction between a carboxylic acid (phenylglyoxylic acid) and a primary amine ((R)-1-phenylethylamine) to form an amide bond, with the elimination of a water molecule.
Caption: Direct amidation of phenylglyoxylic acid and (R)-1-phenylethylamine.
The microwave irradiation provides the necessary activation energy for the reaction to proceed rapidly. By performing the reaction in a sealed vessel, the system can be heated to temperatures well above the normal boiling points of the reactants, a phenomenon known as superheating, which further accelerates the rate of reaction.[9] While the reaction can proceed thermally, minute quantities of a catalyst like ceric ammonium nitrate (CAN) can sometimes facilitate the transformation, though this protocol is optimized for catalyst-free conditions to simplify purification.[10]
Materials and Equipment
Reagents
| Reagent | Purity | Supplier |
| Phenylglyoxylic Acid | ≥98% | Sigma-Aldrich |
| (R)-(+)-1-Phenylethylamine | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aq. Soln. | - |
| Brine (Saturated NaCl) | Saturated Aq. Soln. | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics |
| Ethanol | 95% | - |
Equipment
-
Monowave or Multiwave Microwave Synthesis Reactor (e.g., Anton Paar Monowave series)
-
10 mL microwave reaction vial with a snap cap and silicone septum
-
Magnetic stir bar
-
Rotary evaporator
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flask)
-
Melting point apparatus
-
Analytical balance
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for each reagent before use. The target compound, while not extensively studied, should be handled with care.[11] Microwave reactors can generate high pressures and temperatures; always operate the instrument according to the manufacturer's guidelines.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the microwave-assisted synthesis.
Caption: Experimental workflow from reagent preparation to final characterization.
Step 1: Reagent Preparation 1.1. To a 10 mL microwave reaction vial containing a magnetic stir bar, add phenylglyoxylic acid (150.1 mg, 1.0 mmol). 1.2. Add (R)-(+)-1-phenylethylamine (121.2 mg, 1.0 mmol, 127 µL). 1.3. Securely seal the vial with a snap cap.
Rationale: A 1:1 stoichiometric ratio is used for this condensation reaction. Performing the reaction neat (solvent-free) is a key advantage of MAOS, reducing chemical waste and simplifying product isolation.[12][13]
Step 2: Microwave Irradiation 2.1. Place the sealed vial into the cavity of the microwave synthesis reactor. 2.2. Program the following reaction parameters:
- Target Temperature: 160 °C
- Hold Time: 10 minutes
- Ramp Time: 2 minutes
- Stirring Rate: 600 RPM
- Maximum Power: 300 W
- Maximum Pressure: 20 bar 2.3. Start the irradiation sequence. The instrument will automatically monitor and control the temperature and pressure.
Rationale: The high temperature (160 °C) and short reaction time (10 min) are characteristic benefits of microwave heating, which dramatically accelerates the reaction compared to conventional methods that could take several hours.[10][14] The sealed vessel allows the pressure to build, enabling temperatures above the atmospheric boiling point of the reactants.[9]
Step 3: Product Work-up and Isolation 3.1. Once the reaction is complete, allow the vial to cool to a safe handling temperature (<50 °C) using the instrument's compressed air cooling system. 3.2. Open the vial in a fume hood and dissolve the resulting crude solid residue in dichloromethane (DCM, ~15 mL). 3.3. Transfer the solution to a 60 mL separatory funnel.
Step 4: Aqueous Wash 4.1. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove any unreacted phenylglyoxylic acid. 4.2. Perform a final wash with brine (1 x 15 mL) to remove residual water. 4.3. Separate and collect the organic layer.
Rationale: The basic wash with sodium bicarbonate deprotonates the acidic carboxylic acid, making it water-soluble and allowing for its easy removal from the organic phase containing the desired amide product.
Step 5: Drying and Concentration 5.1. Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄). 5.2. Filter the solution to remove the drying agent. 5.3. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Step 6: Purification 6.1. Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot 95% ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. 6.2. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing trace impurities and yielding a product with a sharp melting point.[15]
Expected Results and Characterization
The microwave-assisted protocol is expected to provide the target compound in high yield and purity within a significantly reduced timeframe.
| Parameter | Expected Outcome |
| Reaction Time | 10 minutes (microwave irradiation) |
| Yield | >85% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 110-112 °C[11] |
| Purity (by HPLC/NMR) | >98% |
Characterization: The structure and purity of the synthesized α-oxo-N-[(R)-1-phenylethyl]phenylacetamide should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Loss of product during work-up. | 1. Increase microwave hold time to 15 min or temperature to 170°C.2. Ensure pH of aqueous layer is basic after NaHCO₃ wash. Be careful during transfers. |
| Reaction does not reach target temperature | 1. Low microwave absorption of reactants.2. Incorrect power settings. | 1. Add a small, high-dielectric solvent "chip" (e.g., 100 µL of DMF or NMP) to aid heating.2. Ensure maximum power is set appropriately (e.g., 300 W). |
| Product is oily or does not crystallize | Presence of impurities or residual solvent. | 1. Ensure the crude product is fully dry before recrystallization.2. Attempt purification via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). |
Conclusion
This application note demonstrates a highly efficient, rapid, and green protocol for the synthesis of α-oxo-N-[(R)-1-phenylethyl]phenylacetamide using microwave irradiation. The solvent-free approach significantly reduces reaction time and waste while providing excellent product yields and purity.[13][16] This method stands as a superior alternative to conventional synthetic techniques and is well-suited for applications in medicinal chemistry, combinatorial library synthesis, and academic research.[4]
References
-
Al-Tel, T. H. (2014). Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin. PubMed. Available at: [Link]
-
Bandyopadhyay, A., & Chowdhury, S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]
-
Leonelli, C., & Veronesi, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]
-
Sharma, P. K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Kappe, C. O. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available at: [Link]
-
Gupta, R., & Gupta, M. (n.d.). specific effects of microwave - Solid supported reaction. ijpbs.net. Available at: [Link]
-
Aaron, M. B., Devi, P. S., & Anilkumar, G. (2025). Recent Advances in the Catalytic Synthesis of α-Ketoamides. PubMed. Available at: [Link]
-
Chen, Y., & Deshpande, M. (2003). Improved synthesis of α-Keto amides by Enhanced Microwave Synthesis (EMS). ResearchGate. Available at: [Link]
-
Smith, C. D., et al. (n.d.). Privileged scaffolds on demand: a Passerini-based strategy toward α-ketoamides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
de la Hoz, A., & Loupy, A. (Eds.). (n.d.). Microwave-Assisted Syntheses in Organic Chemistry. SpringerLink. Available at: [Link]
-
Zhang, M., et al. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. PMC - NIH. Available at: [Link]
-
Passerini, M. (1921). Passerini reaction. Wikipedia. Available at: [Link]
-
Mondal, P., & Bhaumik, A. (n.d.). A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Andrade, C. K. Z., et al. (2025). Microwave-Assisted Passerini Reactions under Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
da Silva, F. M., et al. (2010). Microwave-assisted Passerini reactions under solvent-free conditions. SciELO. Available at: [Link]
-
Gurtowska, N., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Available at: [Link]
-
Zhang, Z., et al. (2020). Microwave-assisted efficient and facile synthesis of tetramic acid derivatives via a one-pot post-Ugi cascade reaction. Beilstein Journals. Available at: [Link]
-
Ugi, I. K. (1959). Ugi reaction. Wikipedia. Available at: [Link]
-
Jacobs, W. A., & Heidelberger, M. (n.d.). Phenylacetamide. Organic Syntheses Procedure. Available at: [Link]
-
Rahman, M. M., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. Available at: [Link]
-
Narender, M. (n.d.). PART - 1 INTRODUCTION. BS Publications. Available at: [Link]
-
Ugi, I. K. (n.d.). Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. PMC. Available at: [Link]
-
Unacademy. (2020). Green Chemistry: Microwave assisted synthesis. YouTube. Available at: [Link]
-
Gurtowska, N., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. ResearchGate. Available at: [Link]
-
Sar, T., & Saikia, L. (2025). (PDF) Microwave-assisted synthesis: Paradigm of Green Chemistry. ResearchGate. Available at: [Link]
-
Ramshaw, J. A., & Pogson, B. T. (n.d.). The preparation of α-oxo acid derivatives suitable for specific-radioactivity determination. PMC. Available at: [Link]
-
Li, Y., et al. (n.d.). Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Chemical Information. (2025). ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE. Chemsrc. Available at: [Link]
-
Calcio Gaudino, E., et al. (2020). Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst. Frontiers. Available at: [Link]
- Patent CN104152526A. (n.d.). Resolution method for preparing optically pure R-1-phenylethylamine. Google Patents.
-
Ju, L., & Bode, J. W. (n.d.). amide formation by decarboxylative condensation of hydroxylamines and α-ketoacids. Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Recent Advances in the Catalytic Synthesis of α-Ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucp.ensta-paris.fr [ucp.ensta-paris.fr]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. bspublications.net [bspublications.net]
- 10. mdpi.com [mdpi.com]
- 11. CAS#:10549-15-2 | ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE | Chemsrc [chemsrc.com]
- 12. scielo.br [scielo.br]
- 13. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - Microwave-assisted efficient and facile synthesis of tetramic acid derivatives via a one-pot post-Ugi cascade reaction [beilstein-journals.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
scaling up production of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Application Note: Scalable Synthesis of -Oxo- -[(R)-1-phenylethyl]phenylacetamide
Executive Summary
This application note details the process development and scale-up protocols for the synthesis of
The protocol transitions from a milligram-scale discovery route to a multi-kilogram robust process. Key emphasis is placed on retention of chiral purity (preventing racemization of the phenylethylamine moiety) and thermal management of the exothermic acylation step.
Key Chemical Data
| Parameter | Description |
| IUPAC Name | |
| CAS Number | 10549-15-2 |
| Molecular Formula | |
| Molecular Weight | 253.30 g/mol |
| Chiral Center | (R)-configuration at the ethylbenzyl amine site |
| Target Purity | >99.5% (HPLC), >99% ee |
Process Chemistry Assessment
Route Selection
Two primary routes were evaluated for scale-up suitability.
-
Route A: Coupling Reagents (EDC/HOBt)
-
Pros: Mild conditions.[1]
-
Cons: Poor atom economy, high cost of reagents, difficult removal of urea byproducts (DCU/EDU) at scale.
-
-
Route B: Acid Chloride Activation (Selected)
-
Pros: High atom economy, rapid kinetics, inexpensive reagents (Thionyl chloride/Oxalyl chloride).
-
Cons: Exothermic; generates HCl gas.
-
Decision:Route B is selected for scale-up. The exotherm is engineered out via controlled addition, and HCl is managed via a base scavenger (Triethylamine) or a biphasic Schotten-Baumann system.
-
Reaction Mechanism
The synthesis involves the nucleophilic acyl substitution of phenylglyoxyloyl chloride by
Figure 1: Reaction mechanism highlighting the activation and amidation pathways.[2]
Detailed Experimental Protocols
Safety & Hazards (Critical)
-
Phenylglyoxyloyl Chloride: Corrosive, lachrymator. Handle in a fume hood.
-
Exotherm: The reaction between the acid chloride and amine is highly exothermic. Strict temperature control (<10°C) is required to prevent side reactions (dimerization) and potential racemization, although the latter is less likely with this specific amine compared to alpha-amino acids.
-
Gas Evolution: Preparation of the acid chloride generates
and . Scrubbers must be active.
Protocol: 100g Scale-Up
Reagents & Materials
-
Phenylglyoxylic acid: 60.0 g (0.40 mol)
-
Thionyl Chloride (
): 71.4 g (0.60 mol) [Excess used to drive conversion] -
(R)-1-Phenylethylamine: 48.5 g (0.40 mol)
-
Triethylamine (
): 44.5 g (0.44 mol) -
Dichloromethane (DCM): 600 mL (Solvent A) - Note: Toluene may be substituted for greener processing.
-
DMF (Catalytic): 0.5 mL
Step 1: In-Situ Acid Chloride Formation
-
Charge Phenylglyoxylic acid and DCM (300 mL) into a 1L 3-neck flask equipped with a reflux condenser, nitrogen inlet, and scrubber outlet.
-
Add catalytic DMF (0.5 mL).
-
Add Thionyl Chloride dropwise over 30 minutes at room temperature.
-
Heat to reflux (
) for 2-3 hours until gas evolution ceases. -
Critical Step: Remove excess
and solvent via vacuum distillation to yield the crude acid chloride as a yellow oil. Re-dissolve in fresh DCM (200 mL).
Step 2: Amidation
-
In a separate 2L reactor, charge (R)-1-phenylethylamine, Triethylamine, and DCM (300 mL).
-
Cool the amine solution to 0°C - 5°C .
-
Add the solution of Phenylglyoxyloyl chloride (from Step 1) dropwise via an addition funnel.
-
Control Point: Maintain internal temperature
. Addition time approx. 60-90 minutes.
-
-
Allow the mixture to warm to room temperature (
) and stir for 4 hours. -
IPC (In-Process Control): Check HPLC for consumption of amine. Target < 1.0%.
Step 3: Workup & Isolation[1]
-
Quench: Add water (400 mL) to the reaction mixture. Stir for 15 minutes.
-
Phase Separation: Separate the organic layer.
-
Acid Wash: Wash organic layer with 1N HCl (2 x 200 mL) to remove unreacted amine and triethylamine. Verify aqueous pH < 2.
-
Base Wash: Wash organic layer with sat.
(2 x 200 mL) to remove unreacted acid. -
Brine Wash: Wash with sat. NaCl (200 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to a solid residue.
Purification (Crystallization)
Crude alpha-keto amides often retain color impurities. Crystallization is preferred over chromatography for scale.
-
Solvent System: Toluene/Heptane (1:3) or Ethanol/Water (variable ratio).
-
Dissolve crude solid in minimum hot Toluene (
). -
Slowly add Heptane until slight turbidity is observed.
-
Cool slowly to room temperature, then to
for 4 hours. -
Filter the white crystalline solid and wash with cold Heptane.
-
Dry in a vacuum oven at
for 12 hours.
Process Flow & Critical Parameters
Figure 2: Process workflow from raw materials to isolated pure product.
Analytical Characterization
To validate the protocol, the following specifications must be met.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | Conforms to structure. Key signals: Doublet (Methyl), Multiplet (Methine), Aromatics. | |
| Purity | HPLC (UV 254nm) | |
| Chiral Purity | Chiral HPLC | |
| Melting Point | Capillary | Experimental determination required (Typical range for class: |
Note on Chiral Analysis: Use a Chiralcel OD-H or AD-H column. Mobile phase: Hexane/IPA (90:10). The presence of the alpha-keto group adjacent to the amide creates a distinct rigidity that aids in separation.
Troubleshooting Guide
-
Issue: Low Yield.
-
Cause: Hydrolysis of acid chloride before addition.
-
Fix: Ensure DCM is anhydrous. Minimize time between Step 1 and Step 2.
-
-
Issue: Product Oiling Out.
-
Cause: Impurities preventing crystal lattice formation.
-
Fix: Seed the solution with a pure crystal. Slow down the cooling ramp.
-
-
Issue: Racemization.
-
Cause: Excessive temperature or highly basic conditions for prolonged periods.
-
Fix: Keep reaction
. Avoid large excess of Triethylamine.
-
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Schotten-Baumann and amide coupling mechanisms).
-
Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9(5), 411-420. (Reference for solvent selection in scale-up).
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Context for handling chiral amines and stability).
-
BenchChem. (2025).[1][2] "General Protocols for Amide Synthesis and Crystallization." (General reference for workup procedures of phenylglyoxamides).
-
Sigma-Aldrich. (2024). "Safety Data Sheet: Phenylglyoxylic Acid." (Safety data for precursor handling).
Troubleshooting & Optimization
improving yield of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide synthesis
Technical Support Center: Optimizing -Oxo-N-[(R)-1-phenylethyl]phenylacetamide Synthesis
Ticket ID: #ALPHA-KETO-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Phenylglyoxamide Synthesis
Executive Summary & Chemical Logic
The Challenge:
Synthesizing
The "Yield Killers":
-
Decarbonylation: Activated
-keto acids (especially acid chlorides) readily lose carbon monoxide (CO) if heated, degrading into benzamides. -
Hydrolysis: The electron-withdrawing carbonyl group makes the activated intermediate hypersensitive to moisture.
-
Racemization: While the chiral center is on the amine, harsh basic conditions or prolonged heating can lead to partial racemization, defeating the purpose if this is used for chiral resolution.
The Solution: We recommend the Oxalyl Chloride Activation Route at strictly controlled low temperatures. This method offers the highest conversion rate compared to carbodiimide (DCC/EDC) coupling, provided moisture is excluded.
Core Protocol: The Optimized Acid Chloride Route
Objective: Maximize yield >85% while preserving chiral integrity.
Reagents:
-
Benzoylformic acid (1.0 equiv)[1]
-
Oxalyl chloride (1.2 equiv)
-
DMF (Catalytic, 2-3 drops)
-
(R)-1-Phenylethylamine (1.0 equiv)
-
Triethylamine (TEA) or DIPEA (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
Phase 1: Activation (The Critical Step)
-
Dissolve benzoylformic acid in anhydrous DCM under Nitrogen/Argon atmosphere.
-
Cool to 0°C. Critical: Do not perform at room temperature to prevent CO loss.
-
Add catalytic DMF.
-
Add Oxalyl chloride dropwise. Gas evolution (CO/CO2) will occur.[2]
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 30 mins to ensure complete activation to benzoylformyl chloride.
-
Optional but Recommended: Evaporate solvent/excess oxalyl chloride under reduced pressure (keep bath <30°C) and redissolve in fresh DCM. This removes HCl byproducts.
Phase 2: Coupling
-
In a separate flask, mix (R)-1-phenylethylamine and TEA in anhydrous DCM.
-
Cool amine solution to 0°C.
-
Slowly cannulate/drip the activated acid chloride solution into the amine solution.
-
Why? Adding Acid -> Amine ensures the amine is always in excess locally, preventing double-acylation side reactions.
-
-
Stir at 0°C for 30 mins, then warm to RT for 2 hours.
Phase 3: Workup
-
Wash with 1M HCl (removes unreacted amine).
-
Wash with Sat. NaHCO3 (removes unreacted acid).
-
Dry over MgSO4, filter, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes if necessary.
Visualization: Process Flow & Logic
Caption: Optimized workflow emphasizing critical control points (Temperature and Moisture) to avoid common yield losses.
Troubleshooting Guide (Diagnostic Matrix)
Use this table to diagnose specific issues based on your observation.
| Observation | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Acid Chloride. | Ensure DCM is distilled over CaH2 or from a molecular sieve column. Flame-dry glassware. |
| Product is an Oil | Residual solvent or impurities. | Triturate with cold hexanes or pentane to induce crystallization. Use High-Vac for >4 hours. |
| Dark Coloration | Decarbonylation (decomposition). | The reaction exothermed too much. Keep activation step strictly at 0°C. Add reagents slower. |
| White Precipitate (Insoluble) | Urea Byproduct (if using DCC). | Switch to EDC/HOBt or the Acid Chloride method (Protocol above). Urea is notoriously hard to remove. |
| NMR shows extra peaks | Rotamers or Impurities. | Amides often show rotamers in NMR. Run NMR at elevated temp (50°C) to see if peaks coalesce before assuming impurity. |
| Racemization | Harsh basic conditions. | Use DIPEA instead of TEA (non-nucleophilic). Ensure reaction does not exceed RT. |
Frequently Asked Questions (FAQs)
Q1: Can I use EDC/HOBt instead of Oxalyl Chloride?
A: Yes, but with caveats. Carbodiimide coupling (EDC/DCC) is milder and good for small scales. However, for
-
Recommendation: If you must use coupling agents, use EDC-HCl (water-soluble urea byproduct) and HOBt to suppress racemization and side reactions. Avoid DCC as the dicyclohexylurea (DCU) byproduct is difficult to separate from your product.
Q2: Why is the reaction turning yellow/brown?
A:
-
Fix: Keep the activation step in an ice bath (0°C).
Q3: How do I purify the product if it doesn't crystallize? A: If the standard Ethanol/Water recrystallization fails:
-
Dissolve crude oil in minimum Ethyl Acetate.
-
Slowly add Hexane until turbid.
-
Store in the fridge (4°C) overnight.
-
Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (Start 90:10 -> End 60:40). The product is moderately polar.
Q4: Is the chiral center stable?
A: The chiral center is on the amine fragment (
References
-
BenchChem. (2025).[3][4] Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis. (General protocol for phenylglyoxamide synthesis and purification).
-
Organic Syntheses. Phenylacetamide.[4][5][6][7][8] Coll. Vol. 4, p.760 (1963); Vol. 32, p.92 (1952). (Foundational amide crystallization techniques).
-
ChemicalBook. 2-Phenylacetamide Synthesis and Properties. (Industrial synthesis routes and yield data).
-
Reaction Chemistry & Engineering. (2024). Continuous flow resolution of rac-1-phenylethylamine.[9] (Describes the stability and resolution of this specific chiral amine/amide system).
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. (Review of coupling agent side reactions like urea formation).
Sources
- 1. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 2. CAS#:10549-15-2 | ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Phenylacetamide synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Purification of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Welcome to the technical support center for the purification of α-oxo-N-[(R)-1-phenylethyl]phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the purification of this chiral α-ketoamide. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity and yield.
Section 1: Understanding the Molecule: Key Purification Challenges
Alpha-oxo-N-[(R)-1-phenylethyl]phenylacetamide is a chiral molecule whose purification is critical for its use in stereoselective synthesis and pharmaceutical development. Its structure presents several challenges:
-
Diastereomeric Impurities: If the synthesis involves coupling phenylglyoxylic acid with racemic 1-phenylethylamine, or if epimerization occurs, you will have a mixture of diastereomers. Since diastereomers have different physical properties, they can often be separated by standard chromatographic or crystallization techniques[1][2].
-
Acid/Base Sensitivity: The α-ketoamide moiety can be susceptible to degradation under harsh acidic or basic conditions. The chiral center adjacent to the keto-carbonyl can be prone to epimerization, particularly in the presence of acid or base, which could compromise the stereochemical integrity of the final product[3].
-
Potential for Decomposition on Silica: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds[4][5]. This is a critical consideration for this molecule.
-
Physical Properties: The compound is a solid with a melting point of 110-112°C, making recrystallization a viable purification method[6]. However, like many organic molecules, it may initially present as an oil or sticky solid if impure.
Section 2: Primary Purification Methodologies
Flash Column Chromatography
Flash column chromatography is the workhorse for purifying organic compounds. For α-oxo-N-[(R)-1-phenylethyl]phenylacetamide, the key is to achieve separation from non-polar starting materials and potentially more polar by-products or diastereomers.
Step-by-Step Protocol:
-
TLC Analysis & Solvent System Optimization:
-
Begin by developing a suitable mobile phase using Thin Layer Chromatography (TLC).
-
Common solvent systems for amides include mixtures of hexanes (or petroleum ether) and ethyl acetate[7].
-
Goal: Aim for an Rf value of 0.2-0.3 for the desired product on the TLC plate. This typically provides the best separation on a column[8].
-
If diastereomers are present, they may appear as two very close spots. Adjusting the solvent system (e.g., trying dichloromethane/methanol) may improve their separation[1].
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into your column and use air pressure to pack it into a firm, stable bed. Ensure the top of the silica bed is flat.
-
Add a protective layer of sand on top to prevent disruption when adding solvent[8].
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column. This method often provides sharper bands and better separation[9].
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase (or a solvent it is highly soluble in, like dichloromethane). Use a pipette to carefully apply the solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by TLC.
-
If separating compounds with very different polarities, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate)[8][9].
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, relying on differences in solubility at different temperatures[10][11].
Step-by-Step Protocol:
-
Solvent Selection:
-
The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring[7].
-
Continue adding small portions of hot solvent until the solid just dissolves completely.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation[11].
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Dry the crystals thoroughly under vacuum.
-
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during purification.
Problem Area: Low Purity & Contamination
-
Q: My final product shows multiple spots on TLC, even after a column. What went wrong?
-
A: Possible Causes & Solutions:
-
Poor Separation: The Rf difference between your product and the impurity may be too small. Try re-optimizing your TLC solvent system. Sometimes switching to a different solvent family (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can drastically change the separation.
-
Column Overloading: You may have loaded too much crude material onto the column. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1.
-
Product Degradation: Your compound might be degrading on the silica gel[4]. To test this, dissolve a small sample of your compound, spot it on a TLC plate, and let it sit for 30-60 minutes before eluting. If a new spot appears, degradation is likely. Consider using deactivated silica gel (by flushing the column with a solvent system containing 1-3% triethylamine) or an alternative stationary phase like alumina[9].
-
-
-
Q: I suspect I have a diastereomeric impurity that is co-eluting with my product. How can I separate them?
-
A: Diastereomers can be challenging. Here's a systematic approach:
-
Confirm with NMR: ¹H NMR is often the best tool to identify and quantify diastereomeric ratios. The signals for protons near the chiral centers will appear as distinct sets for each diastereomer.
-
Optimize Chromatography: Since diastereomers have different physical properties, they can be separated on standard silica gel without chiral columns[1][2]. This often requires extensive TLC screening with various solvent systems to find one that provides baseline separation. High-Performance Liquid Chromatography (HPLC) on a normal phase column can offer much better resolution than flash chromatography[12].
-
Try Recrystallization: Fractional recrystallization can sometimes be effective. One diastereomer may be less soluble in a particular solvent and crystallize out, leaving the other in the mother liquor[12]. This requires careful solvent screening.
-
-
Problem Area: Low Yield
-
Q: My yield after column chromatography is very low. Where did my product go?
-
A: Common culprits for low yield include:
-
Product is still on the column: If your eluent is not polar enough, the product may remain adsorbed to the silica. Try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) and check the eluate by TLC[5].
-
Product decomposed on the column: As mentioned above, α-ketoamides can be sensitive[3]. If you suspect degradation, using deactivated silica is the best solution[9].
-
Incomplete Elution: You may have stopped collecting fractions too early. Always continue collecting fractions until you are certain all UV-active material has eluted.
-
Physical Loss: Ensure careful transfer of material at every step. Product can be lost during solvent removal (bumping on the rotovap) or transfers between flasks.
-
-
-
Q: My compound oiled out during recrystallization instead of forming crystals. What should I do?
-
A: "Oiling out" happens when the solution becomes supersaturated at a temperature above the melting point of the solute. Try these techniques:
-
Add More Solvent: Re-heat the solution until the oil redissolves, add a bit more solvent, and then allow it to cool slowly again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of pure, solid product, add a single crystal to the cooled solution to induce crystallization.
-
Change Solvents: The chosen solvent may be unsuitable. Try a different solvent or a two-solvent system (e.g., dissolving in a good solvent like ethanol and adding a poor solvent like water dropwise until it becomes cloudy, then heating to clarify and cooling slowly)[10].
-
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the best analytical method to confirm the final purity and identity?
-
A1: A combination of techniques is ideal. ¹H and ¹³C NMR will confirm the chemical structure and identify any organic impurities. HPLC is excellent for determining quantitative purity (e.g., >99%). Mass Spectrometry (MS) will confirm the molecular weight.
-
-
Q2: Are there any stability concerns I should be aware of during purification or storage?
-
A2: Yes. The α-ketoamide moiety can be susceptible to epimerization, especially if there are acidic or basic impurities present[3]. It is best to use neutral solvents and avoid prolonged exposure to heat. For storage, keep the purified compound in a tightly sealed container in a cool, dry, dark place.
-
-
Q3: Can I use reversed-phase chromatography for this molecule?
-
A3: Yes, reversed-phase (RP) HPLC or flash chromatography can be used. In RP chromatography, the stationary phase is non-polar (like C18), and the mobile phase is polar (like water/acetonitrile or water/methanol)[1][13]. This can be an effective alternative if normal-phase chromatography fails to provide adequate separation.
-
Section 5: Diagrams and Workflows
Workflow for Purification Method Selection
This diagram outlines the decision-making process when starting the purification of crude α-oxo-N-[(R)-1-phenylethyl]phenylacetamide.
Caption: Decision tree for selecting the initial purification method.
Troubleshooting Low Purity After Column Chromatography
This workflow helps diagnose and solve issues related to impure fractions after performing flash chromatography.
Caption: A logical guide to troubleshooting impure column fractions.
References
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). agilent.com. Retrieved February 20, 2026, from [Link]
-
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017, November 30). Chromatography Today. Retrieved February 20, 2026, from [Link]
-
How can we separate diastereomers of larger organic moiety? (2024, July 11). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Purification and characterization of alpha-keto amide reductase from Saccharomyces cerevisiae. (2004, November 15). PubMed. Retrieved February 20, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 20, 2026, from [Link]
-
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Purification and Characterization of α-Keto Amide Reductase from Saccharomyces cerevisiae. (2004, January 1). Oxford Academic. Retrieved February 20, 2026, from [Link]
-
Purification and Characterization of α-Keto Amide Reductase from Saccharomyces cerevisiae. (2014, May 22). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]
-
Purification and Characterization of -Keto Amide Reductase from Saccharomyces cerevisiae. (n.d.). J-STAGE. Retrieved February 20, 2026, from [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 20, 2026, from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved February 20, 2026, from [Link]
-
Phenylacetamide. (n.d.). Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). RSC Publishing. Retrieved February 20, 2026, from [Link]
-
Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. (n.d.). ACS Publications. Retrieved February 20, 2026, from [Link]
-
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021, March 25). ACS Publications. Retrieved February 20, 2026, from [Link]
-
Studies on the synthesis and stability of α-ketoacyl peptides. (2020, October 6). ResearchGate. Retrieved February 20, 2026, from [Link]
-
ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE. (2025, August 25). Chemsrc. Retrieved February 20, 2026, from [Link]
-
8.9 - Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. Retrieved February 20, 2026, from [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025, June 17). MDPI. Retrieved February 20, 2026, from [Link]
-
Amide formation by decarboxylative condensation. (n.d.). Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]
-
Synthesis of (+)-N-(1-phenylethyl)acetamide. (n.d.). PrepChem.com. Retrieved February 20, 2026, from [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. researchgate.net [researchgate.net]
- 3. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS#:10549-15-2 | ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE | Chemsrc [chemsrc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
troubleshooting low conversion in alpha-keto amide carbonylation
Technical Support Center: -Keto Amide Carbonylation
Ticket Subject: Troubleshooting Low Conversion & Selectivity in Pd-Catalyzed Double Carbonylation
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High
Executive Summary & Mechanistic Grounding
User Query: "I am attempting to synthesize
Scientist’s Analysis:
The synthesis of
The core challenge is the competition between two nucleophilic attacks on the acyl-palladium intermediate:
-
Path A (Undesired): Direct attack by the amine
Amide (Mono-carbonylation). -
Path B (Desired): Second CO insertion
-Ketoacyl-Pd -Keto Amide (Double carbonylation).
Low conversion usually stems from catalyst deactivation (poisoning/aggregation), while poor selectivity (mono-amide formation) is a failure to kinetically favor the second CO insertion over the amine attack.
Diagnostic Workflow
Before altering your conditions, use this logic flow to pinpoint the failure mode.
Figure 1: Diagnostic logic tree for distinguishing between reactivity failures (catalyst death) and selectivity failures (mono-carbonylation).
Critical Troubleshooting Guides
Issue A: The "Mono-Carbonylation" Trap (Selectivity Failure)
Symptom: The aryl halide is consumed, but the product is the standard amide (Ar-CONH-R), not the
Technical Explanation: The second CO insertion is thermodynamically unfavorable and reversible. If the concentration of CO is too low, or the temperature is too high, the equilibrium shifts back to the mono-acyl species, which is rapidly trapped by the amine.
Corrective Actions:
-
Increase CO Pressure: This is the most direct lever. The rate of the second insertion is often positive order with respect to
. If you are using a balloon (~1 atm), switch to an autoclave (10–40 bar) [1]. -
Lower the Temperature: High temperatures (>100°C) favor the entropy-driven decarbonylation (reversal of the second insertion). Optimal double carbonylation often occurs between room temperature and 80°C .
-
Ligand Selection: Use basic, bulky phosphines (e.g.,
or dppb). Electron-rich metal centers stabilize the high-oxidation state acyl intermediates, preventing decarbonylation [2].
Issue B: Stalled Reaction / Low Conversion
Symptom: Starting material remains. The catalyst may have precipitated as Pd black.
Technical Explanation:
This often results from "Amine Poisoning." Strongly nucleophilic amines can bind to the Pd(II) center, displacing the phosphine ligands and shutting down the catalytic cycle (formation of inactive
Corrective Actions:
-
Change the Base: If using the amine as both nucleophile and base, stop. Use a stoichiometric amount of the amine nucleophile and an excess of a non-nucleophilic inorganic base (
, ) or a tertiary amine ( , DBU). -
Solvent Switch: Double carbonylation intermediates are highly polar. Non-polar solvents (Toluene) often fail. Switch to DMF, DMAc, or NMP to stabilize the ionic Pd intermediates.
-
Add Chloride Sources: The addition of LiCl or tetrabutylammonium chloride can stabilize the catalytic intermediates preventing Pd aggregation.
The "Gold Standard" Protocol
This protocol is designed to be self-validating . It includes visual checkpoints to ensure the catalyst is active.
Reagents:
-
Aryl Iodide (1.0 equiv) — Note: Iodides are far superior to bromides for this transformation due to faster oxidative addition.
-
Amine (1.1 equiv)
-
Catalyst:
(2-5 mol%) — Robust and air-stable precursor. -
Base:
(2-3 equiv) -
Solvent: DMF (0.2 M concentration)
-
CO Source: Double balloon (approx 2 atm) or Autoclave (recommended).
Step-by-Step Methodology:
-
Pre-Complexation (The "Yellow Solution" Check):
-
In a vial, mix the Pd catalyst and the aryl iodide in DMF. Stir for 5 minutes.
-
Checkpoint: The solution should be clear yellow/orange. If it turns black immediately upon adding amine later, your solvent is wet or O2 is present.
-
-
System Purge:
-
Add the amine and base.[1]
-
Perform three vacuum/CO refill cycles. Do not use Nitrogen. Nitrogen is a competitive inhibitor for the empty coordination site needed for CO.
-
-
Pressurization:
-
Pressurize to 400 psi (approx 27 bar) if using an autoclave. If using balloons, ensure vigorous stirring to maximize gas-liquid mass transfer.
-
-
Reaction:
-
Heat to 60°C .
-
Why 60°C? This is the "Goldilocks" zone. Cold enough to prevent decarbonylation, hot enough to drive the kinetics.
-
-
Workup:
-
Dilute with EtOAc, wash with water (3x) to remove DMF.
-
Validation: The
-keto amide often has a distinct UV spot (lower Rf than mono-amide) and a characteristic yellow tint.
-
Mechanistic Visualization: The Selectivity Fork
Understanding the cycle allows you to visualize where your reaction is "leaking" into the wrong pathway.
Figure 2: The Catalytic Cycle showing the critical divergence point. Success depends on driving the path from Acyl-Pd to
FAQ: Rapid-Fire Troubleshooting
Q: Can I use Aryl Bromides instead of Iodides? A: Yes, but conversion will drop. Aryl bromides require higher temperatures for oxidative addition, which unfortunately favors the mono-carbonylation side reaction. If you must use bromides, add an iodide source (e.g., NaI, TBAI) to perform an in-situ Finkelstein exchange, or use a bulky, electron-rich ligand like Xantphos [4].
Q: My product is a mixture of Keto-Amide and Amide. Can I separate them?
A: Yes, but it is difficult. They often have similar polarities. However,
Q: I don't have an autoclave. Can I do this with a balloon? A: It is risky for selectivity. To maximize success with a balloon:
-
Use Aryl Iodides only.
-
Use Secondary Amines (steric bulk slows down the direct attack on the mono-acyl Pd).
-
Lower the temperature to room temperature .
-
Use a specific "balloon-optimized" catalytic system, such as
with [5].
References
-
Ozawa, F. et al. (1985).
-keto amides. Mechanistic studies." Journal of the American Chemical Society, 107(11), 3235–3245. Link -
Wu, X.F. et al. (2011). "Palladium-Catalyzed Double Carbonylation of Aryl Halides." Angewandte Chemie International Edition, 50(41), 9481-9541. Link
-
Beller, M. et al. (2010). "Catalytic Carbonylation Reactions: An Instrumental Tool for the Synthesis of Bioactive Molecules." Chemical Reviews, 110(10), 6260–6293. Link
-
Martinelli, J.R. et al. (2006).[2] "Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation." Organic Letters, 8(21), 4843–4846. Link
-
Li, H. et al. (2015).
-Ketoamides under Atmospheric Pressure." The Journal of Organic Chemistry, 80(10), 5336–5341. Link
Technical Support Center: Purification of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Introduction
Welcome to the technical support guide for the purification of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals. Achieving high purity for this chiral α-ketoamide is critical, as residual impurities can significantly impact downstream applications, including pharmacological and toxicological assessments. This guide is designed to help you diagnose and resolve common purification challenges, ensuring the integrity and quality of your final compound.
Section 1: FAQ - Understanding and Diagnosing Your Impurity Profile
This section addresses the most common initial questions and observations encountered during the purification of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide.
Q1: What are the most likely impurities in my crude product?
A1: The impurity profile is largely dependent on the synthetic route, but for a typical amide coupling between phenylglyoxylic acid and (R)-1-phenylethylamine, you should anticipate the following:
-
Unreacted Starting Materials: Phenylglyoxylic acid and (R)-1-phenylethylamine are the most common impurities.
-
Coupling Reagent Byproducts: If using reagents like DCC or EDC, byproducts such as dicyclohexylurea (DCU) or N-acylureas can be present.[1][2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., DMF, DCM, Ethyl Acetate).
-
Epimerized Product: The diastereomer, alpha-Oxo-N-[(S)-1-phenylethyl]phenylacetamide, can form due to racemization of the chiral amine starting material or epimerization of the product, especially under harsh basic or acidic conditions.[3]
Q2: My crude product is a yellow-to-orange oil/solid. What causes this discoloration?
A2: A yellow or orange tint is almost always indicative of residual phenylglyoxylic acid or its degradation products. Phenylglyoxylic acid is a yellow solid and is often the primary source of color. Incomplete reaction or inefficient removal during work-up will lead to a discolored final product.
Q3: How can I quickly assess the purity and identify the main contaminants in my sample?
A3: Thin-Layer Chromatography (TLC) is the most effective initial technique.
-
Recommended TLC System: A starting mobile phase of 30-40% Ethyl Acetate in Hexane on a silica gel plate is effective.
-
Visualization: Use a UV lamp (254 nm) for visualization. The product and phenylglyoxylic acid are UV-active. A potassium permanganate stain can be used to visualize the (R)-1-phenylethylamine, which will appear as a yellow spot.
-
Interpretation: Compare the crude product lane to co-spotted lanes of your starting materials. The product should be a single, well-defined spot. Impurities will appear as separate spots with different Rf values.
Q4: My chiral HPLC analysis shows a lower than expected diastereomeric excess (d.e.). What are the potential causes during synthesis and purification?
A4: A reduction in diastereomeric excess points to epimerization. The α-ketoamide moiety can be susceptible to epimerization under certain conditions.[3]
-
Reaction Conditions: Prolonged reaction times or excessive heat, particularly in the presence of strong bases, can promote racemization of the chiral amine starting material before it couples.
-
Purification Conditions: Exposure to strong acids or bases during aqueous work-up or chromatography can cause epimerization of the final product.[3] It is crucial to maintain neutral or near-neutral pH conditions wherever possible.
| Table 1: Common Impurities and Diagnostic Signatures | |
| Impurity | Identification Method & Expected Result |
| Phenylglyoxylic Acid | TLC: UV-active spot, often near the baseline in standard solvents. Appearance: Contributes a yellow/orange color to the crude product. |
| (R)-1-phenylethylamine | TLC: Not UV-active. Stains yellow with KMnO₄. Work-up: Can be detected by a characteristic fishy smell.[] |
| Dicyclohexylurea (DCU) | Physical Property: Often precipitates from the reaction mixture (e.g., in DCM) as a white solid. Can be removed by filtration. |
| Diastereomeric Impurity | Chiral HPLC/SFC: A second peak corresponding to the (S)-diastereomer will be observed. NMR (with chiral solvating agent): Can show a separate set of signals.[5][6][7] |
Section 2: Troubleshooting Workflow - A Systematic Purification Strategy
This section provides a logical, step-by-step workflow for purifying your crude product, from initial work-up to final polishing.
Step 1: Optimized Aqueous Work-up
The initial work-up is the most critical step for removing the bulk of ionic and water-soluble impurities. The goal is to remove unreacted starting materials and neutralize the reaction mixture efficiently.
Caption: Optimized liquid-liquid extraction workflow.
Protocol Justification:
-
Acidic Wash (1M HCl): The primary amine, (R)-1-phenylethylamine, is basic. Washing with dilute acid protonates it, forming a water-soluble ammonium salt that partitions into the aqueous layer.[8]
-
Basic Wash (sat. NaHCO₃): Phenylglyoxylic acid is acidic. A mild base wash deprotonates it, forming a water-soluble carboxylate salt that is removed in the aqueous phase.[8] Using a strong base like NaOH is not recommended as it can promote hydrolysis or epimerization.
-
Brine Wash: This saturated NaCl solution helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.
Step 2: Recrystallization - For Crystalline Solids
If your crude product is a solid or can be induced to solidify, recrystallization is a powerful and scalable purification technique. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[9][10]
Troubleshooting Recrystallization:
-
Problem: The product "oils out" instead of forming crystals.
-
Cause & Solution: The boiling point of the solvent may be higher than the melting point of your product, or the solution is too supersaturated. Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
-
-
Problem: No crystals form upon cooling.
-
Cause & Solution: The solution may not be sufficiently saturated, or nucleation is slow. Try scratching the inside of the flask with a glass rod to create nucleation sites.[10] If that fails, add a single "seed" crystal of pure product. If still unsuccessful, reduce the solvent volume by gentle heating and try again.
-
-
Problem: The product crystallizes with a noticeable yellow tint.
-
Cause & Solution: The phenylglyoxylic acid impurity is co-crystallizing with your product. The chosen solvent system is not providing adequate differentiation. Consider a different solvent system or pre-purify the material with a quick silica plug filtration before recrystallization.
-
| Table 2: Recommended Solvent Systems for Recrystallization | |
| Solvent System | Comments & Best Use Case |
| Isopropanol (IPA) / Water | Good for moderately polar compounds. Dissolve in hot IPA and add hot water dropwise until turbidity persists, then cool. |
| Ethyl Acetate / Hexanes | A versatile system. Dissolve in a minimal amount of hot Ethyl Acetate and add Hexanes as the anti-solvent. |
| Toluene | Often yields high-quality crystals for aromatic compounds. Ensure slow cooling for best results.[10] |
| Dichloromethane / Hexanes | Good for compounds that are highly soluble in chlorinated solvents. Use in a well-ventilated fume hood. |
Step 3: Flash Column Chromatography
For high-purity requirements or when dealing with oils that won't crystallize, flash column chromatography on silica gel is the method of choice.[11]
Caption: Decision tree for purification method selection.
Detailed Chromatography Protocol:
-
Select Eluent System: Use TLC to determine the optimal mobile phase. Aim for an Rf value of 0.25-0.35 for the product. A good starting point is 20-30% Ethyl Acetate in Hexanes .
-
Prepare the Column: Pack a glass column with silica gel slurried in the non-polar component of your eluent (e.g., Hexanes).
-
Load the Sample: Dissolve your crude product in a minimal amount of Dichloromethane (DCM) or your eluent. For less soluble materials, pre-adsorb the compound onto a small amount of silica gel (dry loading). This often results in sharper bands and better separation.
-
Elute and Collect: Run the column, applying positive pressure. Collect fractions and monitor them by TLC to pool the pure product fractions.
-
Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography:
-
Problem: The product is streaking or tailing on the column.
-
Cause & Solution: The compound may be too polar for the eluent system, or there might be secondary interactions with the acidic silica gel. For this amide, which is neutral, streaking often indicates overloading or poor sample loading. Ensure the sample is loaded in a tight, concentrated band. If the starting amine is still present, it will streak badly. Adding a small amount (0.5-1%) of triethylamine (TEA) to the eluent can neutralize the acidic sites on the silica and improve the peak shape of basic impurities, but should be used judiciously.[12][13]
-
-
Problem: Poor separation between the product and a close-running impurity.
-
Cause & Solution: The eluent system is not selective enough. Try switching to a different solvent system with similar polarity but different chemical properties (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Ether). Running a shallower gradient can also improve resolution.
-
| Table 3: Starting Conditions for Flash Column Chromatography | |
| Parameter | Recommended Starting Point |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | 20-30% Ethyl Acetate in Hexanes |
| Target Rf (TLC) | 0.25 - 0.35 |
| Loading Method | Dry loading (pre-adsorption on silica) is preferred |
Section 3: Purity Confirmation and Characterization
After purification, it is essential to confirm the purity and structural integrity of your compound.
-
Nuclear Magnetic Resonance (¹H NMR): This is the primary tool for structural confirmation and assessing for the presence of organic impurities. The spectrum should be clean, with correct integrations and chemical shifts.
-
High-Performance Liquid Chromatography (HPLC): An achiral (e.g., C18) reverse-phase HPLC method is used to determine chemical purity (e.g., >99%).
-
Chiral HPLC or SFC: This is mandatory for determining the diastereomeric excess (d.e.). A specialized chiral stationary phase (CSP) is required to separate the (R)- and (S)-diastereomers.[5]
-
Melting Point: A sharp melting point range is a good indicator of high purity. The literature value for this compound is approximately 110-112 °C.[14] A broad or depressed melting range suggests the presence of impurities.
References
-
Mancini, A., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ishihara, K., et al. (2004). Purification and characterization of alpha-keto amide reductase from Saccharomyces cerevisiae. Bioscience, Biotechnology, and Biochemistry, 68(11), 2306-12. Retrieved from [Link]
-
Ishihara, K., et al. (2004). Purification and Characterization of α-Keto Amide Reductase from Saccharomyces cerevisiae. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Almac Group. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
-
Taylor & Francis Online. (2014, May 22). Purification and Characterization of α-Keto Amide Reductase from Saccharomyces cerevisiae. Retrieved from [Link]
-
King, J. (n.d.). Successful Flash Chromatography. King Group. Retrieved from [Link]
-
Latypov, S. K., et al. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. Retrieved from [Link]
-
Joyce, L. A., et al. (2016). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Retrieved from [Link]
-
Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please! Retrieved from [Link]
-
Mancini, A., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2020, October 6). Studies on the synthesis and stability of α-ketoacyl peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
Thieme. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Chem 267. Recrystallization. Retrieved from [Link]
-
ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from [Link]
-
MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
Chemsrc. (2025, August 25). ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE. Retrieved from [Link]
-
Zare, M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Retrieved from [Link]
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Technical Support Center: Resolving Steric Hindrance in (R)-1-Phenylethylamine Acylation
Welcome to the technical support center for the acylation of (R)-1-phenylethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this common yet sometimes tricky transformation. The steric bulk of the phenyl group adjacent to the amine can significantly impede the approach of acylating agents, leading to low yields, slow reaction rates, and incomplete conversions. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these steric challenges and achieve successful acylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the acylation of (R)-1-phenylethylamine. Each issue is followed by a step-by-step troubleshooting plan rooted in mechanistic principles.
Problem 1: Low or No Product Yield
You've set up your acylation reaction, but upon workup and analysis, you find a disappointingly low yield of your desired N-acylated product, or perhaps none at all.
Initial Checks:
-
Reagent Purity: Verify the purity of your (R)-1-phenylethylamine and the acylating agent. Old or improperly stored acylating agents, particularly acyl chlorides and anhydrides, can hydrolyze over time, rendering them inactive.[1] It is recommended to use freshly opened or purified reagents.
-
Stoichiometry: Double-check your calculations for all reagents, including the base. An insufficient amount of base will result in the protonation of the starting amine by the acid byproduct, rendering it non-nucleophilic and halting the reaction.[1][2][3]
-
Reaction Monitoring: How are you determining the reaction's endpoint? Thin-layer chromatography (TLC) is a common and effective method. Ensure you have a good solvent system that clearly separates the starting amine, the acylated product, and any major byproducts.
Troubleshooting Steps & Solutions:
-
Increase Base Equivalents: For acylations that produce an acidic byproduct (e.g., using acyl chlorides or anhydrides), ensure you are using at least one equivalent of a base to neutralize the acid formed.[1][3] Often, using a slight excess (1.1-1.2 equivalents) of a non-nucleophilic tertiary amine base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) can drive the reaction to completion.
-
Employ a More Reactive Acylating Agent: If you are using a less reactive acylating agent like an ester, consider switching to a more electrophilic one, such as an acyl chloride or an acid anhydride.[4][5] The increased reactivity can overcome the steric barrier.
-
Utilize a Catalyst: The addition of a catalytic amount (1-10 mol%) of 4-(dimethylaminopyridine) (DMAP) can dramatically accelerate the rate of acylation.[6][7] DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the sterically hindered amine.[6]
-
Elevate the Reaction Temperature: Increasing the temperature provides the molecules with more kinetic energy to overcome the activation energy barrier imposed by steric hindrance. However, be mindful of potential side reactions or degradation at higher temperatures.
Problem 2: Reaction is Sluggish or Stalls Before Completion
Your reaction starts, and you can see the product forming, but it either proceeds very slowly or stops before all the starting material is consumed, even after an extended period.
Troubleshooting Steps & Solutions:
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile can be effective.[8] In some cases, a two-phase system, known as Schotten-Baumann conditions (e.g., DCM and water with an aqueous base), can be beneficial, especially when using acyl chlorides.[8][9]
-
Catalyst Addition (DMAP): As mentioned previously, DMAP is an excellent catalyst for accelerating sluggish acylation reactions.[6][7][10] Its mechanism involves the formation of a more potent acylating agent in situ.[6]
-
Consider a Coupling Reagent: For acylations using a carboxylic acid directly, a coupling reagent is necessary. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can facilitate amide bond formation under mild conditions.[11][12][13] This approach, often referred to as the Steglich esterification when adapted for amides, can be very effective for sterically hindered amines.[11][12][13]
Problem 3: Formation of Significant Byproducts
Your reaction yields the desired product, but it is contaminated with one or more significant byproducts, complicating purification and reducing the overall yield.
Troubleshooting Steps & Solutions:
-
Diacylation: If you observe a byproduct with a higher molecular weight than your desired product, it could be the result of diacylation, where the initially formed amide is acylated a second time.
-
Solution: Use a controlled amount of the acylating agent (closer to a 1:1 molar ratio with the amine). Adding the acylating agent slowly (dropwise) to the reaction mixture can also help to minimize its concentration at any given time, disfavoring the second acylation.[1]
-
-
Hydrolysis of Acylating Agent: If you are using an aqueous base, the acylating agent can react with water to form the corresponding carboxylic acid.[1]
-
Side Reactions with Coupling Reagents: When using coupling reagents like DCC, the formation of N-acylurea byproducts can occur, which can be difficult to remove.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of steric hindrance in the acylation of (R)-1-phenylethylamine?
A1: The primary cause is the bulky phenyl group attached to the same carbon as the amine's nitrogen atom. This phenyl group creates a "steric shield" that physically obstructs the approach of the electrophilic carbonyl carbon of the acylating agent to the nucleophilic lone pair of electrons on the nitrogen. For a reaction to occur, the reactants must be able to adopt a specific orientation in the transition state, and this is made more difficult by the steric bulk.
Q2: Which acylating agent is best for a sterically hindered amine like (R)-1-phenylethylamine?
A2: There is no single "best" agent, as the optimal choice depends on the specific substrate and desired reaction conditions. However, a good starting point is often an acyl chloride due to its high reactivity.[5] If milder conditions are required, an acid anhydride is a good alternative.[4] For direct coupling with a carboxylic acid, using a carbodiimide reagent like DCC or EDC with HOBt or DMAP is a powerful method.[11][12][13] In some specialized cases, particularly for enzymatic resolutions, activated esters like 2-alkoxyacetate esters have been shown to be effective.[14][15]
Q3: Can I use Schotten-Baumann conditions for this reaction? What are the advantages?
A3: Yes, Schotten-Baumann conditions are often a good choice for acylating amines with acyl chlorides.[2][8][9] This method typically involves a two-phase system of an organic solvent (like DCM or diethyl ether) and an aqueous solution of a base (like NaOH or Na2CO3).[8][9] The advantages include:
-
The base in the aqueous layer effectively neutralizes the HCl byproduct, preventing the protonation of the starting amine.[2]
-
The reaction is often rapid and can be performed at low temperatures, minimizing side reactions like hydrolysis of the acyl chloride.[1]
Q4: How does DMAP work to catalyze the acylation?
A4: 4-(Dimethylaminopyridine) (DMAP) functions as a nucleophilic catalyst.[6] It is more nucleophilic than the sterically hindered (R)-1-phenylethylamine. DMAP first attacks the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.[6] This intermediate is a much more potent acylating agent than the original anhydride because the pyridinium group is an excellent leaving group. The sterically hindered amine can then more easily attack the carbonyl carbon of this activated intermediate to form the final amide product, regenerating the DMAP catalyst in the process.[6]
Q5: Are there any enzymatic methods to consider for this acylation, especially for kinetic resolution?
A5: Absolutely. Enzymatic methods are widely used for the kinetic resolution of racemic 1-phenylethylamine through stereoselective acylation.[14][16] Lipases, such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are particularly effective.[14][17] These enzymatic reactions can proceed with high enantioselectivity, providing a route to enantiomerically pure acylated (R)-1-phenylethylamine and the unreacted (S)-enantiomer.[14] Often, these reactions are performed as a dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product.[17][18][19]
Experimental Protocols
Protocol 1: Standard Acylation using an Acyl Chloride and a Tertiary Amine Base
This protocol describes a general procedure for the acylation of (R)-1-phenylethylamine with an acyl chloride in an organic solvent.
Materials:
| Reagent/Material | Amount (for 10 mmol scale) | Molar Equivalents |
| (R)-1-Phenylethylamine | 1.21 g (1.23 mL) | 1.0 |
| Acyl Chloride | 10.5 mmol | 1.05 |
| Triethylamine (Et3N) | 1.21 g (1.67 mL) | 1.2 |
| Dichloromethane (DCM) | 50 mL | - |
| 1 M HCl (aq) | 20 mL | - |
| Saturated NaHCO3 (aq) | 20 mL | - |
| Brine | 20 mL | - |
| Anhydrous MgSO4 or Na2SO4 | As needed | - |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-1-phenylethylamine (1.0 eq) and dichloromethane (DCM).
-
Cool the flask in an ice bath to 0 °C.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly, add the acyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.[1]
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: DMAP-Catalyzed Acylation using an Acid Anhydride
This protocol is particularly useful for less reactive amines or when a milder acylating agent is preferred.
Materials:
| Reagent/Material | Amount (for 10 mmol scale) | Molar Equivalents |
| (R)-1-Phenylethylamine | 1.21 g (1.23 mL) | 1.0 |
| Acid Anhydride | 11.0 mmol | 1.1 |
| 4-(Dimethylaminopyridine) (DMAP) | 61 mg | 0.05 (5 mol%) |
| Dichloromethane (DCM) | 50 mL | - |
| 1 M HCl (aq) | 20 mL | - |
| Saturated NaHCO3 (aq) | 20 mL | - |
| Brine | 20 mL | - |
| Anhydrous MgSO4 or Na2SO4 | As needed | - |
Procedure:
-
To a clean, dry round-bottom flask, add (R)-1-phenylethylamine (1.0 eq), DMAP (0.05 eq), and DCM.
-
Stir the solution at room temperature.
-
Add the acid anhydride (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC. If the reaction is slow, gentle heating (e.g., to 40 °C) can be applied.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
Visualizations
Caption: Steric hindrance from the phenyl group impeding acylation.
Caption: A workflow for troubleshooting low acylation yields.
References
-
P. M. D. Martin, J. G. de Vries, and L. Lefort, "Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine," Beilstein Journal of Organic Chemistry, 2010. [Link]
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J. S. D. G. Stepień, "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary," Molecules, 2020. [Link]
-
J. A. K. B. S. S. H. Choi, "Specific solvation effects on acylation of amines in solvents with low dielectric constants," The Journal of Physical Chemistry, 1982. [Link]
-
D. T. Guranda, G. A. Ushakov, and V. K. Švedas, "Penicillin Acylase-Catalyzed Effective and Stereoselective Acylation of 1-phenylethylamine in Aqueous Medium using Non-Activated Acyl Donor," Acta Naturae, 2010. [Link]
-
"Chemistry Schotten Baumann Reaction," SATHEE. [Link]
-
"Investigation of solvent and molar ratio effects for acetylation of benzyl amine," ResearchGate. [Link]
-
P. M. D. Martin, J. G. de Vries, and L. Lefort, "Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine," Beilstein Journal of Organic Chemistry, 2010. [Link]
-
"Towards a continuous dynamic kinetic resolution of 1-phenylethylamine using a membrane assisted, two vessel process," ResearchGate. [Link]
-
J. K. Boppisetti, "DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate," Masters Theses, 2003. [Link]
-
M.-J. Kim, "Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization," Organic Letters, 2007. [Link]
-
"Schotten-Baumann Reaction," Lokey Lab Protocols - Wikidot. [Link]
-
"Steglich esterification," Wikipedia. [Link]
-
"Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies," Leiden University. [Link]
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"Schotten-Baumann Reaction," Organic Chemistry Portal. [Link]
-
"Steglich Esterification," Organic Chemistry Portal. [Link]
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"Steglich Esterification Guide," Scribd. [Link]
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"Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source," Chemical Communications (RSC Publishing). [Link]
-
Z. Liu, Q. Ma, Y. Liu, and Q. Wang, "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism," Organic Letters, 2014. [Link]
-
"Schotten Baumann Reaction: Introduction, mechanism, procedure," Chemistry Notes. [Link]
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"Efficient racemization of 1-phenylethylamine and its derivatives," ResearchGate. [Link]
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"Esterification/Amidation Problems," Reddit. [Link]
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J. S. D. G. Stepień, "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer," Semantic Scholar, 2020. [Link]
-
"Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence...," ResearchGate. [Link]
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"Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions," MDPI. [Link]
-
"Solvent-Free Acylation of Alcohols, Phenols, Thiols and Amines," Journal of Medicinal and Chemical Sciences, 2018. [Link]
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"Chemical Properties Of Amines Acylation Basicity," BYJU'S. [Link]
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"Acylmethanesulfonamides as new acylating agents for primary amines," ResearchGate. [Link]
-
"5 - Green Chemistry," Royal Society of Chemistry. [Link]
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S. Xu, I. Held, B. Kempf, H. Mayr, W. Steglich, and H. Zipse, "The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine)," Chemistry, 2005. [Link]
-
"Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup," Journal of the American Chemical Society - ACS Publications, 2019. [Link]
-
"Acylation of Amines, Part 2: Other Electrophiles," YouTube, 2021. [Link]
-
"Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis," PMC. [Link]
-
"Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols," PMC - NIH. [Link]
-
J. S. D. G. Stepień, "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary," MDPI, 2020. [Link]
-
"Mild and Useful Method for N-Acylation of Amines," ResearchGate. [Link]
-
"Acylating agents," Ace Chemistry. [Link]
-
"Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride," Indian Academy of Sciences. [Link]
-
"Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17," Scientific & Academic Publishing. [Link]
-
"N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives," MDPI. [Link]
-
"Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters," ResearchGate. [Link]
-
"Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine," Magritek. [Link]
- "CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine," Google P
-
"CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES," HELDA. [Link]
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Technical Support Center: Interpreting NMR Spectra of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Welcome to the technical support center for the analysis of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule and need to interpret its Nuclear Magnetic Resonance (NMR) spectra. My goal is to provide you with not just data, but a deep understanding of the structural nuances that manifest in the NMR data, transforming potential spectral artifacts into valuable structural information.
The inherent chirality and conformational rigidity of this molecule often lead to spectra that are more complex than anticipated. This guide will address the most common challenges in a practical, question-and-answer format, grounded in both spectroscopic theory and hands-on laboratory experience.
Frequently Asked Questions (FAQs)
Question: What are the primary structural features of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide that influence its NMR spectrum?
Answer: The NMR spectrum of this molecule is dominated by three key structural features:
-
Chiral Center: The molecule possesses a single stereocenter at the benzylic carbon of the N-(R)-1-phenylethyl group. This chirality is the root cause of most spectral complexities.
-
Diastereotopicity: Because the molecule is chiral, seemingly equivalent protons or carbon atoms can become magnetically non-equivalent, or "diastereotopic."[1][2] In this molecule, the two phenyl rings are diastereotopic, meaning their corresponding protons and carbons will have different chemical shifts.
-
Restricted Amide Bond Rotation: Like all amides, the C-N bond has significant double-bond character, which restricts free rotation. This can lead to the existence of stable rotational isomers (rotamers) at room temperature, which are in slow exchange on the NMR timescale.[3] This phenomenon often results in the doubling of many signals in both the ¹H and ¹³C NMR spectra.
Question: What are the expected signals in a standard ¹H and ¹³C NMR spectrum?
Answer: Below is a summary of the anticipated signals for the major rotamer. Be aware that minor rotamers and diastereotopic effects can cause deviations and additional peaks.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| Phenyl-C=O Protons | ~7.9 - 8.2 | Multiplet | ~128 - 135 |
| Phenyl-CH Protons | ~7.2 - 7.6 | Multiplet | ~127 - 130 |
| Amide N-H | ~8.5 - 9.0 (variable) | Doublet | N/A |
| Methine (CH) | ~5.2 - 5.4 | Quintet or dq | ~50 - 55 |
| Methyl (CH₃) | ~1.5 - 1.7 | Doublet | ~20 - 25 |
| Amide Carbonyl (N-C=O) | N/A | N/A | ~165 - 170 |
| Ketone Carbonyl (Ph-C=O) | N/A | N/A | ~190 - 195 |
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature. The NH proton shift is particularly sensitive to these conditions.
Troubleshooting Guide: Common Spectral Issues
Problem 1: "My spectrum shows doubled signals for the methyl and methine protons. Did I synthesize a mixture of diastereomers?"
Answer: While contamination is always a possibility, this observation is most likely due to the presence of rotational isomers (rotamers) around the amide (N-C=O) bond.
Causality: The partial double-bond character of the amide bond hinders free rotation. This creates two (or more) stable conformers that interconvert slowly on the NMR timescale. Each rotamer is a unique chemical environment, giving rise to its own distinct set of NMR signals. The relative intensity of the signal sets corresponds to the population of each rotamer.
Figure 1. Rotational isomers giving rise to two sets of NMR signals.
Troubleshooting Steps:
-
Run a Variable Temperature (VT) NMR Experiment: This is the definitive method to confirm the presence of rotamers. As you increase the temperature, the rate of rotation around the amide bond increases. At a high enough temperature (the "coalescence temperature"), the exchange becomes fast on the NMR timescale, and the two sets of signals will broaden, merge, and finally sharpen into a single, population-averaged signal.
-
Consult 2D NMR Data: A 2D NOESY or ROESY spectrum can show "exchange peaks" (cross-peaks) between the corresponding signals of the two rotamers, providing direct evidence of their dynamic equilibrium.
Problem 2: "The aromatic region of my ¹H NMR spectrum (7-8.5 ppm) is an unresolvable multiplet. How can I assign the protons?"
Answer: This is a classic signal overlap problem. With ten protons from two chemically distinct (diastereotopic) phenyl rings, significant overlap is unavoidable, especially on lower-field (e.g., 300 or 400 MHz) spectrometers.
Causality: The chiral center renders the two phenyl groups non-equivalent. The benzoyl phenyl group (adjacent to the ketone) and the phenylethyl phenyl group will have different electronic environments and therefore different chemical shift patterns.
Troubleshooting Workflow:
Figure 2. Workflow for resolving and assigning complex aromatic signals.
Troubleshooting Steps:
-
Increase Magnetic Field Strength: If possible, re-acquire the spectrum on a higher-field instrument (e.g., 600 MHz or above). The increased spectral dispersion may be sufficient to resolve some of the multiplets.
-
Utilize 2D COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled to each other.[4] You should be able to trace out two separate five-proton spin systems, one for each phenyl ring.
-
Utilize 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[4] This helps to spread out the crowded proton signals along the more dispersed ¹³C axis.
-
Utilize 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for definitive assignment. It shows correlations between protons and carbons that are 2-3 bonds away. Look for correlations from the benzoyl phenyl protons to the ketone carbonyl carbon (~190-195 ppm) and from the phenylethyl protons (the CH and phenyl protons) to the carbons of that fragment.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Rotamer Analysis
This protocol is used to confirm that doubled signals are due to dynamic exchange between rotamers.
Objective: To observe the coalescence of signals corresponding to two or more conformers by increasing the sample temperature.
Methodology:
-
Sample Preparation: Prepare a sample of your compound in a high-boiling point NMR solvent (e.g., Toluene-d₈, DMSO-d₆). Ensure the concentration is sufficient for good signal-to-noise.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K). Note the chemical shifts and separation (Δν in Hz) of a pair of doubled signals (e.g., the methyl doublets).
-
Incremental Temperature Increase: Increase the spectrometer temperature in a stepwise fashion (e.g., 10-15 K increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Acquire Spectra at Each Temperature: Acquire a ¹H spectrum at each temperature point.
-
Observe Coalescence: Observe the pair of signals as the temperature increases. They will first broaden, then merge into a single broad peak (coalescence), and finally sharpen into a single averaged signal at higher temperatures.
-
Data Analysis: The observation of coalescence is strong evidence for a dynamic exchange process. The rate of exchange (k) at the coalescence temperature (Tc) can be estimated using the equation: k = πΔν / √2.
Self-Validation:
-
Positive Result (Confirmation of Rotamers): The doubled signals broaden and merge into a single peak upon heating.
-
Negative Result: The signals remain sharp and distinct even at elevated temperatures. This would suggest the presence of a static mixture of diastereomers or impurities, not rotamers.
References
-
Ntaganda, R., Milovic, T., Tiburcio, J., & Thadani, A. N. (2008). Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications, (34), 4052-4054. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0171047). Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis, properties, and applications of N-acyl-α-aminoacids. Retrieved from [Link]
-
Al-Degs, Y. S., Al-Ghouti, M. A., & Issa, A. A. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2587. [Link]
-
Miles, W. H., et al. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 88(3), 334-336. [Link]
-
Chemsrc. (n.d.). ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE. Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
-
Yap, A., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, 25(4), e202300681. [Link]
-
Gamer, M. (n.d.). Novel aminoacylases for the synthesis of acyl-amino acids as biosurfactants. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2023). Introduction to Spectroscopy. Cengage Learning.
-
PubChem. (n.d.). N-(1-phenylethyl)acetamide. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR (300 MHz) spectrum of (S)-1-phenylethyl (R)-acetoxyphenylacetate and (R)-1-phenylethyl (R)-acetoxyphenylacetate. Retrieved from [Link]
-
Moodle@Units. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer. Retrieved from [Link]
-
Berg, U., et al. (1993). Conformational analysis of (R,R)- and (R,S)-N,N-bis(1-phenylethyl)-acetamide and -thioacetamide. A study by NMR spectroscopy and by empirical force-field and AM1 calculations. Journal of the Chemical Society, Perkin Transactions 2, (11), 2153-2161. [Link]
-
ResearchGate. (n.d.). a) The 1H NMR and b) 13C NMR spectra of the o-acetamide. Retrieved from [Link]
-
Gheorghiu, M. D., et al. (2022). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 67(1-2), 135-144. [Link]
- Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford.
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Pate, B. H. (2023). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Chirality, 35(8), 594-606. [Link]
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- 3. Conformational analysis of (R,R)- and (R,S)-N,N-bis(1-phenylethyl)-acetamide and -thioacetamide. A study by NMR spectroscopy and by empirical force-field and AM1 calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Minimizing Side Products in α-Keto Amide Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for α-keto amide synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in synthesizing these valuable motifs. The α-keto amide moiety is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] However, its synthesis can be complicated by the formation of various side products due to the reactivity of the vicinal carbonyl groups.[2][3]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in α-keto amide synthesis.
Q1: My reaction to form the α-keto amide is sluggish or appears incomplete. What are the likely causes?
A1: Incomplete conversion is often traced back to three primary factors: insufficient activation of the carboxylic acid (if applicable), poor nucleophilicity of the amine, or steric hindrance.
-
Insufficient Activation: When synthesizing from an α-keto acid and an amine, the carboxylic acid must be activated to facilitate nucleophilic attack by the amine. If using a coupling reagent like EDC or DCC, ensure it is fresh and used in the correct stoichiometry (typically 1.1-1.5 equivalents). The reaction of an amine and a carboxylic acid without a coupling reagent requires harsh thermal conditions (pyrolysis) and is generally not recommended due to the formation of a stable ammonium salt.[4]
-
Amine Nucleophilicity: Electron-deficient aromatic amines or sterically hindered secondary amines can be poor nucleophiles, leading to slow reaction rates. In these cases, you may need to switch to a more potent coupling reagent, increase the reaction temperature, or extend the reaction time.
-
Steric Hindrance: Significant steric bulk near the reacting centers of either the α-keto acid or the amine can dramatically slow down the desired reaction. If possible, consider a different synthetic route that forms the key bonds under less hindered conditions.
Q2: I'm observing significant racemization of my chiral α-keto amide product. How can I prevent this?
A2: The α-proton of α-keto amides is susceptible to epimerization, especially under basic or acidic conditions, and sometimes even during purification.[3] This is a critical issue for compounds requiring a specific stereochemistry for their biological activity.
Causality: The two adjacent carbonyl groups increase the acidity of the α-proton, making it easier to be abstracted by a base, leading to a planar enolate intermediate which can then be re-protonated from either face, causing racemization.
Preventative Measures:
-
Use Mild Coupling Conditions: When coupling a chiral α-keto acid with an amine, use methods known to minimize racemization. Carbodiimide-based reagents like DCC or EDC, when used under neutral pH and at low temperatures (e.g., 0 °C to room temperature), are generally effective.[4]
-
Control pH During Workup: Avoid strongly acidic or basic conditions during the aqueous workup. Use mild buffers like saturated ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) solutions.
-
Purification Strategy: Standard silica gel chromatography can sometimes be acidic enough to cause on-column epimerization. Consider using deactivated (neutral) silica gel or an alternative purification method like recrystallization or reversed-phase chromatography.[5]
Q3: My product appears to degrade during workup or purification, often showing a new spot on TLC. What is happening?
A3: α-Keto amides are susceptible to hydration and subsequent reactions. The electrophilic keto-carbonyl can react with water or alcohol solvents to form a gem-diol (hydrate) or hemiacetal, respectively.[3] While this equilibrium is often reversible, the hydrate can be more prone to degradation pathways.
Troubleshooting Steps:
-
Anhydrous Workup: To the extent possible, perform the workup under anhydrous conditions. If an aqueous wash is necessary, minimize the contact time and use brine to dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄.
-
Solvent Choice: When concentrating the product, avoid high temperatures which can promote degradation. For purification, ensure solvents are dry. If using alcoholic solvents in chromatography, be aware that hemiacetal formation is possible.
-
Silica Gel Acidity: As mentioned above, the acidic nature of standard silica gel can catalyze degradation. If you suspect this, add a small amount of a neutralising agent like triethylamine (~0.5-1%) to your eluent, though this can make solvent removal more difficult.[5]
Q4: The primary byproduct of my reaction is the corresponding α-hydroxy amide. What causes this reduction?
A4: The formation of an α-hydroxy amide indicates an unintended reduction of the keto-carbonyl group. This is a common issue, especially if certain reagents or starting materials are used.
Potential Causes and Solutions:
-
Reducing Agents: If your synthesis involves a hydride source (e.g., from a previous step that wasn't fully quenched), it can reduce the highly electrophilic ketone. Ensure all previous reagents are fully removed or quenched before proceeding.
-
Biological Reduction: If you are working with biological systems or crude enzyme preparations, native reductases can efficiently reduce the α-keto group.[6][7] Consider using purified enzymes or cell-free systems where reductases have been removed or inhibited.
-
Catalytic Hydrogenation Conditions: If you are performing a reaction under a hydrogen atmosphere with a metal catalyst (e.g., deprotection step), the α-keto group can be susceptible to reduction. It may be necessary to choose an alternative protecting group strategy that does not require catalytic hydrogenation. Recently, electrochemical methods have been developed for the specific purpose of reducing α-keto amides to α-hydroxy amides, highlighting the ketone's reactivity.[8]
Section 2: In-Depth Troubleshooting Guide
This section provides detailed solutions for side products associated with specific, common synthetic methodologies.
Scenario A: Synthesis via Amidation of α-Keto Acids
This is one of the most common methods, involving the coupling of an α-keto acid with an amine. The main challenge is managing the byproducts from the coupling reagents.
Problem: My final product is contaminated with a significant amount of a urea byproduct that is difficult to remove.
Root Cause Analysis: This issue is classic for reactions using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reagent activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate should ideally be consumed by the amine nucleophile, it can undergo an intramolecular rearrangement to form a stable N-acylurea side product. This side reaction is particularly competitive when the amine is a poor nucleophile or is present in low concentration.
Recommended Protocol & Mitigation Strategy
To favor the desired pathway and simplify purification, the following protocol is recommended.
Objective: Minimize N-acylurea formation and facilitate byproduct removal.
Methodology:
-
Reagent Choice: Use EDC instead of DCC. The resulting urea byproduct from EDC is water-soluble, allowing for its removal with a simple aqueous wash, whereas the dicyclohexylurea (DCU) from DCC is poorly soluble and often requires chromatographic separation.[4]
-
Additive Inclusion: Incorporate an activating agent such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement but still highly reactive toward the amine.
-
Order of Addition: Dissolve the α-keto acid and the additive (e.g., HOBt) in an appropriate anhydrous solvent (e.g., DCM or DMF). Add the EDC and stir for 5-10 minutes at 0 °C to pre-activate the acid. Finally, add the amine to this mixture. This ensures the active intermediate is readily available to react with the amine as soon as it is introduced.
-
Workup: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 5% HCl or citric acid) to remove any unreacted amine and the water-soluble urea byproduct. Follow with a wash using saturated NaHCO₃ and finally brine.
| Parameter | Standard Protocol | Recommended Protocol | Rationale |
| Coupling Reagent | DCC or EDC | EDC | EDC-urea byproduct is water-soluble, simplifying purification.[4] |
| Additive | None | HOBt or Oxyma (1.1 eq) | Suppresses N-acylurea formation and can reduce racemization. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Reduces rate of side reactions. |
| Order of Addition | All at once | 1. Acid + Additive2. EDC (pre-activation)3. Amine | Maximizes concentration of active ester for reaction with the amine. |
Scenario B: Synthesis via Oxidation of Aryl Methyl Ketones
This route often involves an initial oxidation of the methyl group to a carbonyl, followed by amidation. A common method uses iodine-mediated oxidative amidation.[9]
Problem: The reaction is messy, with multiple spots on TLC, and the yield is low.
Root Cause Analysis: These multi-step, one-pot reactions can be complex. Side products can arise from incomplete oxidation, over-oxidation, or side reactions of key intermediates. For instance, in an iodine-mediated reaction, an α-thiocyanatoacetophenone intermediate may be formed, which then undergoes Kornblum oxidation and amidation.[9] If any of these steps are inefficient, a complex mixture can result.
Troubleshooting Workflow
A systematic approach is required to identify the problematic step.
Optimization Steps:
-
Confirm Starting Material Purity: Ensure the aryl methyl ketone is pure and the amine source (e.g., ammonium carbamodithioate) has not degraded.
-
Analyze Intermediates: Quench a small aliquot of the reaction mixture halfway through the reported time. Analyze by LC-MS or TLC to determine if the initial oxidation is the bottleneck (large amount of starting ketone remains) or if an intermediate is accumulating.
-
Optimize Oxidation: If oxidation is slow, consider a modest increase in temperature or a slight increase in the oxidant (e.g., I₂). Be cautious, as excessive heat can promote decomposition.
-
Optimize Amidation: If an oxidized intermediate is present but the final product is not forming, the amidation step is likely the issue. Ensure the amine source is active and the conditions are suitable for the final nucleophilic substitution and amidation steps.
Section 3: Purification Strategies
The unique chemical properties of α-keto amides can make purification challenging.
Q: My α-keto amide streaks badly on silica gel, and the recovered yield is low. What is the best purification technique?
A: The dual carbonyls can chelate to the acidic silica surface, leading to strong binding, streaking, and on-column degradation.
Recommended Purification Methods:
| Method | Description | Best For | Considerations |
| Recrystallization | Dissolving the crude product in a minimum of hot solvent and allowing it to cool slowly to form crystals. | Crystalline, solid products with moderate to high purity (>80%). | Finding a suitable solvent system can be trial-and-error. Polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[5] |
| Reversed-Phase Chromatography | Separation on a hydrophobic stationary phase (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol). | Polar, water-soluble α-keto amides or compounds that are sensitive to acidic silica. | Requires specialized columns and solvent systems. May require desalting after purification if buffers are used. |
| Deactivated Silica Gel | Standard silica gel that has been treated to neutralize acidic sites. Can be purchased or prepared by washing with a base. | Compounds that show moderate streaking or degradation on standard silica. | Offers better recovery and peak shape than standard silica for sensitive compounds. |
| Ion Exchange Chromatography | Utilizes a charged stationary phase to capture and release compounds based on their charge. | Useful for removing charged impurities from a neutral product. For example, using an SCX (Strong Cation Exchange) column can trap basic impurities.[10] | Product must be stable to the pH conditions required for binding and elution. |
References
-
Micale, N., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry. Available at: [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
Bera, K., & Mondal, P. (2023). Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. ChemRxiv. Available at: [Link]
-
Miyamoto, K., et al. (2004). Purification and characterization of alpha-keto amide reductase from Saccharomyces cerevisiae. PubMed. Available at: [Link]
-
Ma, S., et al. (2018). I2-Mediated Oxidative Amidation of Aryl Methyl Ketones: Synthesis of Primary α-Ketoamides Using Ammonium Carbamodithioate as Amine Surrogate. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
-
Talele, T. T. (2023). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. ResearchGate. Available at: [Link]
-
Micale, N., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. Available at: [Link]
-
Miyamoto, K., & Ohta, H. (2004). Purification and Characterization of -Keto Amide Reductase from Saccharomyces cerevisiae. Journal of Bioscience and Bioengineering. Available at: [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Chemistry Steps. (2024). Converting Ketones to Amides. Chemistry Steps. Available at: [Link]
-
Wang, Y., et al. (2024). Electrochemical regioselective reduction of α-keto amides with methanol as a hydrogen source. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, Z., et al. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
Silver, J. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts. Available at: [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. Purification and characterization of alpha-keto amide reductase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Electrochemical regioselective reduction of α-keto amides with methanol as a hydrogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
Technical Support Center: Thermal Stability of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide (CAS 10549-15-2). This guide is designed for researchers, scientists, and drug development professionals who are working with this α-ketoamide and require a deeper understanding of its thermal stability profile. As a key structural motif in medicinal chemistry, ensuring the integrity of this compound during experimental and processing conditions is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated analytical protocols to address potential thermal stability challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal behavior of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide.
Question 1: What are the primary thermal degradation pathways for this compound?
Answer: The primary thermal degradation pathways involve the cleavage of the amide and the C-C bond between the two carbonyl groups. Based on the structure and general principles of amide and keto-acid degradation, the expected hazardous decomposition products upon significant heating include carbon monoxide (CO), carbon dioxide (CO2), and various nitrogen oxides (NOx).[3][4] Two main initial cleavage patterns are plausible: scission of the amide bond and decarboxylation/decarbonylation.
-
Application Scientist's Insight: The α-ketoamide moiety contains two electrophilic carbonyl carbons, making the central C-C bond and the amide C-N bond susceptible to cleavage at elevated temperatures. The pathway that predominates can be influenced by the atmosphere (inert vs. oxidative) and the presence of catalytic impurities.[5]
Question 2: My compound is showing a loss of optical purity upon heating. Is this related to thermal stress?
Answer: Yes, this is a known risk for α-ketoamides with a chiral center adjacent to a carbonyl group.[2][6] The hydrogen atom on the chiral carbon ((R)-1-phenylethyl group) is activated by the adjacent keto-carbonyl group. Under thermal stress, particularly in solution or in the presence of trace acidic or basic impurities, this can lead to enolization. The resulting enol intermediate is achiral, and its conversion back to the keto form can result in racemization, leading to a mixture of (R) and (S) enantiomers and a loss of optical purity.
-
Application Scientist's Insight: This phenomenon, known as epimerization, is a significant concern for chiral molecules where biological activity is dependent on a specific stereoisomer.[2][7] Even moderate heating during sample preparation (e.g., dissolution for NMR or bioassays) can potentially initiate this process. Therefore, it is crucial to use mild conditions whenever possible and to analytically verify chiral purity after any heating step.
Question 3: What are the first visual or analytical signs of thermal degradation?
Answer: The earliest signs are often subtle. Visually, you might observe a slight discoloration of the solid sample (e.g., turning from white to off-white or yellowish) upon heating near its melting point. Analytically, the first indication is typically the appearance of small, new peaks in an HPLC chromatogram.[8] You may also observe a broadening or lowering of the melting point when analyzed by Differential Scanning Calorimetry (DSC), which suggests the presence of impurities.[9]
Question 4: How does solvent choice impact thermal stability during experiments?
Answer: Solvents can significantly impact stability. Protic solvents like water or alcohols can react with the electrophilic keto-carbonyl group to form hemiacetals or gem-diol hydrates, creating an equilibrium between different chemical species.[2][6] The pH of aqueous solutions is also critical; both acidic and basic conditions can accelerate hydrolysis of the amide bond or catalyze epimerization.[2][10] For heating experiments, using an aprotic, inert solvent is generally recommended to minimize these side reactions.
Question 5: At what temperature does significant thermal decomposition begin?
Answer: The onset of thermal decomposition is the temperature at which significant mass loss begins. This is best determined experimentally using Thermogravimetric Analysis (TGA).[11] While the compound has a melting point of 110-112°C[3], significant decomposition in an inert atmosphere will typically occur at a much higher temperature. TGA provides a precise temperature range for the onset and completion of degradation events.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during experimentation.
Problem: I'm seeing unexpected peaks in my HPLC chromatogram after heating my sample in solution.
| Potential Cause | Troubleshooting Steps & Explanation |
| Thermal Degradation | The new peaks are likely degradation products. Action: Lower the heating temperature and/or reduce the heating time. Analyze the mass of the new peaks using HPLC-MS to identify potential fragments (e.g., phenylglyoxylic acid, (R)-1-phenylethylamine). |
| Epimerization | If you are using a chiral HPLC column, one of the new peaks may be the (S)-enantiomer. Action: Confirm by running a standard of the racemic mixture if available. This indicates that the conditions are causing racemization, not necessarily cleavage. Use milder heating or buffered solutions at a neutral pH.[2] |
| Solvent Reactivity | The compound may be reacting with the solvent (e.g., forming a hemiacetal with an alcohol solvent). Action: Switch to a non-reactive, aprotic solvent (e.g., acetonitrile, THF). Re-run the experiment and compare chromatograms.[6] |
Problem: The melting point of my sample is broad and lower than the reported 110-112°C.
| Potential Cause | Troubleshooting Steps & Explanation |
| Presence of Impurities | Impurities, including residual solvent or degradation products, will depress and broaden the melting point. Action: Re-purify the sample (e.g., by recrystallization or column chromatography). Verify purity using HPLC. |
| Decomposition During Melting | The compound may be starting to decompose as it melts. Action: Use a DSC to analyze the thermal transition. A DSC thermogram can distinguish between melting and decomposition events.[12] If the melting endotherm is immediately followed by an exothermic decomposition peak, this confirms instability at the melting point. |
| Incorrect Measurement Technique | A fast heating rate on a melting point apparatus can lead to inaccurate readings. Action: Use a slow ramp rate (e.g., 1-2 °C/min) as you approach the expected melting point to ensure thermal equilibrium. |
Problem: My TGA curve shows multiple weight loss steps. What do they mean?
| Potential Cause | Troubleshooting Steps & Explanation |
| Loss of Volatiles | An initial, small weight loss at a low temperature (e.g., < 150°C) is often due to the loss of residual solvent or adsorbed water.[13] Action: Ensure the sample is thoroughly dried under vacuum before TGA analysis. |
| Multi-Step Decomposition | Complex molecules often decompose in multiple, sequential steps rather than a single event.[13] Action: The different steps correspond to the cleavage of different parts of the molecule. For example, an initial loss might correspond to decarboxylation, followed by the breakdown of the remaining amide structure at a higher temperature. To identify the evolved gases at each step, use a hyphenated technique like TGA-MS or TGA-FTIR.[4] |
Section 3: Recommended Analytical Protocols
These protocols provide a validated framework for assessing the thermal stability of your compound.
Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol determines the onset temperature of decomposition and the compositional changes during thermal degradation.[11][14]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Weigh 5-10 mg of the dried compound into a clean alumina or platinum TGA pan.
-
Experimental Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heating Program: Heat the sample from ambient temperature (e.g., 30°C) to an upper limit (e.g., 600°C) at a linear heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the primary decomposition step.
-
Note the temperatures of maximum decomposition rates from the derivative (DTG) curve.[13]
-
-
Causality Note: A dynamic heating program provides a comprehensive overview of stability across a wide temperature range.[15] An inert atmosphere is crucial to study the inherent thermal stability without interference from oxidative processes.
Protocol 2: Characterizing Thermal Transitions with Differential Scanning Calorimetry (DSC)
This protocol is used to accurately measure the melting point and enthalpy of fusion and to detect any decomposition events that occur during melting.[12][16]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., Indium).
-
Sample Preparation: Weigh 2-5 mg of the dried compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.
-
Experimental Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate at a temperature well below the melting point (e.g., 40°C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well past the melting transition (e.g., 150°C).
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Determine the melting temperature (Tm) from the peak of the endothermic melting transition.
-
Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).
-
Observe the thermogram for any exothermic peaks immediately following the melt, which would indicate decomposition.[9]
-
-
Trustworthiness Check: Comparing the sharp, single melting peak of a pure sample with the broader, depressed peak of a sample that has undergone thermal stress provides a self-validating system for purity assessment.
Protocol 3: Developing a Stability-Indicating HPLC-UV Method
This protocol ensures that degradation products can be separated and quantified from the parent compound.[8]
-
Forced Degradation Study:
-
Prepare solutions of the compound and subject them to stress conditions (e.g., heat at 80°C for 24h; acid with 0.1M HCl; base with 0.1M NaOH; oxidation with 3% H2O2). The goal is to achieve 5-20% degradation.[8]
-
These stressed samples are essential to challenge the separation capability of the HPLC method.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high percentage of A and ramp to a high percentage of B over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 255 nm).[17]
-
Column Temperature: 30°C.
-
-
Method Optimization & Validation:
-
Inject the mixture of stressed samples.
-
Optimize the gradient to achieve baseline separation between the parent peak and all degradation product peaks.
-
The method is considered "stability-indicating" when all peaks are well-resolved, demonstrating specificity.[8]
-
Section 4: Data Interpretation & Summary
Summary of Thermal Properties
The following table summarizes key physical and thermal data for α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide.
| Property | Value | Analytical Method | Reference |
| Molecular Formula | C₁₆H₁₅NO₂ | - | [3] |
| Molecular Weight | 253.3 g/mol | - | [3] |
| Melting Point (Tm) | 110-112 °C | DSC / Melting Point Apparatus | [3] |
| Thermal Decomposition Onset (Tonset) | Experimentally Determined | Thermogravimetric Analysis (TGA) | Protocol 1 |
| Hazardous Decomposition Products | CO, CO₂, Nitrogen Oxides | TGA-MS / Literature | [3] |
Section 5: Visual Guides
Diagram 1: Potential Thermal Degradation Pathways
This diagram illustrates the plausible initial fragmentation patterns of the molecule under thermal stress.
Caption: Potential fragmentation pathways during thermal degradation.
Diagram 2: Experimental Workflow for a Comprehensive Stability Study
This workflow outlines the logical steps for a thorough investigation of thermal stability.
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Validation & Comparative
determining enantiomeric excess of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
An In-Depth Technical Guide to Determining the Enantiomeric Excess of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
In the landscape of drug development and stereoselective synthesis, the precise determination of a compound's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the ability to accurately quantify the excess of one enantiomer over the other—the enantiomeric excess (ee)—is of paramount importance.[2]
This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric excess of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide, a chiral α-keto amide. We will delve into the foundational principles, provide field-proven experimental protocols, and offer a critical evaluation of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy to empower researchers in selecting the optimal methodology for their specific needs.
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separation in the pharmaceutical industry due to its high resolution and broad applicability.[1][3][4]
Principle of Separation
The separation mechanism relies on the differential interaction between the enantiomers of the analyte and a Chiral Stationary Phase (CSP) packed within the HPLC column.[1] The CSP creates a chiral environment where the enantiomers form transient, diastereomeric complexes. The stability of these complexes differs; one enantiomer will have a stronger interaction with the CSP and thus be retained longer on the column, resulting in different elution times and, consequently, separation.[5] For a molecule like alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective due to their ability to form hydrogen bonds and engage in dipole-dipole and π-π interactions.[5][6]
Experimental Protocol: Chiral HPLC
Objective: To separate the enantiomers of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide and quantify the enantiomeric excess.
1. Column Selection and Screening:
- Rationale: No single CSP can separate all enantiomers.[6] Therefore, screening a selection of columns is a critical first step. For amides, polysaccharide-based CSPs are a robust starting point.[6]
- Recommendation: Screen columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) as they have demonstrated broad selectivity for amide compounds.[6]
2. Mobile Phase Preparation:
- Normal Phase (Recommended Starting Point): Prepare a mixture of n-Hexane and Isopropanol (IPA), typically in ratios from 90:10 to 70:30 (v/v). The alcohol component acts as a polar modifier that influences retention and resolution.
- Rationale: Normal phase chromatography often provides better selectivity for polar compounds on polysaccharide CSPs.
3. Sample Preparation:
- Accurately weigh approximately 1 mg of the alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide sample.
- Dissolve the sample in 1 mL of the mobile phase to create a 1 mg/mL solution.
- Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the column.
4. HPLC System Configuration and Method Parameters:
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Injection Volume: 10 µL
- Detection: UV detector set to an appropriate wavelength (e.g., 254 nm) where the analyte exhibits strong absorbance.
5. Data Acquisition and Analysis:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the prepared sample and record the chromatogram.
- Identify and integrate the peak areas corresponding to the two enantiomers.
Data Analysis and ee Calculation
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:
ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100[2]
Where Area₁ and Area₂ are the integrated areas of the two enantiomer peaks.
dot
Caption: General workflow for chiral HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Structurally Informative Method
NMR spectroscopy offers a distinct approach for determining enantiomeric excess, often enabling faster analysis without the need for chromatographic separation.
Principle of Differentiation
In a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical chemical environments and thus identical spectra.[7] To differentiate them, a diastereomeric environment must be created. This is achieved by introducing a Chiral Shift Reagent (CSR), typically a lanthanide complex (e.g., based on Europium or Samarium).[8][9] The CSR forms transient, diastereomeric complexes with the enantiomers of the analyte.[9][10] These diastereomeric complexes are not mirror images and therefore have distinct NMR spectra, leading to separate signals for corresponding protons in the two enantiomers.[7][10]
Experimental Protocol: NMR with Chiral Shift Reagents
Objective: To induce chemical shift non-equivalence between the enantiomers of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide to allow for quantification by integration.
1. Reagent and Solvent Selection:
- Solvent: High-purity deuterated chloroform (CDCl₃) or another suitable non-polar deuterated solvent.
- Chiral Shift Reagent (CSR): A common choice is a europium complex such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
- Rationale: The keto and amide functional groups in the analyte can coordinate with the Lewis acidic lanthanide center of the CSR, making this approach viable.
2. Sample Preparation:
- Dissolve 5-10 mg of the analyte in approximately 0.6 mL of the deuterated solvent in an NMR tube.
- Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.
3. Titration with Chiral Shift Reagent:
- Add a small, known amount (e.g., 2-3 mg) of the CSR directly to the NMR tube.
- Gently shake the tube to dissolve the CSR and acquire another ¹H NMR spectrum.
- Observe the spectrum for signal separation (splitting) of a well-defined proton, such as the N-H proton or the methine proton of the phenylethyl group.
- Continue adding small increments of the CSR and acquiring spectra until baseline separation of a target proton signal is achieved for the two enantiomers. Avoid adding excessive CSR, as this can lead to significant line broadening.[8]
Data Analysis and ee Calculation
Once a pair of signals is well-resolved, the enantiomeric excess is calculated by comparing their integrals.
ee (%) = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] x 100[10][11]
Where Integral₁ and Integral₂ are the integration values for the resolved signals of the two enantiomers.
dot
Caption: Principle of NMR analysis using a chiral shift reagent.
Chiral Gas Chromatography (GC): A High-Sensitivity Method for Volatile Analytes
Chiral GC is a powerful technique for separating enantiomers, provided the analyte is volatile and thermally stable.[12]
Principle of Separation
The principle is analogous to chiral HPLC, but the mobile phase is an inert gas (e.g., Helium) and the separation occurs in a heated capillary column coated with a chiral stationary phase.[12] Cyclodextrin derivatives are commonly used as CSPs in GC and are highly effective for a wide range of chiral compounds.[13][14] The differential interactions between the enantiomers and the cyclodextrin-based CSP lead to different retention times.
Experimental Protocol: Chiral GC
Objective: To separate the enantiomers of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide via gas chromatography.
1. Analyte Volatility Assessment:
- Consideration: The target molecule has a relatively high molecular weight and boiling point. Direct analysis may be challenging. Thermal stability must be confirmed to avoid on-column degradation. If the compound is not sufficiently volatile or stable, derivatization to a more volatile analogue may be required, though this adds complexity.
2. Column Selection:
- Recommendation: A cyclodextrin-based chiral capillary column, such as one containing a derivatized β-cyclodextrin (e.g., Rt-βDEX™ series), is a suitable starting point.
3. Sample Preparation:
- Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
4. GC System Configuration and Method Parameters:
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
- Carrier Gas: Helium with a constant flow rate of ~1-2 mL/min.
- Oven Temperature Program: Start at a moderate temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min. An isothermal period may be needed at the end.
- Detector: Flame Ionization Detector (FID) at 270 °C.
5. Data Acquisition and Analysis:
- Inject 1 µL of the prepared sample.
- Record the resulting chromatogram.
- Integrate the peak areas for the two enantiomers.
Data Analysis and ee Calculation
The enantiomeric excess calculation is identical to that used for HPLC, based on the relative peak areas of the two enantiomers.
ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
dot
Caption: General workflow for chiral GC analysis.
Comparative Summary of Analytical Methods
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) in the liquid phase.[1] | Formation of transient diastereomeric complexes with a Chiral Shift Reagent (CSR) causing signal splitting.[10] | Differential interaction with a CSP in the gas phase.[7][12] |
| Resolution | Very High | Moderate to High (depends on analyte-CSR interaction) | Very High |
| Sensitivity | High (µg to ng level) | Lower (mg level required) | Very High (ng to pg level) |
| Analysis Time | Method development can be lengthy; run times are typically 5-30 minutes. | Rapid (5-15 minutes per sample) once method is established. | Method development can be involved; run times are typically 10-40 minutes. |
| Sample Req. | Soluble in mobile phase. Non-destructive collection is possible. | Soluble in deuterated solvent. Non-destructive. | Must be volatile and thermally stable. Destructive (FID). |
| Key Advantage | "Gold standard" with broad applicability and high reliability. | Fast, provides structural information, requires no physical separation.[15] | Excellent for volatile compounds, extremely high sensitivity. |
| Key Limitation | Requires expensive chiral columns; method development can be empirical. | Lower sensitivity, potential for line broadening from CSRs.[8] | Limited to thermally stable and volatile analytes. |
Conclusion and Recommendations
The selection of an optimal analytical method for determining the enantiomeric excess of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide is contingent upon the specific requirements of the analysis.
-
For Routine Quality Control and High-Accuracy Quantification: Chiral HPLC is the recommended method. Its robustness, high resolution, and established role in the pharmaceutical industry make it the most reliable choice for generating precise and defensible data.[1][4]
-
For Rapid Screening and Mechanistic Studies: NMR Spectroscopy with chiral shift reagents is an excellent alternative. Its speed and the simultaneous acquisition of structural data make it highly efficient for screening multiple samples or for studies where understanding intermolecular interactions is key.[15]
-
For Trace Analysis of Volatile Analogs: Chiral GC would be the method of choice if the analyte were more volatile or if extreme sensitivity were required. For the target compound, this method is less practical without derivatization due to its likely low volatility.
By understanding the causality behind each technique and aligning it with the experimental goals, researchers can confidently and accurately characterize the enantiomeric purity of their chiral compounds, ensuring the integrity and quality of their work.
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comparing (R) and (S) isomers of alpha-Oxo-N-phenylethylphenylacetamide
A Comprehensive Comparative Guide to the (R) and (S) Isomers of α-Oxo-N-phenylethylphenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental principle in drug discovery and development, with enantiomers of a single compound often exhibiting markedly different pharmacological and toxicological profiles. This guide provides a detailed comparative analysis of the (R) and (S) isomers of α-Oxo-N-phenylethylphenylacetamide, a molecule featuring the biologically significant α-keto amide motif. While direct comparative studies on this specific compound are not extensively documented, this guide synthesizes established principles of stereochemistry, diastereoselective synthesis, and chiral analysis to provide a robust framework for its synthesis, separation, and characterization. We present detailed experimental protocols and discuss the anticipated differences in the properties of the individual enantiomers, drawing on data from analogous chemical systems.
Introduction: The Significance of Chirality and the α-Keto Amide Moiety
The three-dimensional arrangement of atoms in a molecule can have profound biological consequences. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with chiral biological macromolecules such as enzymes and receptors. This can lead to one enantiomer being therapeutically active while the other is inactive or even toxic[1]. The α-keto amide functional group is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including immunosuppressive and antiviral properties[2][3]. The electrophilic nature of the α-keto group can be crucial for binding to biological targets, but it can also introduce stereochemical instability at the adjacent chiral center through epimerization[2]. Therefore, the synthesis and characterization of stereochemically pure α-keto amides are of significant interest.
This guide focuses on α-Oxo-N-phenylethylphenylacetamide, which incorporates a chiral center at the 1-phenylethyl group. The (R) and (S) isomers of this compound are expected to have distinct properties. We will explore the synthesis of these isomers via a diastereoselective approach, their analytical separation, and a comparison of their expected characteristics.
Diastereoselective Synthesis and Resolution of (R) and (S) Isomers
A common and effective method for obtaining enantiomerically pure compounds is through diastereoselective synthesis, where a chiral auxiliary is used to introduce a second chiral center, leading to the formation of diastereomers. These diastereomers have different physical properties and can be separated. The chiral auxiliary is then removed to yield the desired pure enantiomers. (R)- and (S)-1-phenylethylamine are widely used and effective chiral auxiliaries for this purpose[4][5].
Proposed Synthetic Pathway
The synthesis of the individual (R) and (S) isomers of α-Oxo-N-phenylethylphenylacetamide can be achieved through the coupling of phenylglyoxylic acid with enantiomerically pure (R)- or (S)-1-phenylethylamine. This reaction will produce a pair of diastereomers: (R,R) and (S,R) from (R)-1-phenylethylamine, and (S,S) and (R,S) from (S)-1-phenylethylamine. For the purpose of this guide, we will focus on the synthesis starting from phenylglyoxylic acid and the individual enantiomers of 1-phenylethylamine.
Caption: Proposed diastereoselective synthesis of α-Oxo-N-phenylethylphenylacetamide isomers.
Experimental Protocol: Synthesis of Diastereomers
-
Activation of Phenylglyoxylic Acid: To a solution of phenylglyoxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain phenylglyoxyloyl chloride.
-
Amide Coupling: Dissolve the phenylglyoxyloyl chloride in anhydrous DCM. In a separate flask, dissolve (R)- or (S)-1-phenylethylamine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric mixture.
-
Purification and Separation: Separate the diastereomers using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient. The differing polarities of the diastereomers should allow for their separation. Monitor the fractions by thin-layer chromatography (TLC).
Analytical Methods for Chiral Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers and determining enantiomeric excess (ee)[1][6][7].
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is often effective for separating amide enantiomers[1].
-
Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol. The ratio can be optimized to achieve baseline separation (e.g., 90:10 to 70:30 v/v).
-
Flow Rate: 0.5 to 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the racemic or enantiomerically enriched sample in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times. The enantiomeric excess can be calculated from the peak areas.
Caption: Workflow for the chiral HPLC analysis of α-Oxo-N-phenylethylphenylacetamide enantiomers.
Comparative Analysis of (R) and (S) Isomers
While specific experimental data for the title compound is limited, we can predict the expected differences between the (R) and (S) isomers based on established principles of stereochemistry.
| Property | (R)-α-Oxo-N-phenylethylphenylacetamide | (S)-α-Oxo-N-phenylethylphenylacetamide | Expected Differences |
| Physical Properties | |||
| Melting Point | Expected to be identical to the (S) isomer. | Expected to be identical to the (R) isomer. | The racemate may have a different melting point. |
| Solubility (in achiral solvents) | Identical to the (S) isomer. | Identical to the (R) isomer. | No difference expected. |
| Optical Rotation | Will rotate plane-polarized light to the same degree but in the opposite direction to the (S) isomer. | Will rotate plane-polarized light to the same degree but in the opposite direction to the (R) isomer. | Equal and opposite specific rotation. |
| Spectroscopic Properties | |||
| NMR (in achiral solvents) | Spectra will be identical to the (S) isomer. | Spectra will be identical to the (R) isomer. | No difference expected. |
| IR (in achiral media) | Spectra will be identical to the (S) isomer. | Spectra will be identical to the (R) isomer. | No difference expected. |
| Chromatographic Behavior | |||
| TLC/HPLC (achiral phase) | Identical retention factor (Rf) / retention time to the (S) isomer. | Identical retention factor (Rf) / retention time to the (R) isomer. | No separation. |
| HPLC (chiral phase) | Different retention time from the (S) isomer. | Different retention time from the (R) isomer. | Separation into two distinct peaks. |
| Biological Activity | |||
| Interaction with Enzymes/Receptors | Expected to have a different binding affinity and biological activity compared to the (S) isomer. | Expected to have a different binding affinity and biological activity compared to the (R) isomer. | Potentially significant differences in efficacy and toxicity. |
Conclusion
This guide provides a comprehensive framework for the synthesis, separation, and comparative analysis of the (R) and (S) isomers of α-Oxo-N-phenylethylphenylacetamide. By employing a diastereoselective synthetic strategy using enantiopure 1-phenylethylamine as a chiral auxiliary, it is possible to obtain the individual diastereomers, which can then be separated and further processed if necessary. The use of chiral HPLC is essential for verifying the enantiomeric purity of the final products. Given the established importance of stereochemistry in pharmacology, it is anticipated that the (R) and (S) enantiomers of this α-keto amide will exhibit distinct biological activities. The protocols and principles outlined herein provide a solid foundation for researchers to explore the unique properties of these chiral molecules.
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Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. (2017). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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Synthesis, structural aspects and antimicrobial activity of novel chiral β-keto amides. (2014). ResearchGate. Retrieved February 20, 2026, from [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 20, 2026, from [Link]
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Conformational analysis of (R,R)- and (R,S)-N,N-bis(1-phenylethyl)-acetamide and -thioacetamide. A study by NMR spectroscopy and by empirical force-field and AM1 calculations. (1995). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
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Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. (2024). Nature Communications. Retrieved February 20, 2026, from [Link]
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Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. (2020). ACS Publications. Retrieved February 20, 2026, from [Link]
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Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. (2023). ACS Publications. Retrieved February 20, 2026, from [Link]
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HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved February 20, 2026, from [Link]
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Enantioselective synthesis of γ-chiral amides via copper-catalyzed reductive relay hydroaminocarbonylation. (2024). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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Synthesis and biological evaluation of N-naphthoyl-phenylglyoxamide-based small molecular antimicrobial peptide mimics as novel antimicrobial agents and biofilm inhibitors. (2016). PubMed. Retrieved February 20, 2026, from [Link]
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One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. (2014). National Institutes of Health. Retrieved February 20, 2026, from [Link]
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Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
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Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). PubMed. Retrieved February 20, 2026, from [Link]
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Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2023). Spectroscopy Online. Retrieved February 20, 2026, from [Link]
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N-(1-phenylethyl)benzamide. (2024). ChemBK. Retrieved February 20, 2026, from [Link]
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New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. (2022). MDPI. Retrieved February 20, 2026, from [Link]
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A Comparative Guide to the Proton NMR Characterization of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Introduction
α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide is a chiral α-keto amide, a class of compounds that serve as valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] The precise stereochemical and structural confirmation of these molecules is paramount for their application in asymmetric synthesis and drug development.[2] While various analytical techniques contribute to a comprehensive characterization, proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an exceptionally powerful tool for elucidating the detailed molecular structure, including stereochemical nuances, in solution.
This guide provides an in-depth analysis of the ¹H NMR spectrum of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide. We will move beyond a simple peak-list, offering a comparative analysis grounded in fundamental principles. This guide will explain the causal factors behind the observed chemical shifts and coupling patterns, compare the spectrum to that of achiral analogues to highlight the influence of the stereocenter, and contrast the utility of ¹H NMR with other common analytical methods.
Molecular Structure and Proton Environments
The first step in any NMR analysis is to deconstruct the molecule into its constituent, magnetically distinct proton environments. The structure of α-oxo-N-[(R)-1-phenylethyl]phenylacetamide (C₁₆H₁₅NO₂) possesses a chiral center at the α-carbon of the phenylethyl group.[3] This feature is the primary determinant of the spectrum's complexity and richness of information.
The key proton environments are:
-
Two Phenyl Groups (H-Ar, H-Ar'): Ten aromatic protons in total. The protons on the benzoyl group (H-Ar) are electronically distinct from those on the phenylethyl group (H-Ar').
-
Amide Proton (H-N): A single proton attached to the nitrogen atom.
-
Methine Proton (H-α): The single proton at the chiral center, directly attached to the nitrogen and the methyl-bearing carbon.
-
Methyl Protons (H-β): The three protons of the methyl group on the chiral sidechain.
The presence of the chiral center renders the local environments of protons on the adjacent benzoyl group non-equivalent, a concept critical to spectral interpretation.
Caption: Molecular structure of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide with key proton environments labeled.
Predicted ¹H NMR Spectral Analysis
The chemical shift (δ) of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause upfield shifts.[4][5]
-
Aromatic Protons (δ ≈ 7.2 - 8.2 ppm): Protons on an aromatic ring typically resonate between 7.0 and 8.5 ppm. The protons on the benzoyl ring are expected to be further downfield due to the strong deshielding effect of the adjacent α-keto group. The protons ortho to the carbonyl (C=O) will be the most deshielded. The five protons on the phenylethyl ring will appear in the more typical aromatic region, around 7.2-7.4 ppm. The signals will appear as complex multiplets due to spin-spin coupling between adjacent protons.
-
Amide Proton (δ ≈ 8.0 - 9.0 ppm): The amide N-H proton is typically observed as a broad singlet or a doublet if coupled to the α-proton.[6][7] Its chemical shift is highly variable and depends on solvent, temperature, and concentration due to its involvement in hydrogen bonding.[6][8] In a non-polar solvent like CDCl₃, it is expected to be sharp and coupled to the methine proton (H-α), appearing as a doublet.
-
Methine Proton (H-α) (δ ≈ 5.2 - 5.8 ppm): This proton is located at the chiral center and is attached to a carbon bonded to both a nitrogen atom and a phenyl ring. This environment causes significant deshielding. It is expected to be a quintet or a multiplet due to coupling with the three methyl protons (H-β) and the amide proton (H-N).
-
Methyl Protons (H-β) (δ ≈ 1.5 - 1.8 ppm): These three protons are on the carbon adjacent to the chiral center. They are expected to appear as a doublet due to coupling with the single methine proton (H-α).
The Critical Impact of Chirality: Diastereotopicity
A key feature of this molecule's spectrum arises from its chirality. Protons that are chemically non-equivalent due to their relationship in a chiral molecule are called diastereotopic.[9] In this case, the chiral center at C-α makes the two faces of the benzoyl phenyl ring inequivalent. As a result, the ortho protons on the benzoyl ring are diastereotopic, as are the meta protons. This can lead to more complex splitting patterns in the aromatic region than would be seen in an achiral analogue.[10][11]
Experimental Protocol for ¹H NMR Data Acquisition
Achieving a high-quality, reproducible ¹H NMR spectrum requires careful sample preparation and parameter selection.
Materials:
-
α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR tube
-
Pipettes and vial
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at 7.26 ppm.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key acquisition parameters include:
-
Number of Scans: 16 or 32 for good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Pulse Width: Calibrated 90° pulse.
-
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.
Caption: A standard workflow for acquiring a ¹H NMR spectrum of a small organic molecule.
Data Summary and Interpretation
The following table summarizes the predicted ¹H NMR data for the target compound. Actual values may vary slightly depending on the solvent and spectrometer frequency.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H-Ar (ortho-benzoyl) | 8.0 - 8.2 | m | - | 2H | Deshielded by adjacent α-keto group.[12] |
| H-Ar (meta/para-benzoyl) | 7.4 - 7.7 | m | - | 3H | Aromatic region, less deshielded than ortho protons. |
| H-Ar' (phenylethyl) | 7.2 - 7.4 | m | - | 5H | Standard aromatic chemical shift range. |
| H-N (amide) | 8.0 - 9.0 | d | ~7-8 Hz | 1H | Coupled to H-α. Shift is solvent-dependent.[6] |
| H-α (methine) | 5.3 - 5.8 | q or m | ~7 Hz | 1H | Deshielded by N, phenyl group, and amide carbonyl. Coupled to H-N and H-β. |
| H-β (methyl) | 1.6 - 1.8 | d | ~7 Hz | 3H | Aliphatic region, adjacent to a chiral center. Coupled to H-α.[7] |
Comparative Analysis
Comparison 1: The Achiral Analogue
To fully appreciate the diagnostic power of the chiral center, let us consider the hypothetical ¹H NMR spectrum of an achiral analogue, such as α-oxo-N-(2-phenylethyl)phenylacetamide .
In this achiral molecule, the N-substituent is an ethylbenzene group. The key differences would be:
-
No Diastereotopicity: The protons on the benzoyl ring would be chemically equivalent (ortho protons are equivalent, meta protons are equivalent). This would result in simpler, more predictable splitting patterns in the aromatic region.
-
Methylene Protons: Instead of a methine (CH) and a methyl (CH₃) group, there would be two methylene (CH₂) groups. The CH₂ group attached to the nitrogen would likely appear as a triplet around 3.5-4.0 ppm, and the other CH₂ group would be a triplet around 2.8-3.2 ppm. There would be no doublet at ~1.7 ppm or quintet at ~5.5 ppm.
This comparison underscores how the introduction of a single chiral center profoundly alters the ¹H NMR spectrum, providing a clear spectroscopic fingerprint for the (R)-1-phenylethyl moiety.
Comparison 2: Alternative Analytical Techniques
While ¹H NMR is invaluable, a comprehensive characterization relies on multiple techniques.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed connectivity (H-H), stereochemistry, electronic environment, sample purity. | Non-destructive, provides rich structural detail in solution. | Requires soluble sample, relatively lower sensitivity than MS. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS). | Extremely high sensitivity, provides molecular formula. | Provides no information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, N-H, C-H). | Fast, simple, good for identifying key functional groups. | Provides limited structural information, spectrum can be complex. |
| Chiral HPLC | Enantiomeric purity (ee), separation of enantiomers. | The gold standard for determining enantiomeric excess. | Does not provide structural information about the molecule itself. |
This comparison shows that while other techniques confirm the molecular formula (MS) and functional groups (IR), only ¹H NMR provides the detailed map of the proton framework, which is essential for unambiguous structural and stereochemical assignment. Chiral HPLC is a complementary technique, essential for quantifying the enantiomeric purity that NMR can only qualitatively infer in the presence of a chiral resolving agent.[13]
Conclusion
The ¹H NMR spectrum of α-oxo-N-[(R)-1-phenylethyl]phenylacetamide is a rich source of structural information. The key diagnostic features are the downfield multiplets of the two distinct phenyl rings, the amide proton doublet, and most characteristically, the methine quintet around 5.5 ppm coupled to the methyl doublet at approximately 1.7 ppm. The chirality of the molecule introduces diastereotopicity, adding a layer of complexity that serves as a unique fingerprint. When compared with achiral analogues and complemented by other analytical techniques like mass spectrometry and IR spectroscopy, ¹H NMR provides an unparalleled, high-fidelity confirmation of the molecule's identity and structure in solution.
References
- The Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl₃) δ =.
-
Chemsrc. (2025, August 25). ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]
-
Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Wang, Y., et al. (2023, October 15). Semi-rational engineering an aldo–keto reductase for stereocomplementary reduction of α-keto amide compounds. PMC. Retrieved from [Link]
-
Abraham, R. J., et al. (2013, March 15). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. Retrieved from [Link]
- University of Regensburg. (n.d.). Proton NMR lecture notes on equivalence.
- Schönewerk, J., & Hartmann, H. (n.d.). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides.
-
ResearchGate. (n.d.). ¹HNMR and ¹³CNMR data for the selected -ketoamides (200MHz, DMSO-d 6). Retrieved from [Link]
-
Li, Q., et al. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. Retrieved from [Link]
-
Ye, C., et al. (2019, May 19). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Retrieved from [Link]
-
Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). Table of characteristic proton NMR chemical shifts.
-
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
-
Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 3). 13.7: ¹H NMR Spectroscopy and Proton Equivalence. Retrieved from [Link]
-
Reich, H. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
-
Oregon State University. (2022, March 9). ¹H NMR Chemical Shift. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (+)-N-(1-phenylethyl)acetamide. Retrieved from [Link]
- Gheorghiu, M. D., et al. (n.d.). ¹H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie.
- Google Patents. (n.d.). CN103641731A - Method for producing phenylacetamide compound.
-
ResearchGate. (n.d.). ¹H NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p). Retrieved from [Link]
-
Repositorio UCHILE. (n.d.). Unexpected Diastereotopic Behaviour in the ¹H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral Centers. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR (300 MHz) spectrum of (S)-1-phenylethyl (R)-acetoxyphenylacetate and (R)-1-phenylethyl (R)-acetoxyphenylacetate. Retrieved from [Link]
Sources
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- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
Comparative Mass Spectrometry Guide: alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Executive Summary
alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide (also known as N-[(R)-1-phenylethyl]phenylglyoxylamide) is a critical chiral building block and resolution agent used in pharmaceutical synthesis. Its structural core—a vicinal dicarbonyl (alpha-keto amide) linked to a chiral amine—presents unique analytical challenges and opportunities.
This guide compares the two dominant ionization interfaces—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) —and delineates the specific fragmentation logic required to distinguish this molecule from its non-oxidized analogs and metabolic byproducts.
Target Audience: Analytical Chemists, DMPK Scientists, and Process Development Researchers.
Part 1: Ionization Interface Comparison (ESI vs. APCI)
Selecting the correct ionization source is the first step in ensuring data integrity. While ESI is the industry standard for amides, the specific electronic environment of the alpha-keto group alters the molecule's behavior.
Electrospray Ionization (ESI)[1][2][3][4][5][6]
-
Mechanism: Relies on solution-phase protonation. The amide nitrogen is weakly basic, but the alpha-keto group withdraws electron density, reducing basicity.
-
Performance:
-
Pros: Generates stable
and ions. Ideal for trace analysis in biological matrices where "soft" ionization is required to prevent premature fragmentation. -
Cons: Susceptible to adduct formation (Sodium/Potassium) which splits the signal. The alpha-keto group can also form a gem-diol hydrate in aqueous mobile phases, complicating the mass spectrum with
peaks.
-
Atmospheric Pressure Chemical Ionization (APCI)[1][4][5][6]
-
Mechanism: Gas-phase ionization via corona discharge.
-
Performance:
-
Pros: Excellent for the neutral, less polar nature of this phenyl-heavy molecule. The thermal energy in the APCI probe often drives the dehydration of any gem-diols formed in the LC column, yielding a cleaner molecular ion peak.
-
Cons: In-source fragmentation is a significant risk. The labile C-C bond between the carbonyls can break before the quadrupole, leading to a loss of CO (28 Da) and a false precursor assignment.
-
Decision Matrix: Which Source to Choose?
| Feature | ESI (Electrospray) | APCI (Chemical Ionization) |
| Primary Ion | ||
| Sensitivity | High for pure standards | High for non-polar matrices |
| Hydrate Artifacts | Common ( | Rare (Thermal dehydration) |
| In-Source Frag. | Low (Soft) | Moderate (Risk of |
| Recommendation | Best for Quantitation | Best for Purity/Screening |
Part 2: Fragmentation Dynamics & MS/MS Logic[7]
The fragmentation of alpha-oxo amides is mechanistically distinct from standard amides due to the "CO Ejection" pathway. This provides a diagnostic filter to verify the presence of the alpha-keto moiety.
The "CO Ejection" Mechanism
Unlike standard amides which fragment via amide bond cleavage, alpha-oxo amides undergo an initial loss of Carbon Monoxide (CO, 28 Da). This collapses the alpha-keto amide into a standard amide structure before further fragmentation occurs.
Key Transition:
Fragmentation Pathway Diagram
The following diagram illustrates the critical dissociation pathways. Note the isobaric interference at m/z 105, which requires High-Resolution MS (HRMS) to resolve.
Caption: MS/MS fragmentation pathway showing the diagnostic neutral loss of CO followed by the divergence into isobaric benzoyl and phenylethyl cations.
Diagnostic Ion Table (High-Resolution)
| Ion Identity | Formula | Theoretical m/z | Error Tolerance (ppm) | Diagnostic Value |
| Precursor | 254.1176 | < 5 | Parent Confirmation | |
| Des-Carbonyl | 226.1226 | < 5 | Primary Confirmation (Proves alpha-oxo) | |
| Benzoyl | 105.0335 | < 5 | Structural Core (Left) | |
| Phenylethyl | 105.0699 | < 5 | Chiral Moiety (Right) | |
| Tropylium | 91.0542 | < 10 | General Aromatic Indicator |
Expert Insight: In low-resolution instruments (Triple Quad), the two ions at m/z 105 cannot be distinguished. However, the 254 -> 226 transition is unique to the alpha-oxo structure and should be used as the primary Quantifier (Quant) transition.
Part 3: Validated Experimental Protocol
This protocol is designed to be self-validating by monitoring the ratio of the precursor to the "Des-carbonyl" fragment.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide in 1 mL Methanol (MeOH).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? Essential to protonate the amide nitrogen for ESI efficiency.
-
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes. (The molecule is moderately hydrophobic and will elute late, ~3.5 - 4.0 min).
-
MS Source (ESI Positive):
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Collision Energy (CE):
-
Step 1 (Screening): 10 eV (Preserves Precursor).
-
Step 2 (Fragmentation): 25 eV (Optimized for 226 product).
-
Step 3 (Deep Frag): 40 eV (Optimized for 105 products).
-
-
Quality Control Check
-
Acceptance Criteria: The intensity ratio of transition 254 -> 226 vs. 254 -> 105 must remain constant (e.g., within 15% deviation) across the run. A shift in this ratio suggests co-elution with a standard phenylacetamide impurity (which lacks the 226 path).
References
-
NIST Mass Spectrometry Data Center. "N-(Phenethyl)phenylacetamide Mass Spectrum." National Institute of Standards and Technology (NIST). Available at: [Link] (Accessed Feb 2026).
- Context: Provides baseline fragmentation data for the non-oxo analog for comparison.
-
SpectraBase. "2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide Spectrum Record." Wiley Science Solutions. Available at: [Link] (Accessed Feb 2026).
- Context: Confirms the existence and spectral indexing of the specific alpha-oxo molecule.
-
Suryawanshi, M. R., et al. "Design, synthesis, and computational studies of phenylacetamides as antidepressant agents." Molecular Diversity, 2022. Available at: [Link]
- Context: Details the synthesis and characterization (IR, NMR, MS) of phenylacetamide derivatives, establishing the structural baseline.
-
Biotage Application Note. "When should I choose APCI or ESI for my flash column chromatography?" Biotage Blog, 2023. Available at: [Link]
- Context: Authoritative comparison of ESI vs. APCI for neutral vs. polar amides.
IR spectroscopy peaks for alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Spectroscopic Characterization Guide: -Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Executive Summary & Application Context
N-[(R)-1-phenylethyl]benzoylformamideThis guide provides a definitive spectroscopic comparison between the Target (
Key Analytical Challenge
The primary challenge lies in the 1600–1700 cm⁻¹ region . While standard amides exhibit a single Amide I band, the
Critical Spectral Fingerprints: Comparative Data
The following table contrasts the infrared spectral signatures of the target
Table 1: Comparative IR Peak Assignments
| Spectral Region | Vibrational Mode | Target: | Alternative: Precursor (Phenylacetamide) | Diagnostic Shift / Note |
| 1680–1695 cm⁻¹ | Strong Band | Absent | Primary Indicator. The ketone carbonyl appears at a higher frequency due to ring conjugation but is lowered slightly by the adjacent amide. | |
| 1650–1670 cm⁻¹ | Amide I (C=O) | Strong Band (often overlaps with Keto) | Strong, Sharp (1640–1660) | In the |
| 3300–3400 cm⁻¹ | Amide N-H Stretch | Medium, Sharp (3350–3380) | Medium, Sharp (3280–3350) | The |
| 1520–1550 cm⁻¹ | Amide II (N-H Bend) | Strong | Strong | Less diagnostic; present in both, though intensity varies with packing. |
| 2900–2980 cm⁻¹ | Aliphatic C-H | Weak (Methyl only) | Medium (Methyl + Methylene ) | The precursor has stronger intensity due to the -CH₂- group which is absent in the target. |
| 1400–1480 cm⁻¹ | -CH₂- Scissoring | Absent | Distinct Band (~1450) | Secondary Indicator. Disappearance of the methylene scissoring mode confirms the |
| 690–750 cm⁻¹ | Aromatic C-H Out-of-Plane | Strong (Monosubstituted) | Strong (Monosubstituted) | Characteristic of the phenyl rings present in both. |
Technical Insight: In solid-state samples (KBr pellet), the
-keto amide often displays a "split carbonyl" signature in the 1650–1690 cm⁻¹ range. This is due to the s-cis/s-trans conformational equilibrium of the 1,2-dicarbonyl system and vibrational coupling between the two carbonyls.
Technical Deep Dive: The "Double Carbonyl" Effect
To accurately interpret the spectrum of
Electronic Conjugation vs. Inductive Withdrawal
In the target molecule, the amide carbonyl is flanked by a ketone.
-
Inductive Effect: The ketone is electron-withdrawing, which would theoretically increase the bond order (and wavenumber) of the amide carbonyl.
-
Conjugation: However, the direct conjugation between the phenyl ring, the ketone, and the amide nitrogen creates a "push-pull" system.
Result: The Ketone C=O typically absorbs at a higher frequency (~1685 cm⁻¹) than the Amide C=O (~1660 cm⁻¹). In lower-resolution instruments, these may merge into a single, broadened peak with a high-wavenumber shoulder. In the Precursor (Phenylacetamide), the insulating -CH₂- group breaks this conjugation, resulting in a classic, sharp Amide I peak at ~1650 cm⁻¹.
Chiral Influence
The (R)-1-phenylethyl group introduces steric bulk near the amide nitrogen. While this does not drastically shift vibrational frequencies, it locks the amide bond into a specific conformation (typically trans), sharpening the N-H stretching bands compared to achiral primary amides.
Experimental Protocols
Protocol A: Synthesis of the Target ( -Oxo) Standard
Use this protocol to generate a reference standard for spectral calibration.
Reagents:
-
Benzoylformic acid (Phenylglyoxylic acid): 10 mmol
-
(R)-1-Phenylethylamine: 10 mmol
-
EDC·HCl (Coupling Agent): 11 mmol
-
HOBt (Additive): 11 mmol
-
Dichloromethane (DCM): 50 mL
Methodology:
-
Activation: Dissolve Benzoylformic acid in DCM at 0°C. Add EDC·HCl and HOBt. Stir for 30 minutes to form the active ester.
-
Coupling: Dropwise add (R)-1-Phenylethylamine. The solution should remain clear.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Wash with 1N HCl (remove unreacted amine), Saturated NaHCO₃ (remove unreacted acid), and Brine.
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane to yield white needles.
Protocol B: IR Sample Preparation (Solid State)
Preferred over ATR for resolving the carbonyl doublet.
-
Desiccation: Dry the purified crystals in a vacuum desiccator for 4 hours to remove lattice solvent (water/ethanol can obscure the 1650-3400 region).
-
Matrix: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Compression: Press at 10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Diagnostic Workflow (Decision Tree)
The following diagram outlines the logical flow for determining if your sample is the desired
Figure 1: Logic flow for distinguishing
References
-
SpectraBase. (n.d.). 2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide - ATR-IR Spectrum. Wiley Science Solutions. Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10246336, N-(1-Phenylethyl)benzamide. Retrieved October 26, 2023, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (General reference for Amide I/II and -keto shifts).
-
Beilstein Journals. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein J. Org. Chem. Retrieved from [Link]
-
LookChem. (n.d.). ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE Datasheet. Retrieved from [Link]
comparison of alpha-keto amides vs alpha-hydroxy amides stability
Comparative Guide: -Keto Amides vs. -Hydroxy Amides
Balancing Electrophilic Potency with Metabolic Stability
Executive Summary
In medicinal chemistry, the transition between an
- -Keto Amides: Highly electrophilic "warheads" often used to target serine/cysteine proteases (e.g., Telaprevir, Boceprevir). They form reversible covalent bonds with enzyme active site nucleophiles. However, this reactivity comes at the cost of chemical instability (racemization, hydration) and metabolic liability (rapid reduction).
- -Hydroxy Amides: The reduced form.[1] They are chemically robust and resistant to racemization but generally lack the electrophilic capability to form covalent adducts. They often serve as transition-state mimics rather than covalent traps.
Key Takeaway: The primary stability risk for
Chemical Stability Profile
The -Keto Amide: Reactivity & Instability
The
-
Hydration (Gem-Diol Formation): In aqueous media, the ketone carbonyl exists in equilibrium with its hydrate (gem-diol).[2] While not a degradation pathway per se, this equilibrium complicates potency assays and solubility measurements.
-
Racemization (The Critical Flaw): If the
-keto amide possesses a chiral center at the -position (or if the amide nitrogen is part of a chiral amino acid), the high acidity of the -proton (adjacent to the keto group) facilitates rapid enolization. -
Nucleophilic Attack: The ketone is susceptible to attack by endogenous nucleophiles (thiols like glutathione), potentially leading to toxicity or clearance.
The -Hydroxy Amide: Chemical Inertness
Upon reduction, the
-
Stereochemical Stability: The
-proton is significantly less acidic (pKa > 20) compared to the keto form (pKa ~18-19), making racemization under physiological conditions negligible. -
Hydrolytic Stability: Like standard amides, they are resistant to hydrolysis except under extreme pH or specific enzymatic cleavage (amidases).
Metabolic Stability & Biotransformation
The dominant metabolic pathway linking these two species is carbonyl reduction .
The Reductase Liability
Cytosolic and microsomal enzymes, specifically Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs) , rapidly reduce the
-
Directionality: The reaction is typically unidirectional in vivo (Keto
Hydroxy). -
Pharmacologic Impact: If the drug design relies on the ketone for covalent inhibition (e.g., forming a hemiketal with a serine protease), this reduction represents a deactivation pathway .
Visualization: Stability & Metabolic Pathways
The following diagram illustrates the dynamic relationship between the keto-amide's instability and its conversion to the hydroxy-amide.
Figure 1: The "Instability Triad" of
Experimental Protocols
To objectively compare the stability of a candidate
Protocol A: Assessment of Chiral Stability (Racemization)
Objective: Determine the rate of racemization under physiological pH.[2] This is critical for
Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Chiral HPLC Column (e.g., Chiralpak AD-H or OD-H).[13]
Workflow:
-
Preparation: Dissolve test compound in DMSO (10 mM stock).
-
Incubation: Dilute to 10 µM in PBS (pH 7.4) at 37°C.
-
Sampling: Aliquot 100 µL at t = 0, 1, 4, 8, and 24 hours.
-
Quenching: Immediately add 100 µL cold Acetonitrile (ACN) to stop any enzymatic activity (if using plasma) or to precipitate buffer salts.
-
Analysis: Inject onto Chiral HPLC.
-
Calculation: Plot the Enantiomeric Excess (ee%) vs. Time.
-
Expectation:
-Keto amides may show exponential decay of ee%. -Hydroxy amides should remain constant.
-
Protocol B: Metabolic Stability (Microsomal Clearance)
Objective: Quantify the conversion rate of Keto
Materials:
-
Pooled Liver Microsomes (Human/Rat).
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
Workflow:
-
Pre-incubation: Mix microsomes (0.5 mg/mL protein) with PBS (pH 7.4) at 37°C.
-
Initiation: Add test compound (1 µM final) and NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Quenching: Add ice-cold ACN containing Internal Standard (IS). Centrifuge at 4000g for 10 min.
-
Quantification: Monitor two MRM transitions:
-
Parent (Keto) Mass.
-
Metabolite (Hydroxy) Mass (Parent + 2 Da).
-
-
Data Analysis: Calculate Intrinsic Clearance (
) based on the depletion of the Keto form and the appearance of the Hydroxy form.
Comparative Data Summary
The table below summarizes the typical physicochemical and stability differences observed in drug development.
| Feature | ||
| Primary Utility | Covalent Inhibitor (Ser/Cys Proteases) | Transition State Mimic / Metabolite |
| Electrophilicity | High (Target of nucleophiles) | Low (Chemically inert) |
| Aq. Solubility | Moderate (enhanced by gem-diol form) | Low to Moderate |
| Chiral Stability | Poor (Prone to racemization at | Excellent (Configurationally stable) |
| Plasma Stability | Low (Reductase + Esterase susceptibility) | High (Resistant to reduction) |
| Major Metabolite | Glucuronide conjugate | |
| Half-Life ( | Typically Short (Rapid metabolism) | Typically Longer (Phase II dependent) |
References
-
Reaction Mechanism of Racemization
-
Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
-
Metabolic Reduction of Alpha-Keto Amides
-
Alpha-Keto Amides in Drug Design (Stability Issues)
-
Synthesis and Stability of Alpha-Hydroxy Amides
-
Peptide/Amide Stability Studies
Sources
- 1. Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides [organic-chemistry.org]
- 2. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Semi-rational engineering an aldo–keto reductase for stereocomplementary reduction of α-keto amide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sci-Hub. Enantioselective Synthesis of α‐Hydroxy Amides and β‐Amino Alcohols from α‐Keto Amides / Chemistry – A European Journal, 2015 [sci-hub.box]
- 15. Studies on the synthesis and stability of α-ketoacyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asymmetric Transfer Hydrogenation of α-Keto Amides; Highly Enantioselective Formation of Malic Acid Diamides and α-Hydroxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
optical rotation values for alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Technical Comparison: Optical Rotation & Chiral Utility of -Oxo- -[(R)-1-phenylethyl]phenylacetamide
Executive Summary
Unlike standard chiral derivatizing agents (CDAs) like Mosher's acid (MTPA), which require covalent bond formation, this
This guide compares the performance, synthesis, and optical properties of
Technical Profile & Mechanism of Action
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-Oxo-2-phenyl- |
| CAS Number | 10549-15-2 |
| Molecular Formula | C |
| Molecular Weight | 253.29 g/mol |
| Chiral Center | (R)-configuration at the ethylamine moiety |
| Physical State | White to off-white crystalline solid |
| Melting Point | 110–112 °C |
Mechanism of Chiral Recognition
The utility of this compound relies on its ability to form transient diastereomeric complexes with a chiral analyte in solution. The
Key Interaction Points:
-
Hydrogen Bonding: The amide proton acts as a donor, while the
-carbonyl and amide carbonyl act as acceptors. -
-
Stacking: The phenyl rings of the benzoylformyl group and the phenylethylamine moiety create a chiral pocket that interacts with aromatic substituents on the analyte. -
Conformational Rigidity: The s-trans conformation of the amide bond is favored, creating a predictable shielding cone.
Figure 1: Mechanism of chiral recognition via formation of transient diastereomeric solvates.
Optical Rotation: The Critical Quality Attribute
The specific optical rotation (
Expected Values & Variability
Literature values for this specific amide are sensitive to solvent, concentration, and temperature.
-
Typical Range:
values are generally negative for the (S)-amine derivative and positive for the (R)-amine derivative in non-polar solvents, though inversion can occur in polar protic solvents. -
Reference Standard: The starting material, (R)-(+)-1-phenylethylamine, has a rotation of
(neat). The resulting amide typically exhibits a rotation magnitude in the range of +80° to +120° (c=1, CHCl ), but this must be experimentally verified for each batch.
Experimental Protocol: Determination of
Objective: To determine the specific optical rotation of synthesized
Reagents:
-
Analyte: 100 mg of dried, recrystallized amide.
-
Solvent: HPLC-grade Chloroform (CHCl
) or Methanol (MeOH).
Procedure:
-
Preparation: Accurately weigh 100 mg (
0.1 mg) of the sample into a 10 mL volumetric flask. -
Dissolution: Dissolve in the chosen solvent and dilute to the mark (Concentration
g/100 mL). -
Equilibration: Allow the solution to equilibrate to 20 °C in a thermostated water bath.
-
Measurement: Zero the polarimeter with the pure solvent blank. Fill the 1 dm sample tube with the solution, ensuring no air bubbles are trapped.
-
Recording: Measure the rotation (
) at 589 nm (Sodium D-line). Repeat 3 times and average. -
Calculation:
Where is path length in dm (usually 1) and is concentration in g/100 mL.
Comparative Analysis: Alternatives for Chiral Resolution
When selecting a chiral agent, researchers must balance resolution power (
| Feature | Mosher's Amide (MTPA) | Mandelic Acid Amide | |
| Type | Chiral Solvating Agent (CSA) | Chiral Derivatizing Agent (CDA) | CDA / CSA |
| Interaction | Non-covalent (Fast exchange) | Covalent (Stable bond) | Covalent / Non-covalent |
| Resolution Power | Moderate ( | High ( | Moderate |
| Synthesis | Simple Amide Coupling (1 step) | Requires Acid Chloride/Activation | Simple Coupling |
| Sample Recovery | Yes (Non-destructive) | No (Chemical modification required) | No (Chemical modification) |
| Primary Use | Rapid ee% check, In-situ NMR | Absolute Configuration determination | Cost-effective resolution |
Verdict:
-
Choose
-Oxo-amide (CSA) when you need a non-destructive, rapid method to monitor enantiomeric excess during process development. -
Choose Mosher's Amide when determining the absolute configuration of a novel unknown compound is required, despite the higher cost and destructive nature.
Synthesis Protocol
The synthesis of high-purity
Reaction Pathway
The reaction involves the condensation of phenylglyoxylic acid (benzoylformic acid) with (R)-1-phenylethylamine using a carbodiimide coupling agent.
Figure 2: Synthetic pathway for the preparation of the target chiral amide.
Step-by-Step Procedure
-
Activation: In a flame-dried round-bottom flask, dissolve phenylglyoxylic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).
-
Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) and a catalytic amount of DMAP (0.1 equiv) at 0 °C. Stir for 15 minutes.
-
Addition: Dropwise add (R)-1-phenylethylamine (1.0 equiv) dissolved in DCM (10 mL).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1N HCl (2x), Saturated NaHCO
(2x), and Brine (1x). -
Drying: Dry the organic layer over anhydrous Na
SO and concentrate in vacuo. -
Purification (Crucial): Recrystallize the crude solid from Ethanol/Hexane to remove any trace racemates or urea byproducts.
-
Validation: Measure Melting Point (Target: 110-112 °C) and Optical Rotation.
References
-
Compound Identification & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10877451, N-methyl-2-oxo-2-phenylacetamide (Related Structure). Retrieved from .
-
ChemSrc (2025). ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE MSDS and Properties.[1] Retrieved from .
-
-
Synthetic Methodology
-
Organic Syntheses (1955). Phenylacetamide (General Amide Synthesis Protocol). Org.[2] Synth. 1955, 35, 83. Retrieved from .
-
BenchChem (2025). Technical Support: N-ethyl-2-oxo-2-phenylacetamide Synthesis. Retrieved from .
-
-
Chiral Analysis & Optical Rotation
-
Chiral Solvating Agents
elemental analysis data for alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Comprehensive Characterization Guide: -Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Executive Summary & Compound Profile
-Oxo-N-[(R)-1-phenylethyl]phenylacetamidechiral resolving agentThis guide compares Elemental Analysis (CHN) —the traditional gold standard for bulk purity—against modern spectroscopic alternatives (HRMS, qNMR), demonstrating why combustion analysis remains indispensable for validating "pharmaceutical grade" quality.
Compound Identity
| Property | Specification |
| IUPAC Name | 2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide |
| CAS Number | 10549-15-2 |
| Molecular Formula | |
| Molecular Weight | 253.30 g/mol |
| Melting Point | 110–112 °C (Lit.)[1][2][3] |
| Chirality | (R)-Enantiomer |
Elemental Analysis Data: The Gold Standard
While mass spectrometry confirms molecular identity, only Elemental Analysis (EA) confirms bulk material purity. For a compound like
Theoretical vs. Experimental Thresholds
The following table provides the calculated elemental composition based on the atomic masses: C (12.011), H (1.008), N (14.007), O (15.999).
| Element | Theoretical % ( | Acceptable Range ( | Diagnostic Interpretation of Deviation |
| Carbon (C) | 75.87% | 75.47% – 76.27% | Low C: Indicates trapped inorganic salts or moisture.High C: Presence of solvent (e.g., Toluene, Hexane).[2] |
| Hydrogen (H) | 5.97% | 5.57% – 6.37% | High H: Significant moisture ( |
| Nitrogen (N) | 5.53% | 5.13% – 5.93% | Low N: Incomplete amidation (presence of unreacted acid).High N: Trapped amine starting material. |
| Oxygen (O) | 12.63% | Calculated by difference | N/A |
Technical Insight: A deviation of
in Carbon often suggests the presence of the hydrochloride salt of the starting amine (if the washing step was insufficient) or trapped ethyl acetate (common recrystallization solvent).
Comparative Analysis: EA vs. Modern Alternatives
To objectively evaluate performance, we compare Elemental Analysis against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).
Performance Matrix
| Feature | Elemental Analysis (Combustion) | HRMS (ESI-TOF) | qNMR ( |
| Primary Output | % Composition (Bulk Purity) | Exact Mass (Molecular Formula) | Molar Purity & Structure |
| Sensitivity to Solvates | High (Detects non-volatile solvents) | Low (Solvents lost in vacuum) | High (If solvent peaks are integrated) |
| Inorganic Detection | High (Ash residue/Low C%) | None (Inorganics invisible) | None (Inorganics invisible) |
| Sample Requirement | 2–5 mg (Destructive) | <1 mg (Destructive) | 5–10 mg (Non-destructive) |
| Cost/Run | Low ($) | High ( | Medium ( |
| Throughput | Medium (Automated) | High | Low (Requires expert processing) |
Critical Verdict
-
Use HRMS to confirm you synthesized the correct molecule (
254.1181 ). -
Use EA to confirm the sample is pure enough for biological testing or use as a standard. EA is the only method that effectively flags inorganic contamination (e.g., silica gel, sodium sulfate) which is invisible to UV and NMR.
Experimental Protocols
A. Synthesis Workflow (For Reference Standard)
To generate a sample suitable for validating these EA values, follow this optimized Schotten-Baumann protocol.
-
Reagents: Dissolve Phenylglyoxylic acid (1.0 eq) in anhydrous
(DCM). -
Activation: Add Oxalyl chloride (1.2 eq) and a catalytic drop of DMF at 0°C. Stir 2h to form the acid chloride.
-
Coupling: Evaporate volatiles. Redissolve in DCM. Add (R)-1-phenylethylamine (1.0 eq) and Triethylamine (1.5 eq) at 0°C.
-
Workup: Wash with 1N HCl (removes unreacted amine), then Sat.
(removes unreacted acid), then Brine. -
Crystallization: Dry over
, concentrate, and recrystallize from Hexane/Ethyl Acetate (3:1) .
B. Analytical Protocol for Elemental Analysis
Equipment: PerkinElmer 2400 Series II CHNS/O Analyzer (or equivalent).
-
Sample Prep: Dry the recrystallized sample in a vacuum oven at 40°C for 6 hours to remove surface moisture.
-
Weighing: Accurately weigh 2.00–3.00 mg of sample into a tin capsule using a microbalance (precision
mg). -
Combustion: Run combustion at 925°C with pure Oxygen.
-
Calibration: Calibrate using Acetanilide standard (
, , ). -
Validation: The run is valid only if the standard deviates by
.
Visualization of Workflows
Figure 1: Synthesis & Characterization Logic Flow
This diagram illustrates the critical decision points where Elemental Analysis serves as the "Gatekeeper" for product release.
Caption: Workflow demonstrating the role of Elemental Analysis as the final quality gatekeeper.
Figure 2: Comparative Utility of Analytical Methods
A visual representation of what each method "sees."
Caption: Functional comparison of analytical techniques for chiral amide characterization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71384271, N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide. Retrieved from [Link]
-
LookChem. ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE Datasheet (CAS 10549-15-2). Retrieved from [Link]
-
ChemSrc. General Properties and Safety Data for Phenylacetamide Derivatives. Retrieved from [Link]
-
MDPI (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives. (Contextual reference for amide characterization protocols). Retrieved from [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. Compounds like alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide, a chiral α-keto amide, hold potential in medicinal chemistry.[1][2][3] However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the understanding that its toxicological properties have not been thoroughly investigated.[4] This necessitates a cautious and comprehensive approach to personal protective equipment (PPE).
Understanding the Hazard: A Proactive Stance on Safety
Alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide (CAS No. 10549-15-2) is a solid with a melting point of 110-112°C.[3][4] While it is not classified as hazardous for transport, the crucial takeaway from available safety data is the lack of comprehensive toxicological information.[4] It is known to potentially cause skin and eye irritation.[4] Furthermore, like many organic compounds, it can emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides, under fire conditions.[4]
The α-keto amide functional group is a "privileged scaffold" in medicinal chemistry due to its unique electronic properties, which also suggests potential reactivity.[1][5][6] The electrophilicity of the ketone is enhanced by the adjacent amide, making it susceptible to reaction with nucleophiles.[1] Given the incomplete hazard profile, we must treat this compound with a high degree of caution, assuming it may have uncharacterized toxicological effects.
Core Principles of Protection: A Multi-Layered Defense
A robust PPE strategy is your primary defense against exposure. For any work involving this compound, a baseline of laboratory PPE is mandatory.[7] This guide will detail the specific requirements for each stage of handling.
Minimum PPE Requirements:
-
A fire-resistant lab coat.
-
Chemical safety goggles (not safety glasses).
-
Long pants and closed-toe shoes.[7]
PPE Protocols for Specific Laboratory Operations
The selection of PPE should be tailored to the specific task and the associated risks of exposure.
Weighing and Handling of Solid Compound
Handling the powdered form of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide presents a risk of inhalation and dust generation. All weighing and handling of the solid should be conducted within a certified chemical fume hood or a glove box to minimize airborne particles.
| Task | Required PPE | Rationale |
| Weighing Solid | Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles, N95 Respirator | The use of double gloves provides an extra layer of protection against potential skin contact.[8] An N95 respirator is essential to prevent inhalation of fine particles. |
| Transferring Solid | Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles, N95 Respirator | Similar to weighing, transferring the solid can generate dust, necessitating respiratory protection. |
Preparation of Solutions and Reactions
Working with solutions containing this compound introduces the risk of splashes and skin or eye contact.
| Task | Required PPE | Rationale |
| Preparing Solutions | Chemical-Resistant Gloves (Nitrile), Lab Coat, Chemical Safety Goggles, Face Shield | A face shield worn over safety goggles offers enhanced protection against splashes when handling liquids.[7][9] |
| Running Reactions | Chemical-Resistant Gloves (Nitrile), Lab Coat, Chemical Safety Goggles, Face Shield | The risk of splashes remains during reactions, making a face shield a prudent addition to standard eye protection.[8] |
PPE Selection and Donning/Doffing Workflow
Caption: A workflow for selecting, donning, and doffing PPE.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a clear, well-rehearsed emergency plan is critical.
Spill Response
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
Spill Response Workflow:
Caption: A decision-making workflow for responding to a chemical spill.
Step-by-step spill cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: If the spill is large or you are not comfortable cleaning it up, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: For small spills, don full PPE, including double nitrile gloves, a lab coat, chemical safety goggles, and a respirator.
-
Contain and Clean: Cover the spill with an inert absorbent material. Sweep up the material and place it in a sealed container for disposal.[4]
-
Decontaminate: Wipe down the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.[10]
First Aid for Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12] |
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is the final step in the safe handling of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide.
-
Contaminated PPE: All disposable PPE, including gloves, respirators, and any contaminated lab coats, must be collected in a designated hazardous waste container.
-
Chemical Waste: Unused compound and any solutions containing it must be disposed of as hazardous chemical waste. Follow your institution's guidelines for chemical waste disposal.[10] Do not pour any waste down the drain.
Conclusion: A Culture of Safety
Handling novel compounds like alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide requires a diligent and proactive approach to safety. The lack of comprehensive toxicological data necessitates that we treat this compound with the highest level of caution. By adhering to the PPE protocols outlined in this guide, you are not only protecting yourself but also fostering a culture of safety within your laboratory. Always consult your institution's EHS department for specific guidance and training.
References
-
ALPHA-OXO-N-[(R)-1-PHENYLETHYL]PHENYLACETAMIDE | Chemsrc. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]
-
Personal protective equipment for laboratory - Scharlab. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
